7-Oxa-1-azaspiro[3.5]nonan-2-one
Descripción
BenchChem offers high-quality 7-Oxa-1-azaspiro[3.5]nonan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Oxa-1-azaspiro[3.5]nonan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
7-oxa-1-azaspiro[3.5]nonan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-5-7(8-6)1-3-10-4-2-7/h1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQYTSNBHHLUQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Comprehensive Technical Guide to 7-Oxa-1-azaspiro[3.5]nonan-2-one: Structure, Synthesis, and Therapeutic Potential
Executive Summary: This guide provides an in-depth technical analysis of 7-Oxa-1-azaspiro[3.5]nonan-2-one, a heterocyclic compound featuring a spiro-fused β-lactam and an oxane ring. Spirocyclic scaffolds are of immense interest in modern drug discovery as they offer a rigid, three-dimensional architecture that can lead to improved physicochemical properties and more specific interactions with biological targets. This document elucidates the molecule's structural characteristics, proposes a robust synthetic pathway based on established chemical principles, and explores its potential applications in medicinal chemistry. Detailed experimental protocols for its synthesis and characterization are provided to empower researchers in their discovery and development efforts.
Introduction: The Rise of 3D Scaffolds in Drug Discovery
For decades, the β-lactam ring has been a cornerstone of medicinal chemistry, most notably as the active core of penicillin and cephalosporin antibiotics.[1] These four-membered cyclic amides have demonstrated a remarkable range of biological activities beyond their antibacterial origins, including roles as cholesterol absorption inhibitors, and anticancer and antidiabetic agents.[1]
In recent years, a strategic shift in drug design, often termed "Escaping Flatland," has emphasized the development of molecules with greater three-dimensional (3D) complexity.[2][3] Spirocycles, which contain two rings connected by a single common atom, are exemplary of this new paradigm.[4] The fusion at a tetrahedral sp³ carbon atom endows these molecules with a well-defined and rigid 3D geometry.[5] This rigidity can pre-organize functional groups for optimal interaction with protein binding sites, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles compared to their "flat" aromatic counterparts.[5][6]
7-Oxa-1-azaspiro[3.5]nonan-2-one emerges from this context as a molecule of significant interest. It combines the proven biological relevance of the β-lactam ring with the structural advantages of a spirocyclic framework and the physicochemical influence of an oxane moiety. This guide serves as a technical primer on its core chemical attributes and its potential as a valuable building block in the synthesis of next-generation therapeutics.
Molecular Structure and Physicochemical Properties
The systematic name, 7-Oxa-1-azaspiro[3.5]nonan-2-one, precisely defines the molecule's architecture:
-
Spiro[3.5]nonane: A nine-atom bicyclic system where a four-membered ring and a six-membered ring share a single carbon atom (the spiro center).
-
1-aza...-2-one: Indicates the four-membered ring is an azetidin-2-one, the characteristic β-lactam structure.
-
7-Oxa: An oxygen atom is located at the 7-position within the six-membered ring, making it a tetrahydropyran (oxane) ring.
This unique arrangement results in a rigid structure with distinct spatial and electronic features.
Caption: Chemical structure of 7-Oxa-1-azaspiro[3.5]nonan-2-one.
Physicochemical Data Summary
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with close analogs.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | Calculated |
| Molecular Weight | 141.17 g/mol | Calculated |
| IUPAC Name | 7-oxa-1-azaspiro[3.5]nonan-2-one | - |
| Predicted XlogP | -0.5 to -0.8 | Predicted |
| Hydrogen Bond Donors | 1 (Amide N-H) | Calculated |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Ether O) | Calculated |
The inclusion of the ether oxygen in the oxane ring, in addition to the β-lactam carbonyl, is expected to increase polarity and potential for hydrogen bonding, which may enhance aqueous solubility compared to its carbocyclic analog, 1-azaspiro[3.5]nonan-2-one.
Synthesis and Mechanistic Insights
The synthesis of spiro-β-lactams is most effectively and commonly achieved through the Staudinger [2+2] ketene-imine cycloaddition reaction .[1][7] This method involves the reaction of a ketene, often generated in situ, with an imine. While a specific protocol for 7-Oxa-1-azaspiro[3.5]nonan-2-one is not detailed in the literature, a robust synthetic strategy can be designed based on this principle.
The key starting materials would be:
-
An imine derived from tetrahydropyran-4-one.
-
A ketene precursor, such as an α-halo acyl halide (e.g., chloroacetyl chloride).
Mechanistic Rationale: The reaction proceeds via a concerted [π²s + π²a] cycloaddition. The ketene, a highly electrophilic species, reacts with the nucleophilic imine. The use of a base, such as triethylamine, is crucial for the in situ generation of the ketene from the acyl chloride precursor by dehydrohalogenation.[7] Controlling the reaction temperature is critical, as lower temperatures often favor higher diastereoselectivity and minimize side reactions.[7]
Caption: Proposed synthetic pathway via Staudinger cycloaddition.
Potential Applications in Drug Development
The 7-Oxa-1-azaspiro[3.5]nonan-2-one scaffold is a promising starting point for creating novel therapeutic agents due to the combined biological activities associated with its constituent parts.
-
Enzyme Inhibition: The strained β-lactam ring is a known electrophilic warhead capable of covalently modifying serine or cysteine residues in enzyme active sites. This makes it a prime candidate for developing inhibitors of enzymes like β-lactamases, proteases, and transpeptidases.[1][4]
-
Anticancer and Antiviral Activity: Many spirocyclic compounds have demonstrated potent anticancer and antiviral activities.[4] The rigid 3D orientation of substituents on the spiro scaffold can be optimized to achieve high-affinity binding to targets such as KRAS G12C or viral enzymes.[8]
-
CNS Disorders: The introduction of sp³-rich, polar scaffolds is a key strategy for developing central nervous system (CNS) therapeutics. The properties of this scaffold could be tuned to achieve blood-brain barrier penetration while avoiding undesirable interactions with efflux transporters.
-
Bioisosteric Replacement: The spirocyclic core can serve as a bioisostere for other cyclic systems, like piperidine, or even planar aromatic rings.[2][3] This allows for the modification of existing drugs to improve properties such as metabolic stability, solubility, and target engagement.[2]
Experimental Protocols and Characterization
The following protocols are designed to be self-validating, providing a complete workflow from synthesis to characterization.
Protocol 1: Proposed Synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one
Objective: To synthesize the title compound using a Staudinger [2+2] cycloaddition.
Materials:
-
Tetrahydropyran-4-one
-
Benzylamine
-
Toluene
-
Magnesium sulfate (anhydrous)
-
Chloroacetyl chloride
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Imine Formation:
-
To a solution of tetrahydropyran-4-one (1.0 eq) in toluene, add benzylamine (1.0 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After 2-4 hours, or upon completion as monitored by TLC, cool the reaction to room temperature.
-
Remove the toluene under reduced pressure to yield the crude imine, which can be used directly in the next step.
-
-
Cycloaddition:
-
Dissolve the crude imine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the N-benzyl protected spiro-β-lactam.
-
-
Deprotection (if required):
-
The N-benzyl group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final title compound.
-
Protocol 2: Spectroscopic Characterization
Objective: To confirm the structure and purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: Acquire a spectrum of the purified product. A key diagnostic peak is the strong carbonyl (C=O) stretching vibration of the β-lactam ring, expected in the range of 1740-1780 cm⁻¹.
-
Mass Spectrometry (MS): Use electrospray ionization (ESI) to obtain a high-resolution mass spectrum. The observed mass of the molecular ion [M+H]⁺ should correspond to the calculated value of 142.0863.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃). Expect to see distinct signals for the protons on the β-lactam ring and the oxane ring. Protons adjacent to the nitrogen and ether oxygen will be shifted downfield.
-
¹³C NMR: The most downfield signal will be the carbonyl carbon of the β-lactam, expected around 170 ppm. The spiro carbon should appear as a quaternary signal, and carbons bonded to the nitrogen and oxygen heteroatoms will be in the 40-70 ppm range.
-
Caption: Experimental workflow for synthesis and validation.
Conclusion and Future Directions
7-Oxa-1-azaspiro[3.5]nonan-2-one represents a highly attractive scaffold for modern medicinal chemistry. Its inherent three-dimensionality, combined with the proven reactivity of the β-lactam ring and the favorable physicochemical properties imparted by the oxane moiety, makes it a valuable building block for the synthesis of novel, potent, and selective therapeutic agents.
Future research should focus on the practical synthesis and full experimental characterization of this molecule and its derivatives. The creation of a library of analogs, by varying substituents on the nitrogen atom and the oxane ring, followed by screening against a diverse range of biological targets (e.g., bacterial transpeptidases, viral proteases, oncogenic proteins), will be essential to fully unlock the therapeutic potential of this promising chemical scaffold.
References
- BenchChem. (n.d.). 7-Oxa-1-azaspiro[3.5]nonane.
- BenchChem. (n.d.). Structure Activity Relationship Sar Studies and Conformational Analysis of 7 Oxa 1 Azaspiro 3.5 Nonane Compounds.
-
Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Retrieved from [Link]
-
FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
PubChem. (n.d.). 7-Acetyl-1-oxa-7-azaspiro[3.5]nonan-2-one. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
PubChem. (n.d.). 7-Oxa-2-azaspiro(3.5)nonane. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. Retrieved from [Link]
-
National Institutes of Health. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane. Retrieved from [Link]
-
PubChem. (n.d.). 7-Oxa-1-azaspiro[3.5]nonane. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]
-
Biblio Back Office. (n.d.). Synthesis and reactivity of spiro-fused β-lactams. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
- BenchChem. (n.d.). 7-Oxa-2-azaspiro[3.5]nonane.
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-oxa-1-azaspiro[4.4]nonan-2-one. Retrieved from [Link]
-
PubMed. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Retrieved from [Link]
Sources
- 1. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. researchgate.net [researchgate.net]
- 4. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Oxa-1-azaspiro[3.5]nonane|RUO|Building Block [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Oxa-1-azaspiro[3.5]nonan-2-one IUPAC name and CAS number
An In-Depth Technical Guide to the 7-Oxa-1-azaspiro[3.5]nonan-2-one Scaffold for Medicinal Chemistry Professionals
Introduction: Navigating the Spirocyclic Landscape
The quest for novel chemical entities with enhanced therapeutic profiles has driven medicinal chemists to explore three-dimensional (3D) molecular architectures, a concept often termed "escaping from flatland". Spirocyclic scaffolds, characterized by two rings connected at a single shared atom, are at the forefront of this movement. Their inherent rigidity and well-defined spatial arrangement of substituents offer a powerful strategy for optimizing physicochemical properties and achieving precise interactions with biological targets.[1] This guide focuses on the 7-oxa-1-azaspiro[3.5]nonane scaffold, a privileged structural motif in modern drug discovery. While direct literature on the specific isomer, 7-Oxa-1-azaspiro[3.5]nonan-2-one, is sparse, this document will provide a comprehensive overview of the closely related and well-documented isomers, with a particular focus on the 7-oxa-2-azaspiro[3.5]nonane core, to empower researchers in its application.
PART 1: Chemical Identity and Nomenclature
A precise understanding of a molecule's structure and its corresponding identifiers is fundamental for any research endeavor. This section addresses the nomenclature of the target compound and its relevant isomers.
Proposed IUPAC Name and Structure of 7-Oxa-1-azaspiro[3.5]nonan-2-one
Based on the principles of systematic IUPAC nomenclature, the name "7-Oxa-1-azaspiro[3.5]nonan-2-one" describes a spirocyclic compound consisting of a four-membered azetidine ring and a six-membered tetrahydropyran ring. The spiro atom connects position 1 of the azetidine and a position on the tetrahydropyran. The numbering of the spirocycle starts from the atom next to the spiro center in the smaller ring. Therefore, the nitrogen atom is at position 1, and the carbonyl group is at position 2 of the azetidine ring. The oxygen atom is at position 7 of the tetrahydropyran ring.
As of early 2026, a specific CAS (Chemical Abstracts Service) number for 7-Oxa-1-azaspiro[3.5]nonan-2-one has not been assigned in major chemical databases, suggesting it may be a novel or less-synthesized compound.
Key Related Scaffolds
The broader class of oxa-azaspiro[3.5]nonanes has seen significant exploration. The table below summarizes key isomers and derivatives that are documented in scientific literature and commercial databases.
| Compound Name | CAS Number | Molecular Formula | Key Features & Relevance |
| 7-Oxa-2-azaspiro[3.5]nonane | 194157-10-3 | C₇H₁₃NO | A foundational and commercially available building block.[2][3] |
| 7-(Aminomethyl)-1-azaspiro[3.5]nonan-2-one | 2297378-74-4 | C₉H₁₆N₂O | A closely related derivative with a documented IUPAC name and CAS number, indicating the feasibility of the core structure.[4] |
| 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid | Not Available | C₈H₁₃NO₃ | A functionalized derivative used in drug design as a bioisostere for pipecolic acid.[5][6] |
PART 2: The Scientific Rationale for Spirocyclic Scaffolds in Drug Discovery
The increasing prevalence of spirocyclic fragments in clinical candidates and approved drugs is a testament to their value in overcoming the limitations of traditional flat, aromatic structures.
The "Escape from Flatland" Paradigm
The "Escape from Flatland" initiative in medicinal chemistry advocates for the incorporation of sp³-rich, three-dimensional scaffolds to improve the druglikeness of molecules.[6] Spirocycles like 7-oxa-1-azaspiro[3.5]nonan-2-one are exemplary of this concept. Their rigid, non-planar geometry provides several advantages:
-
Improved Solubility and Permeability: The disruption of planarity can reduce intermolecular stacking and crystallization energy, often leading to enhanced aqueous solubility.
-
Enhanced Metabolic Stability: The sp³-hybridized carbon atoms in the scaffold are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to flat aromatic rings.[5]
-
Precise Vectorial Orientation: The fixed orthogonal orientation of the two rings allows for the precise positioning of functional groups in 3D space, enabling more specific and higher-affinity interactions with protein binding pockets.[1]
Logical Framework for Spirocycle Application
Caption: Benefits of 3D spirocycles over traditional flat molecules.
PART 3: Synthesis of the Oxa-Azaspiro[3.5]nonane Core
The construction of the oxa-azaspiro[3.5]nonane skeleton is a key challenge that has been addressed through various synthetic strategies. Below is a representative synthesis for the closely related 2-oxa-7-azaspiro[3.5]nonane, which provides valuable insights into the methodologies that could be adapted for the target compound.
General Synthetic Workflow
A common approach involves the construction of a diol precursor, followed by a one-pot mesylation and ring-closure to form the oxetane ring. The final step involves the deprotection of the nitrogen atom.[7]
Caption: Synthetic workflow for 2-oxa-7-azaspiro[3.5]nonane.
Experimental Protocol: Synthesis of 2-Oxa-7-azaspiro[3.5]nonane
This protocol is adapted from a published synthesis and demonstrates a practical route to the core scaffold.[7]
Step 1: Reduction to Diol
-
To a solution of N-tosyl-piperidine-4,4-diethyl ester in an appropriate anhydrous solvent (e.g., THF), add a reducing agent such as Lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the sequential addition of water and an aqueous base (e.g., 15% NaOH).
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield the crude diol intermediate, which can be used in the next step without further purification.
Step 2: One-Pot Mesylation and Ring Closure
-
Dissolve the crude diol in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C and add a base, for example, triethylamine (Et₃N), followed by the dropwise addition of methanesulfonyl chloride (MsCl).
-
Stir the reaction at 0 °C for a specified time, then allow it to warm to room temperature to facilitate the intramolecular cyclization.
-
Monitor the reaction progress. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the N-tosylated oxetane.
Step 3: Deprotection
-
Remove the tosyl protecting group under appropriate conditions (e.g., using a strong acid or reducing agents).
-
Purify the final product, 2-oxa-7-azaspiro[3.5]nonane, often by forming a salt (e.g., oxalate salt) to facilitate isolation and handling.
PART 4: Applications in Medicinal Chemistry
The 7-oxa-1-azaspiro[3.5]nonane scaffold and its isomers are valuable building blocks for constructing more complex, biologically active molecules.
Bioisosteric Replacement
One of the most powerful applications of this scaffold is as a bioisostere for other common cyclic amines, such as piperidine.[5][6] Replacing a piperidine ring with a 7-oxa-2-azaspiro[3.5]nonane fragment can lead to:
-
Improved Pharmacokinetic Profile: The introduction of the spirocyclic system can enhance metabolic stability.
-
Novel Intellectual Property: Creating analogues with this scaffold can lead to new chemical entities with distinct patentability.
-
Enhanced Biological Activity: The rigid 3D structure can lead to a more favorable interaction with the target protein.
Use as a Synthetic Intermediate
The nitrogen atom in the azetidine or piperidine ring of the scaffold serves as a convenient handle for further functionalization. It can be readily acylated, alkylated, or used in reductive amination reactions to attach a wide variety of side chains, allowing for the exploration of the surrounding chemical space.[1] For instance, derivatives have been synthesized for potential use in cancer therapy by targeting enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in cancer cells.[8]
PART 5: Physicochemical and Spectroscopic Data
The following table summarizes key computed and experimental data for the foundational scaffold, 7-Oxa-2-azaspiro[3.5]nonane.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | PubChem[2] |
| Molecular Weight | 127.18 g/mol | PubChem[2] |
| CAS Number | 194157-10-3 | PubChem[2] |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | ChemScene[3] |
| Computed logP | 0.3864 | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Hydrogen Bond Acceptors | 2 | ChemScene[3] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) of a derivative | 3.56 (d, 4H), 3.38 (s, 4H), 1.82 (s, 1H), 1.74 (d, 4H) | Google Patents[9] |
Note: NMR data is for a related compound, 7-oxo-2-azaspiro[3.5]nonane, and serves as an illustrative example of the expected spectral region for protons on the spirocyclic core.
Conclusion
The 7-oxa-1-azaspiro[3.5]nonan-2-one scaffold and its isomers represent a class of compounds with significant potential in modern drug discovery. Their inherent three-dimensionality, metabolic stability, and synthetic tractability make them valuable tools for medicinal chemists aiming to develop next-generation therapeutics. While the specific title compound remains an underexplored entity, the foundational knowledge derived from its close relatives provides a robust framework for its synthesis and application. This guide serves as a starting point for researchers looking to leverage the unique properties of this spirocyclic system to address complex challenges in drug development.
References
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
7-(Aminomethyl)-1-azaspiro[3.5]nonan-2-one. PubChem. Available at: [Link]
-
7-Oxa-2-azaspiro(3.5)nonane. PubChem. Available at: [Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available at: [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]
Sources
- 1. 7-Oxa-1-azaspiro[3.5]nonane|RUO|Building Block [benchchem.com]
- 2. 7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 7-(Aminomethyl)-1-azaspiro[3.5]nonan-2-one | C9H16N2O | CID 167716550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one (1824061-72-4) for sale [vulcanchem.com]
- 9. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
Spectroscopic Characterization of 7-Oxa-1-azaspiro[3.5]nonan-2-one: A Technical Guide for Researchers
Introduction: The Structural Significance of Spirocyclic β-Lactams
In the landscape of modern medicinal chemistry, the quest for novel three-dimensional molecular scaffolds that can effectively modulate biological targets is paramount. Spirocyclic systems, characterized by their conjoined ring structures sharing a single atom, have emerged as particularly valuable motifs.[1][2] The inherent rigidity and defined spatial orientation of these structures can lead to enhanced binding affinity and selectivity for protein targets.[3] Among these, spirocyclic β-lactams represent a compelling class of compounds, merging the well-established biological relevance of the β-lactam ring with the desirable pharmacokinetic properties of spirocycles.[4]
Molecular Structure and Predicted Spectroscopic Behavior
The structure of 7-Oxa-1-azaspiro[3.5]nonan-2-one features a four-membered β-lactam ring fused spirocyclically to a six-membered tetrahydropyran ring. This unique arrangement dictates a specific electronic and steric environment for each atom, which in turn governs its spectroscopic signature.
Figure 1. Molecular Structure of 7-Oxa-1-azaspiro[3.5]nonan-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 7-Oxa-1-azaspiro[3.5]nonan-2-one, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of the atoms.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with key analyte resonances.
-
Instrumentation: Utilize a high-field NMR spectrometer (a 400 or 500 MHz instrument is standard for such analyses) equipped with a broadband probe.[5]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should encompass the expected range of chemical shifts for all proton environments.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans and a longer relaxation delay may be necessary.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments: To unambiguously assign the proton and carbon signals, especially in the case of signal overlap, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the methylene groups of the β-lactam and tetrahydropyran rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms and the anisotropic effect of the carbonyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H3 (CH₂) | 3.0 - 3.5 | AB quartet | ~15 (geminal) | Adjacent to the carbonyl group and spirocenter. Diastereotopic protons due to the chiral spirocenter. |
| H5, H9 (CH₂) | 1.8 - 2.2 | Multiplet | Methylene protons on the tetrahydropyran ring adjacent to the spirocenter. | |
| H6, H8 (CH₂) | 3.6 - 4.0 | Multiplet | Methylene protons adjacent to the oxygen atom in the tetrahydropyran ring. | |
| NH | 5.0 - 7.0 | Broad singlet | The chemical shift of the N-H proton can be highly variable and concentration-dependent. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will be characterized by the downfield signal of the carbonyl carbon and the distinct signals for the spiro carbon and the methylene carbons of both rings.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (C=O) | 165 - 175 | Carbonyl carbon of the β-lactam ring. |
| C4 (Spiro) | 60 - 70 | Quaternary carbon at the spiro junction. |
| C3 (CH₂) | 40 - 50 | Methylene carbon in the β-lactam ring. |
| C6, C8 (CH₂) | 65 - 75 | Methylene carbons adjacent to the oxygen atom. |
| C5, C9 (CH₂) | 30 - 40 | Methylene carbons in the tetrahydropyran ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. For 7-Oxa-1-azaspiro[3.5]nonan-2-one, the most prominent feature will be the carbonyl stretch of the β-lactam ring.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
Solid Samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.
-
Liquid/Oil Samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
ATR (Attenuated Total Reflectance): This is a modern and convenient method that requires minimal sample preparation. The sample is placed directly on the ATR crystal.
-
-
Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum of the empty sample compartment (or pure KBr for pellet analysis) should be recorded and subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3200 - 3400 | Medium, broad | Stretching vibration of the amine N-H bond. |
| C-H Stretch | 2850 - 3000 | Medium to Strong | Stretching vibrations of the methylene C-H bonds. |
| C=O Stretch (β-lactam) | 1730 - 1760 | Strong | The high frequency is characteristic of a strained four-membered lactam ring. |
| C-O-C Stretch | 1050 - 1150 | Strong | Asymmetric stretching of the ether linkage in the tetrahydropyran ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Experimental Protocol: MS Data Acquisition
-
Ionization Method:
-
Electron Impact (EI): A hard ionization technique that often leads to extensive fragmentation, providing structural information.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that are more likely to yield a prominent molecular ion or pseudomolecular ion peak ([M+H]⁺ or [M+Na]⁺), which confirms the molecular weight.[5]
-
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended to determine the exact molecular formula from the precise mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Figure 2. A generalized workflow for mass spectrometry analysis.
Predicted Mass Spectrum Data
-
Molecular Formula: C₇H₁₁NO₂
-
Molecular Weight: 141.16 g/mol
-
Predicted Molecular Ion Peak (m/z):
-
EI-MS: A molecular ion peak at m/z = 141.
-
ESI-MS: A pseudomolecular ion peak at m/z = 142 ([M+H]⁺).
-
-
Key Fragmentation Patterns: The fragmentation of the molecule would likely involve the cleavage of the β-lactam and tetrahydropyran rings. Common fragmentation pathways for β-lactams include the cleavage of the N1-C2 and C3-C4 bonds. The tetrahydropyran ring may undergo fragmentation via loss of formaldehyde (CH₂O) or other small neutral molecules.
Conclusion: A Framework for Structural Verification
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data points for 7-Oxa-1-azaspiro[3.5]nonan-2-one. For researchers who have synthesized this molecule or similar spirocyclic β-lactams, the outlined protocols and predicted spectral data offer a solid foundation for structural verification. The convergence of data from NMR, IR, and MS, when compared against these predictions, will enable an unambiguous confirmation of the molecular structure. As with any novel compound, the acquisition of high-quality, multi-technique spectroscopic data is the cornerstone of rigorous scientific investigation.
References
-
Dabhi, R. A., Dhaduk, M. P., Bhatt, V. D., & Bhatt, B. S. (2021). Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. Journal of Molecular Structure, 1244, 130955. [Link][6]
-
Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Retrieved from [7]
-
Sharma, S., & Kumar, R. (2008). Synthesis of some new mono- and bis-polycyclic aromatic spiro and bis-nonspiro-beta-lactams. Indian Journal of Chemistry - Section B, 47B(3), 468-473. [Link][8]
-
Kovalenko, S. M., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 32-40. [Link][5]
-
ResearchGate. (n.d.). Spirocyclization of an Orn‐derived β‐lactam leading to a spirocyclic.... Retrieved from [Link][1]
-
MDPI. (2020). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 25(21), 5038. [Link][9]
-
ResearchGate. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link][4]
-
National Center for Biotechnology Information. (n.d.). {7-Oxa-2-azaspiro[3.5]nonan-1-yl}methanol. PubChem Compound Database. Retrieved from [Link][10]
-
National Center for Biotechnology Information. (n.d.). 7-Acetyl-1-oxa-7-azaspiro[3.5]nonan-2-one. PubChem Compound Database. Retrieved from [Link][11]
-
ResearchGate. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link][12]
-
National Center for Biotechnology Information. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(19), 6005. [Link][2]
-
National Center for Biotechnology Information. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane. PubChem Compound Database. Retrieved from [Link][13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. tandfonline.com [tandfonline.com]
- 7. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 8. Synthesis of some new mono- and bis-polycyclic aromatic spiro and bis-nonspiro-beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. {7-Oxa-2-azaspiro[3.5]nonan-1-yl}methanol | C8H15NO2 | CID 165907745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 7-Acetyl-1-oxa-7-azaspiro[3.5]nonan-2-one | C9H13NO3 | CID 163906444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2-Oxa-7-azaspiro[3.5]nonane | C7H13NO | CID 21955284 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of 7-Oxa-1-azaspiro[3.5]nonan-2-one: A Privileged Scaffold in Modern Drug Discovery
This guide provides an in-depth technical overview of the synthetic pathways, isolation, and characterization of the novel spirocyclic lactam, 7-Oxa-1-azaspiro[3.5]nonan-2-one. This molecule represents a significant building block for medicinal chemists, offering a rigid three-dimensional architecture that is increasingly sought after in the development of new therapeutic agents. By moving away from traditional flat, aromatic structures, scaffolds like this provide a means to enhance physicochemical properties and explore new chemical space.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
The Strategic Imperative for Spirocyclic Scaffolds
The principle of "escaping from flatland" has become a central theme in contemporary drug design. Spirocyclic systems, defined by their orthogonally connected rings at a single shared carbon atom, offer a distinct advantage.[1] This rigidified conformation reduces the entropic penalty upon binding to a biological target and provides a well-defined vectoral array for substituents, leading to more predictable and potent molecular interactions.[1] The 7-Oxa-1-azaspiro[3.5]nonan-2-one core, incorporating both a lactam and an ether, presents a unique combination of hydrogen bonding capabilities and structural rigidity, making it a highly attractive motif for library synthesis and lead optimization. Spiro-lactams, in particular, have a rich history in medicinal chemistry, exhibiting a wide spectrum of biological activities.[2][3][4]
Synthetic Pathways to the 7-Oxa-1-azaspiro[3.5]nonan-2-one Core
While a definitive "discovery" paper for 7-Oxa-1-azaspiro[3.5]nonan-2-one is not prominent in the literature, its synthesis can be logically derived from established methodologies for closely related spirocyclic systems. The construction of this scaffold hinges on the strategic formation of either the azetidin-2-one (β-lactam) or the tetrahydropyran ring. A plausible and efficient approach involves the synthesis of a suitable precursor, 7-oxa-2-azaspiro[3.5]nonane, followed by functionalization and cyclization to form the lactam.
A robust synthesis for the closely related 2-oxa-7-azaspiro[3.5]nonane has been described, which provides a solid foundation for our proposed pathway.[5] This involves the preparation of a diol precursor, followed by a one-pot mesylation and ring-closure to form the oxetane ring.[5] Adapting this logic, a multi-gram scale synthesis for functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported, which serves as an excellent blueprint for accessing the target lactam.[6][7]
The following workflow outlines a proposed synthetic route.
Caption: Proposed Synthetic Workflow for 7-Oxa-1-azaspiro[3.5]nonan-2-one.
Experimental Protocol: Synthesis of a Key Precursor, tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
This protocol is adapted from the multi-gram scale synthesis of related derivatives and represents a critical step in accessing the spirocyclic core.[6]
-
Step 1: Synthesis of tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate.
-
To a solution of tert-butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate in an appropriate solvent, a reducing agent such as LiAlH₄ is added portion-wise at a controlled temperature.
-
The choice of LiAlH₄ is predicated on its high efficiency in reducing esters to primary alcohols. The reaction is typically performed in an anhydrous ether solvent like THF to prevent quenching of the highly reactive hydride reagent.
-
Upon completion, the reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the organic phase is concentrated to yield the desired alcohol.
-
-
Step 2: Oxidation to the Aldehyde.
-
The primary alcohol from the previous step is dissolved in a suitable solvent like dichloromethane (DCM).
-
An oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol is employed. DMP is often preferred due to its mild conditions and high yields, which minimizes over-oxidation to the carboxylic acid.
-
The reaction mixture is stirred at room temperature until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude aldehyde is then purified by vacuum distillation or flash column chromatography to yield the pure product.[6]
-
Isolation and Purification: A Self-Validating System
The isolation and purification of the target lactam and its intermediates are critical for ensuring high purity, which is paramount for subsequent applications, particularly in drug development. The choice of purification method is dictated by the physicochemical properties of the compound at each stage.
Protocol: Flash Column Chromatography
Flash column chromatography is a staple for purifying organic compounds, and its application here is crucial.[2][8]
-
Stationary Phase Selection: Silica gel (60 Å, 230-400 mesh) is the standard choice for compounds of moderate polarity like the intermediates in this synthesis.
-
Mobile Phase Elucidation: A gradient elution system is often most effective. A common starting point is a non-polar solvent like hexane, with a gradual increase in the proportion of a more polar solvent like ethyl acetate. The optimal ratio is determined by preliminary analysis using Thin Layer Chromatography (TLC).
-
Procedure:
-
A slurry of silica gel in the initial, non-polar mobile phase is packed into a glass column.
-
The crude product, adsorbed onto a small amount of silica gel, is dry-loaded onto the top of the column.
-
The mobile phase is passed through the column under positive pressure.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The fractions containing the pure compound are combined and the solvent is removed under reduced pressure.
-
Caption: Workflow for Purification by Flash Column Chromatography.
Structural and Analytical Characterization
Unambiguous characterization of the final compound and all intermediates is essential. A combination of spectroscopic techniques provides a complete picture of the molecular structure and purity.
| Technique | Purpose | Expected Observations for 7-Oxa-1-azaspiro[3.5]nonan-2-one |
| ¹H NMR | Determines the proton environment and connectivity. | Distinct signals for the protons on the azetidinone and tetrahydropyran rings. Chemical shifts and coupling constants will confirm the spirocyclic structure. |
| ¹³C NMR | Identifies the number and type of carbon atoms. | A characteristic signal for the lactam carbonyl carbon (around 170 ppm). Signals corresponding to the spiro-carbon and other carbons in the bicyclic system. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound (C₇H₁₁NO₂).[9] |
| Infrared (IR) Spectroscopy | Identifies functional groups. | A strong absorption band for the lactam carbonyl stretch (typically 1730-1760 cm⁻¹ for β-lactams). C-O-C stretching for the ether linkage. |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity. | A single major peak indicating a high degree of purity.[10] |
Spectroscopic data for a related compound, tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate, shows characteristic ¹H NMR signals at δ 9.80 (s, 1H) for the aldehyde proton and a series of multiplets for the ring protons.[6] The mass spectrometry data (APEI) for this precursor shows a peak corresponding to [M-(t-Bu)], confirming its identity.[6] Similar detailed analysis would be required for the final target lactam.
Conclusion and Future Directions
The 7-Oxa-1-azaspiro[3.5]nonan-2-one scaffold is a valuable addition to the medicinal chemist's toolkit. Its synthesis, while requiring careful execution, is achievable through established synthetic organic chemistry principles. The methodologies outlined in this guide, derived from successful syntheses of closely related analogs, provide a robust framework for the discovery and isolation of this and other novel spirocyclic compounds. Future work will likely focus on the stereoselective synthesis of this scaffold to explore its application in chiral drug design, as well as the diversification of the core structure to build comprehensive compound libraries for biological screening.
References
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents.
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. Available at: [Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole - MDPI. Available at: [Link]
-
(PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. Available at: [Link]
-
7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011 - PubChem. Available at: [Link]
-
A novel class of spiro-β-lactams highly active against HIV-1 and Plasmodium - ScienceDirect. Available at: [Link]
-
7-(Aminomethyl)-1-azaspiro[3.5]nonan-2-one - PubChem. Available at: [Link]
-
Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). - ResearchGate. Available at: [Link]
-
Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies - NIH. Available at: [Link]
-
Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid - RSC Publishing. Available at: [Link]
-
7-oxa-1-azaspiro[4.4]nonan-2-one - PubChem. Available at: [Link]
-
Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC - NIH. Available at: [Link]
-
Spiro-Lactams as Novel Antimicrobial Agents - PubMed. Available at: [Link]
Sources
- 1. 7-Oxa-1-azaspiro[3.5]nonane|RUO|Building Block [benchchem.com]
- 2. miguelprudencio.com [miguelprudencio.com]
- 3. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Spiro-Lactams as Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole [mdpi.com]
- 6. fujc.pp.ua [fujc.pp.ua]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - 7-oxa-1-azaspiro[4.4]nonan-2-one (C7H11NO2) [pubchemlite.lcsb.uni.lu]
- 10. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Identifying and Validating Therapeutic Targets for 7-Oxa-1-azaspiro[3.5]nonan-2-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate potential therapeutic targets for the novel compound, 7-Oxa-1-azaspiro[3.5]nonan-2-one. By leveraging its unique structural features, we will explore promising avenues for therapeutic intervention, from initial hypothesis to experimental validation.
Introduction: Deconstructing 7-Oxa-1-azaspiro[3.5]nonan-2-one
7-Oxa-1-azaspiro[3.5]nonan-2-one is a fascinating spirocyclic molecule that merges two key structural motifs of high interest in medicinal chemistry: a β-lactam ring and a spirocyclic system. This unique architecture provides a rigid three-dimensional conformation, which can lead to highly specific and potent interactions with biological targets.[1]
-
The β-Lactam Core: The four-membered β-lactam ring is a privileged scaffold, most famously found in penicillin and cephalosporin antibiotics.[2][3] Its inherent ring strain makes it an effective acylating agent for nucleophilic residues, particularly serine, in the active sites of enzymes.[4][5] This reactivity is the cornerstone of its antibacterial action against penicillin-binding proteins (PBPs), which are bacterial serine proteases.[2][5] Beyond bacteria, β-lactams have been shown to inhibit a range of mammalian serine enzymes.[4][6]
-
The Spirocyclic System: The spirocyclic nature of the molecule, where the two rings share a single carbon atom, imparts significant conformational rigidity.[1] This is a desirable trait in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity.[1] The specific 7-oxa-1-azaspiro[3.5]nonane framework provides a defined spatial arrangement of atoms that can be explored for optimal target engagement.
Given these structural features, we can postulate several classes of proteins as potential therapeutic targets for 7-Oxa-1-azaspiro[3.5]nonan-2-one.
Postulated Therapeutic Target Classes
Based on the chemical structure of 7-Oxa-1-azaspiro[3.5]nonan-2-one, we can hypothesize its interaction with several key protein families.
Serine Proteases
The electrophilic nature of the β-lactam ring strongly suggests that serine proteases are a primary target class. The mechanism of inhibition would likely involve the nucleophilic attack by the active site serine on the carbonyl carbon of the β-lactam, leading to the formation of a stable, covalent acyl-enzyme intermediate, thereby inactivating the enzyme.[4][6]
Potential Therapeutic Areas:
-
Oncology: Many serine proteases are implicated in cancer progression, including tumor growth, invasion, and metastasis.
-
Inflammatory Diseases: Serine proteases like elastase and tryptase play crucial roles in inflammatory processes.
-
Infectious Diseases: Beyond bacterial PBPs, viral serine proteases (e.g., in Hepatitis C or SARS-CoV-2) are potential targets.
GABA-A Receptors
Spirocyclic structures have been shown to modulate the activity of gamma-aminobutyric acid type A (GABA-A) receptors.[7][8] These receptors are ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the central nervous system (CNS).[9][10] Modulation of GABA-A receptors can have sedative, anxiolytic, and anticonvulsant effects.[10][11] The rigid conformation of 7-Oxa-1-azaspiro[3.5]nonan-2-one may allow it to bind to allosteric sites on the GABA-A receptor complex, thereby potentiating the effect of GABA.
Potential Therapeutic Areas:
-
Neurological Disorders: Epilepsy, anxiety disorders, and insomnia.
-
Pain Management: Modulation of GABAergic signaling can influence pain perception.
Other Potential Targets
The unique three-dimensional shape of 7-Oxa-1-azaspiro[3.5]nonan-2-one may lead to interactions with other, less obvious targets. Spirocyclic scaffolds are being explored for a wide range of biological activities.[12][13] For instance, diazaspiro[3.5]nonane derivatives have been developed as covalent inhibitors of KRAS G12C, a key oncogenic protein.[14] Therefore, broader screening approaches are warranted.
A Phased Strategy for Target Identification and Validation
We propose a multi-pronged approach to systematically identify and validate the therapeutic targets of 7-Oxa-1-azaspiro[3.5]nonan-2-one.
Caption: A phased approach to target identification and validation.
Phase 1: Broad-Spectrum Target Identification
The initial phase focuses on casting a wide net to identify potential protein targets.
Rationale: Based on the β-lactam core, a direct assessment of the compound's inhibitory activity against a diverse panel of serine proteases is the most logical first step.
Protocol:
-
Panel Selection: Assemble a panel of commercially available, purified human serine proteases relevant to various diseases (e.g., elastase, trypsin, chymotrypsin, thrombin, and various caspases).
-
Assay Principle: Utilize a fluorogenic or chromogenic substrate for each protease. Cleavage of the substrate by the active enzyme results in a detectable signal.
-
Experimental Setup:
-
In a 96- or 384-well plate, add the buffer, the protease, and varying concentrations of 7-Oxa-1-azaspiro[3.5]nonan-2-one.
-
Incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the signal over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Data Presentation:
| Protease | Substrate | IC50 (µM) of 7-Oxa-1-azaspiro[3.5]nonan-2-one | Positive Control (IC50, µM) |
| Elastase | MeOSuc-AAPV-AMC | [Experimental Value] | [Known Inhibitor] |
| Trypsin | Boc-QAR-AMC | [Experimental Value] | [Known Inhibitor] |
| Thrombin | Boc-VPR-AMC | [Experimental Value] | [Known Inhibitor] |
Rationale: To investigate the hypothesis of GABA-A receptor interaction, a classic radioligand binding assay can determine if the compound binds to the receptor complex.
Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue.
-
Assay Setup:
-
Incubate the brain membranes with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [3H]flunitrazepam for the benzodiazepine site).
-
Add increasing concentrations of 7-Oxa-1-azaspiro[3.5]nonan-2-one.
-
Include a known unlabeled ligand (e.g., diazepam) as a positive control for displacement.
-
-
Separation and Detection: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filter-bound membranes using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the Ki (inhibition constant).
Rationale: Phenotypic screening can uncover unexpected activities and provide a more physiologically relevant context.
Protocol:
-
Cell Line Panel: Utilize a diverse panel of human cancer cell lines (e.g., from the NCI-60 panel) and neuronal cell lines.
-
Viability/Proliferation Assay:
-
Seed the cells in 96-well plates.
-
Treat with a range of concentrations of 7-Oxa-1-azaspiro[3.5]nonan-2-one for 48-72 hours.
-
Assess cell viability using a standard method such as MTT or CellTiter-Glo.
-
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line.
Phase 2: Target Validation and Mechanism of Action Studies
Once a "hit" is identified from Phase 1, the next step is to confirm that it is a direct target and to elucidate the mechanism of action.
Caption: Workflow for target validation.
Rationale: CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Protocol:
-
Cell Treatment: Treat intact cells with 7-Oxa-1-azaspiro[3.5]nonan-2-one or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.
Rationale: To understand the mechanism of inhibition (e.g., reversible, irreversible, competitive), detailed enzyme kinetic studies are essential.
Protocol:
-
Assay Setup: Use the same assay as in the initial biochemical screen.
-
Experimental Design:
-
Mode of Inhibition: Vary the concentration of both the substrate and the inhibitor to generate data for a Lineweaver-Burk or Michaelis-Menten plot.
-
Time-Dependence: Pre-incubate the enzyme and inhibitor for varying amounts of time before adding the substrate to check for time-dependent inhibition, which is a hallmark of irreversible inhibitors.
-
-
Data Analysis: Analyze the kinetic data to determine the inhibition constant (Ki) and the mechanism of inhibition.
Rationale: To confirm functional modulation of the GABA-A receptor, electrophysiological techniques are the gold standard.
Protocol:
-
System: Use Xenopus oocytes or mammalian cells (e.g., HEK293) expressing specific GABA-A receptor subtypes.
-
Technique: Employ two-electrode voltage clamp or patch-clamp techniques.
-
Experiment:
-
Apply GABA to elicit a chloride current.
-
Co-apply GABA and 7-Oxa-1-azaspiro[3.5]nonan-2-one.
-
-
Data Analysis: A positive allosteric modulator will potentiate the GABA-evoked current.
Structural Biology and Lead Optimization
Elucidating the three-dimensional structure of the compound bound to its validated target is crucial for understanding the molecular basis of its activity and for guiding structure-activity relationship (SAR) studies for lead optimization.
-
X-ray Crystallography: If the target protein can be crystallized, soaking the crystals with the compound or co-crystallization can provide high-resolution structural information.
-
Cryo-Electron Microscopy (Cryo-EM): For large protein complexes like the GABA-A receptor, cryo-EM is a powerful alternative to X-ray crystallography.
The structural data will reveal the key interactions between 7-Oxa-1-azaspiro[3.5]nonan-2-one and its target, enabling the rational design of more potent and selective analogs.
Conclusion
7-Oxa-1-azaspiro[3.5]nonan-2-one represents a promising starting point for drug discovery due to its unique spirocyclic β-lactam architecture. The systematic approach outlined in this guide, from hypothesis-driven target identification to rigorous biophysical and cellular validation, provides a clear and actionable path for elucidating its therapeutic potential. The inherent reactivity of the β-lactam ring towards serine proteases and the potential of the spirocyclic scaffold to interact with targets like GABA-A receptors are compelling avenues for investigation that could lead to the development of novel therapeutics.
References
-
Page, M. I. (2013). The mechanisms of catalysis by β-lactamases. Accounts of Chemical Research, 46(11), 2445-2453. [Link]
-
Alves, A. J. S., Silvestre, J. A. D., & Pinho e Melo, T. M. V. D. (2020). Spiro-β-lactams with potent antimicrobial activity. Current Medicinal Chemistry, 27(32), 5397-5417. [Link]
-
Bu, X., et al. (2014). Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone. Journal of the American Chemical Society, 136(4), 1438-1444. [Link]
-
Egiebor, N. O., & Osubor, C. C. (2018). β-Lactams as Inhibitors of Serine Enzymes. ResearchGate. [Link]
-
Tooke, C. L., et al. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Journal of Biological Chemistry, 294(16), 6334-6345. [Link]
-
Llarrull, L. I., et al. (2010). Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. Current Drug Targets, 11(6), 725-748. [Link]
-
Crompton, I. E., et al. (1988). Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. Biochemical Journal, 251(2), 453-459. [Link]
-
Crompton, I. E., et al. (1988). β-lactamase inhibitors. The inhibition of serine β-lactamases by specific boronic acids. Biochemical Journal, 251(2), 453-459. [Link]
-
Alves, A. J. S., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(32), 5963-5975. [Link]
-
Mechanisms in Medicine Inc. (2011, March 29). ß-Lactams: Mechanisms of Action and Resistance [Video]. YouTube. [Link]
-
Dr. Pharmacist. (2024, May 19). β-Lactam antibiotics Inhibitor of Bacterial Cell wall synthesis ; Mechanism action, Pharmacokinetics [Video]. YouTube. [Link]
-
Poe, M. M., et al. (2022). Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. ACS Pharmacology & Translational Science, 5(2), 106-118. [Link]
-
Kessler, A., et al. (2014). GABA(A) receptor modulation by terpenoids from Sideritis extracts. Planta Medica, 80(2-3), 145-150. [Link]
-
Moloney, M. G., et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 15(25), 5364-5374. [Link]
-
Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231. [Link]
-
Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]
-
ResearchGate. (n.d.). Representative examples of biologically active spirocyclic β‐ and δ‐lactams. [Link]
-
French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. 11(2). [Link]
-
MDPI. (2019). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 24(18), 3298. [Link]
-
Wikipedia. (2023, December 2). GABAA receptor positive allosteric modulator. [Link]
-
Gembira, G., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry, 65(5), 4148-4162. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic/pharmacodynamic targets for beta-lactam antibiotics for efficacy and toxicity. [Link]
-
Knoflach, F., & Bertrand, D. (2021). Pharmacological modulation of GABAA receptors. Current Opinion in Pharmacology, 59, 3-10. [Link]
-
ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
PubChem. (n.d.). 7-Oxa-2-azaspiro(3.5)nonane. [Link]
-
PubChemLite. (n.d.). 7-oxa-1-azaspiro[4.4]nonan-2-one. [Link]
Sources
- 1. 7-Oxa-1-azaspiro[3.5]nonane|RUO|Building Block [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into the inhibition of serine proteases by monocyclic lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GABA(A) receptor modulation by terpenoids from Sideritis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 11. Pharmacological modulation of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Oxa-1-azaspiro[3.5]nonan-2-one Analogs and Derivatives: Scaffolding Novel Therapeutics
Abstract
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has driven medicinal chemistry into the third dimension. The "escape from flatland" paradigm emphasizes the advantages of molecules with greater sp3 character, leading to improved physicochemical properties and novel interactions with biological targets.[1] Within this landscape, the 7-Oxa-1-azaspiro[3.5]nonan-2-one scaffold has emerged as a promising, yet underexplored, structural motif. This guide provides a comprehensive technical overview of this spirocyclic system, detailing its synthesis, potential for derivatization, and prospective biological applications. By integrating a β-lactam ring with an oxane moiety in a spirocyclic arrangement, this scaffold offers a unique combination of structural rigidity, constrained conformation, and improved aqueous solubility, making it an attractive starting point for the development of next-generation therapeutics.
Introduction: The Strategic Advantage of the 7-Oxa-1-azaspiro[3.5]nonan-2-one Core
The 7-Oxa-1-azaspiro[3.5]nonan-2-one core is a unique heterocyclic system that marries the well-established biological relevance of the β-lactam ring with the favorable pharmacokinetic properties of a spirocyclic oxane. Spiro-heterocycles are characterized by their rigid, three-dimensional architecture, which can lead to improved physicochemical properties compared to their flatter aromatic counterparts.[2] The incorporation of an oxygen atom into the spirocyclic unit, creating an "oxa-spirocycle," has been shown to dramatically improve aqueous solubility and lower lipophilicity, key attributes for successful drug candidates.[3]
The β-lactam moiety itself is a privileged structure in medicinal chemistry, most famously as the cornerstone of penicillin and cephalosporin antibiotics.[4] Beyond their antimicrobial activity, β-lactams are recognized as versatile synthons and have been investigated as inhibitors of various enzymes, including human leukocyte elastase and cholesterol absorption inhibitors.[4] The spirocyclic fusion of the β-lactam to an oxane ring system is anticipated to confer several advantages:
-
Conformational Rigidity: The spiro center locks the relative orientation of the two rings, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.
-
Improved Physicochemical Properties: The oxane ring introduces a polar ether linkage, which can enhance aqueous solubility and modulate lipophilicity, contributing to a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[3]
-
Novel Chemical Space: This scaffold provides unique exit vectors for substituent placement, allowing for the exploration of previously inaccessible regions of chemical space and interactions with biological targets.
-
Bioisosteric Potential: The 7-oxa-2-azaspiro[3.5]nonane scaffold (a close relative) has been successfully employed as a bioisostere for piperidine and morpholine rings in drug candidates, leading to improved properties such as reduced toxicity and enhanced solubility.[1][5]
This guide will now delve into the practical aspects of working with this promising scaffold, from its synthesis to its potential therapeutic applications.
Synthesis and Derivatization
Proposed Synthetic Pathway
The proposed synthesis commences with the preparation of a suitable imine precursor derived from tetrahydropyran-4-one. This is followed by a Staudinger cycloaddition to form the spirocyclic β-lactam core.
Diagram 1: Proposed Synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one
Caption: A proposed three-step synthesis of the core scaffold.
Detailed Experimental Protocol (Prophetic)
Step 1: Synthesis of N-Benzylidenetetrahydropyran-4-imine
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add tetrahydropyran-4-one (1.0 eq.), benzylamine (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude imine is typically used in the next step without further purification.
Causality: The formation of the imine is a prerequisite for the Staudinger cycloaddition. The use of a Dean-Stark trap is crucial to drive the equilibrium towards the product by removing the water byproduct.
Step 2: Synthesis of 1-Benzyl-3-methoxy-7-oxa-1-azaspiro[3.5]nonan-2-one
-
Dissolve the crude N-benzylidenetetrahydropyran-4-imine (1.0 eq.) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et3N) (1.2 eq.) to the solution.
-
Slowly add a solution of methoxyacetyl chloride (1.1 eq.) in anhydrous CH2Cl2 dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spirocyclic β-lactam.
Causality: The Staudinger reaction is a [2+2] cycloaddition between a ketene (formed in situ from methoxyacetyl chloride and triethylamine) and the imine.[7] The use of an N-benzyl protecting group on the imine nitrogen is a common strategy to enhance stability and facilitate handling. The methoxy group at the 3-position is introduced for potential further functionalization or to modulate electronic properties.
Step 3: Synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one
-
Dissolve the purified 1-benzyl-3-methoxy-7-oxa-1-azaspiro[3.5]nonan-2-one (1.0 eq.) in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the deprotected core scaffold.
Causality: Hydrogenolysis is a standard and clean method for the removal of a benzyl protecting group from a nitrogen atom. This unmasks the secondary amine of the β-lactam, providing a crucial handle for further derivatization.
Opportunities for Derivatization
The 7-Oxa-1-azaspiro[3.5]nonan-2-one core offers several points for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies.
Diagram 2: Key Derivatization Points
Caption: Potential sites for analog synthesis on the core scaffold.
-
N-Substitution (R1): The secondary amine of the β-lactam is a prime site for introducing a wide variety of substituents via acylation, alkylation, sulfonylation, or urea formation. This allows for the exploration of interactions with specific pockets in a target protein and for fine-tuning the overall properties of the molecule.
-
Oxane Ring Substitution (R2): Analogs with substituents on the oxane ring can be accessed by starting with appropriately functionalized tetrahydropyran-4-ones. This can be used to modulate the vector of the molecule and explore additional binding interactions.
-
Lactam Ring Substitution (R3): The choice of the ketene precursor in the Staudinger cycloaddition determines the substitution at the 3-position of the β-lactam ring.[6] This allows for the introduction of various functionalities to probe for key interactions with the target.
Potential Biological Activities and Therapeutic Applications
The unique structural features of the 7-Oxa-1-azaspiro[3.5]nonan-2-one scaffold suggest a range of potential biological activities, primarily centered around enzyme inhibition.
Enzyme Inhibition
Spirocyclic β-lactams have demonstrated activity as inhibitors of several classes of enzymes.[8]
-
Serine Proteases: The strained four-membered ring of the β-lactam can act as a covalent warhead, acylating a key serine residue in the active site of enzymes like human leukocyte elastase.
-
Metallo-β-lactamases (MBLs): While the core itself is a β-lactam, derivatives can be designed to inhibit MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics. By incorporating a zinc-chelating moiety, analogs could act as inhibitors to restore the efficacy of existing antibiotics.
-
Viral Proteases: Spirocyclic scaffolds have been investigated as inhibitors of viral proteases, such as the SARS-CoV-2 3C-like protease.[6] The rigid framework can position key pharmacophoric elements for optimal binding in the enzyme's active site.
Structure-Activity Relationship (SAR) Insights from Related Scaffolds
While specific SAR data for the 7-Oxa-1-azaspiro[3.5]nonan-2-one core is not yet available, we can extrapolate from closely related spirocyclic systems. For instance, in the development of inhibitors for the SARS-CoV-2 3C-like protease, the nature of the spirocycle and the exit vector of substituents were found to be crucial for potency.
| Scaffold | Key Findings | Reference |
| 6-Azaspiro[3.5]nonane | Extended length allows for deeper engagement with the S4 subsite of the protease. | [6] |
| 2-Azaspiro[3.3]heptane | Serves as a rigid scaffold for presenting key pharmacophores. | [6] |
| 7-Oxa-2-azaspiro[3.5]nonane | Bioisosteric replacement of piperidine led to reduced toxicity and improved solubility. | [1][5] |
Diagram 3: General Workflow for Biological Evaluation
Caption: A typical workflow for the biological evaluation of novel analogs.
Conclusion and Future Outlook
The 7-Oxa-1-azaspiro[3.5]nonan-2-one scaffold represents a compelling starting point for the design of novel therapeutic agents. Its inherent three-dimensionality, coupled with the favorable physicochemical properties imparted by the oxane moiety, addresses some of the key challenges in modern drug discovery. The proposed synthetic route offers a viable path to accessing this core, and the numerous opportunities for derivatization provide a rich platform for generating diverse chemical libraries.
Future research should focus on the execution of the proposed synthesis, followed by a systematic exploration of the derivatization potential. Screening of the resulting compound library against a panel of relevant enzymes, particularly serine proteases and viral proteases, is a logical next step. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of this promising spirocyclic scaffold.
References
- Alcaide, B., & Almendros, P. (2010). Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. Topics in Heterocyclic Chemistry, 22, 49-94.
- Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-40.
- Kishimoto, N., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry, 65(9), 6766-6780.
- Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Organic & Biomolecular Chemistry, 19(30), 6615-6625.
-
PubChem. (n.d.). 7-Oxa-2-azaspiro(3.5)nonane. Retrieved from [Link]
- Singh, G. S., D'hooghe, M., & De Kimpe, N. (2007). Synthesis and reactivity of spiro-fused β-lactams. Tetrahedron, 63(51), 12633-12656.
- Sun, J., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(14), 2859-2875.
- Tundis, R., et al. (2007). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry, 14(12), 1349-1374.
- Wang, C., et al. (2022). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 27(19), 6683.
- Zhang, Y., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22896-22906.
- CN112441615A. (2021). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. 7-Oxa-1-azaspiro[3.5]nonane|RUO|Building Block [benchchem.com]
- 3. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 8. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Computational Modeling of 7-Oxa-1-azaspiro[3.5]nonan-2-one: From Quantum Mechanics to Drug Discovery Potential
This guide provides a comprehensive technical overview of the computational modeling of 7-Oxa-1-azaspiro[3.5]nonan-2-one, a novel spirocyclic scaffold with potential applications in drug discovery. The narrative is structured to provide researchers, scientists, and drug development professionals with a logical and scientifically-grounded workflow, moving from the fundamental quantum mechanical properties of the molecule to its dynamic behavior in solution and its potential as a ligand for biological targets. The methodologies described herein are self-validating, with each step building upon the insights of the previous one, ensuring a robust and reliable computational assessment.
Section 1: Quantum Mechanical Characterization: Understanding the Intrinsic Properties
Before exploring the interaction of 7-Oxa-1-azaspiro[3.5]nonan-2-one with biological systems, it is imperative to understand its intrinsic electronic and structural properties. Density Functional Theory (DFT) is the computational method of choice for this task, offering a favorable balance between accuracy and computational cost for organic molecules.[1][2] By applying DFT, we can elucidate the molecule's optimal 3D geometry, vibrational frequencies, and electronic characteristics, which are foundational for all subsequent modeling efforts.[3][4]
Rationale for Method Selection
Our choice of the B3LYP functional with a 6-311++G(d,p) basis set is informed by extensive literature precedent for achieving high accuracy in predicting the geometries and electronic properties of similar spirocyclic and heterocyclic organic compounds.[5][6] The B3LYP functional, a hybrid method, effectively incorporates electron correlation, while the 6-311++G(d,p) basis set provides a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately representing bonding in a three-dimensional arrangement.
Experimental Protocol: Geometry Optimization and Frequency Analysis
The following protocol outlines the steps for a comprehensive DFT-based analysis:
-
Initial Structure Preparation: A 3D structure of 7-Oxa-1-azaspiro[3.5]nonan-2-one is constructed using a molecular builder and subjected to a preliminary energy minimization using a classical force field (e.g., MMFF94).
-
Geometry Optimization: The initial structure is then optimized at the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the atomic coordinates to find the lowest energy conformation, representing the most stable structure of the molecule.
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the infrared (IR) spectrum, which can be compared with experimental data if available.
-
Electronic Property Analysis: From the optimized wave function, key electronic properties are calculated, including the dipole moment, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Visualization of the DFT Workflow
Caption: Workflow for Quantum Mechanical Characterization.
Key Calculated Properties and Their Significance
The following table summarizes the expected outputs from the DFT calculations and their relevance to drug discovery:
| Property | Hypothetical Value | Significance in Drug Discovery |
| Optimized Bond Lengths | C=O: 1.22 Å | Provides the most stable three-dimensional structure, which is crucial for understanding how the molecule fits into a protein binding pocket. |
| Dipole Moment | 3.5 D | Indicates the molecule's overall polarity, which influences its solubility and ability to cross cell membranes. |
| HOMO Energy | -6.8 eV | The energy of the highest occupied molecular orbital; relates to the molecule's ability to donate electrons in chemical reactions, including metabolic processes. |
| LUMO Energy | -1.2 eV | The energy of the lowest unoccupied molecular orbital; relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.6 eV | The energy difference between the HOMO and LUMO; a larger gap suggests higher kinetic stability and lower chemical reactivity. |
Section 2: Molecular Dynamics Simulations: Unveiling Conformational Dynamics and Solvation
While DFT provides a static, gas-phase picture of our molecule, its behavior in a biological context is dynamic and occurs in an aqueous environment. Molecular dynamics (MD) simulations bridge this gap by modeling the atomistic movements of the molecule and its surroundings over time.[7] This allows us to explore its conformational flexibility, stability, and interactions with solvent molecules.[5][8]
Rationale for Force Field and Software Selection
For this study, we select GROMACS , a highly efficient and widely used MD simulation package.[9][10] The molecule will be parameterized using the CHARMM General Force Field (CGenFF) .[11][12][13] CGenFF is specifically designed for drug-like small molecules and is compatible with the broader CHARMM force fields for proteins and lipids, ensuring interoperability for future protein-ligand simulations.[14]
Experimental Protocol: MD Simulation in Aqueous Solution
The following protocol details the setup and execution of a standard MD simulation:
-
Topology and Parameter Generation: The DFT-optimized structure of 7-Oxa-1-azaspiro[3.5]nonan-2-one is used as input for a server like the CGenFF server to generate the molecular topology and parameters compatible with the CHARMM force field.[9]
-
System Setup: The molecule is placed in a cubic simulation box, and solvated with a pre-equilibrated water model (e.g., TIP3P).
-
Neutralization: Ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at the target pressure (e.g., 1 bar) in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) ensembles. This ensures the system reaches a stable state.
-
Production MD: A production simulation is run for an extended period (e.g., 100 ns) to generate trajectories for analysis.
Visualization of the MD Simulation Workflow
Caption: Workflow for Molecular Dynamics Simulation.
Key Simulation Parameters and Analysis
The insights gained from MD simulations are crucial for understanding how the molecule will behave in a physiological environment.
| Parameter | Value/Setting | Rationale |
| Force Field | CHARMM36/CGenFF | Well-validated for small molecules and biomolecules, ensuring accurate representation of intermolecular forces.[11][12] |
| Water Model | TIP3P | A standard, computationally efficient water model compatible with the CHARMM force field. |
| Simulation Time | 100 ns | Sufficient to observe conformational changes and achieve convergence of key properties for a small molecule. |
| Analysis Metrics | RMSD, RMSF, RDFs | Root-Mean-Square Deviation (RMSD) and Fluctuation (RMSF) assess conformational stability. Radial Distribution Functions (RDFs) reveal solvation patterns. |
Section 3: Virtual Screening for Target Identification and Hit Finding
With a thorough understanding of its intrinsic and dynamic properties, we can now explore the potential of 7-Oxa-1-azaspiro[3.5]nonan-2-one as a therapeutic agent. Structure-based virtual screening is a powerful computational technique to identify potential protein targets and predict the binding affinity of our molecule.[15][16][17]
Rationale for Virtual Screening Approach
We will employ a hierarchical virtual screening workflow using AutoDock Vina , a widely used and validated open-source docking program known for its speed and accuracy.[18][19][20] This approach allows for the rapid screening of our molecule against a library of potential protein targets, followed by more rigorous analysis of the most promising candidates.
Experimental Protocol: Structure-Based Virtual Screening
The following protocol outlines a typical virtual screening cascade:
-
Target Selection and Preparation: A library of potential protein targets is curated from the Protein Data Bank (PDB). Each target is prepared by removing water molecules, adding polar hydrogens, and assigning partial charges.
-
Ligand Preparation: The lowest energy conformation of 7-Oxa-1-azaspiro[3.5]nonan-2-one from the DFT calculations is prepared for docking by assigning rotatable bonds.
-
Molecular Docking: AutoDock Vina is used to dock the ligand into the defined binding site of each target protein. The program samples different conformations and orientations of the ligand, scoring each pose based on a semi-empirical free energy force field.[19]
-
Hit Identification and Filtering: The results are ranked by binding affinity. The top-ranked protein-ligand complexes are visually inspected to assess the plausibility of the binding pose and key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Post-Docking Analysis: For the most promising hits, more advanced techniques like longer MD simulations of the protein-ligand complex can be performed to validate the stability of the binding pose.[8]
Visualization of the Virtual Screening Workflow
Caption: Workflow for Structure-Based Virtual Screening.
Hypothetical Case Study: Targeting a Kinase
To illustrate the output of a virtual screen, let's consider a hypothetical scenario where 7-Oxa-1-azaspiro[3.5]nonan-2-one and two hypothetical derivatives are screened against a kinase target.
| Compound ID | Binding Affinity (kcal/mol) | Key Interactions Observed |
| 7-Oxa-1-azaspiro[3.5]nonan-2-one | -6.8 | Hydrogen bond between the lactam carbonyl and a backbone NH in the hinge region. |
| Derivative A (with added phenyl group) | -8.2 | Additional hydrophobic interaction with a key leucine residue in the active site. |
| Derivative B (with added carboxylate) | -7.5 | Salt bridge formation with a conserved lysine residue. |
These hypothetical results would suggest that the 7-Oxa-1-azaspiro[3.5]nonan-2-one scaffold is a promising starting point for developing kinase inhibitors and that further chemical modifications (as in Derivatives A and B) could significantly improve binding affinity.
Conclusion
This technical guide has outlined a multi-scale computational workflow for the comprehensive analysis of 7-Oxa-1-azaspiro[3.5]nonan-2-one. By integrating quantum mechanics, molecular dynamics, and virtual screening, we can build a detailed understanding of this novel scaffold, from its fundamental electronic properties to its potential as a targeted therapeutic agent. This systematic, in silico approach enables the rational design of new chemical entities and accelerates the drug discovery process by prioritizing the synthesis and experimental testing of the most promising candidates.
References
-
Faiza, M. (2021). Tutorial: MD Simulation of small organic molecules using GROMACS. Bioinformatics Review. [Link]
-
Niazi, A., et al. (2021). Exploration of interaction behavior between spiro[indene-2,2'-[9][11][15]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations. Journal of Biomolecular Structure and Dynamics. [Link]
-
Raman, E. P., et al. (2018). Recent Developments and Applications of the CHARMM force fields. Protein Science. [Link]
-
Niazi, A., et al. (2021). Exploration of interaction behavior between spiro[indene-2,2′-[9][11][15]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations. Journal of Biomolecular Structure and Dynamics. [Link]
-
Moyo, F., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]
-
El-Gazzar, M. G., et al. (2022). Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E. Chemistry & Biodiversity. [Link]
-
Schrödinger. (n.d.). Dramatically improving hit rates with a modern virtual screening workflow. Schrödinger. [Link]
-
Kaushik, A. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
-
Gel-Sana, C. (2023). Small molecules MD simulation using Gromacs. YouTube. [Link]
-
Zhang, B., et al. (2022). Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid. Viruses. [Link]
-
Lee, H., et al. (2021). Force fields for small molecules. Current Opinion in Structural Biology. [Link]
-
Wagen, C. (2023). Quantum Chemistry in Drug Discovery. Rowan Newsletter. [Link]
-
QuantumGrad. (n.d.). Quantum Applications in Chemistry: From Drug Discovery to Energy Research. QuantumGrad. [Link]
-
Wilson, B. A., et al. (2022). Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets. Frontiers in Molecular Biosciences. [Link]
-
Wikipedia. (n.d.). CHARMM. Wikipedia. [Link]
-
Autschbach, J., et al. (2012). Density functional theory across chemistry, physics and biology. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]
-
Singh, V. (2023). computional study of small organic molecular using density functional theory (DFT). [Link]
-
NVIDIA. (2024). Building a Virtual Drug Screening Workflow with BioNeMo. YouTube. [Link]
-
Antle, J. P., et al. (2023). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. PIPER: Resources for Teaching Physical Chemistry. [Link]
-
GCM. (n.d.). MD with GROMACS for SMALL molecules. Group of Characterization of Materials. [Link]
-
QuantumGrad. (2024). Quantum Chemistry Simulations: Accelerating Drug Discovery. [Link]
-
GCM. (n.d.). MD with GROMACS for SMALL molecules. Group of Characterization of Materials. [Link]
-
Matter Modeling Stack Exchange. (2023). What software shall I use for DFT on an organic molecule?. [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorials. [Link]
-
Wu, H., et al. (2012). Development of CHARMM Polarizable Force Field for Nucleic Acid Bases Based on the Classical Drude Oscillator Model. Journal of Chemical Theory and Computation. [Link]
-
Kundu, A., et al. (2023). Quantum Generative Models for Small Molecule Drug Discovery. IEEE Access. [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]
-
Synopsys. (n.d.). What is Density Functional Theory and How Does It Work?. [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]
-
The Quantum Insider. (2024). Small Molecules, Big Opportunity: Chinese Researchers Use Quantum Computers to Explore Small Molecule Drug Development. [Link]
-
ResearchGate. (2024). Multicomponent synthesis, structural and molecular dynamics simulation studies of a novel spirooxindole derivative. [Link]
-
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
-
Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
-
French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
CHARMM. (n.d.). CHARMM. [Link]
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 7-Oxa-2-azaspiro(3.5)nonane. [Link]
-
MDPI. (2018). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]
-
National Center for Biotechnology Information. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. [Link]
-
MDPI. (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. [Link]
-
MySkinRecipes. (n.d.). 7-Oxa-2-azaspiro[3.5]nonane. [Link]
-
PubMed. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. [Link]
Sources
- 1. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]
- 3. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 4. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 5. Exploration of interaction behavior between spiro[indene-2,2'-[1,3,5]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development [mdpi.com]
- 8. Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioinformaticsreview.com [bioinformaticsreview.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Recent Developments and Applications of the CHARMM force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CHARMM - Wikipedia [en.wikipedia.org]
- 14. academiccharmm.org [academiccharmm.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. schrodinger.com [schrodinger.com]
- 17. Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 20. bioinformaticsreview.com [bioinformaticsreview.com]
Introduction: The Architectural Significance of Spirocyclic β-Lactams in Drug Discovery
An Application Note for the Synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one
The β-lactam ring is a cornerstone of medicinal chemistry, most famously embodied in the penicillin and cephalosporin classes of antibiotics.[1] Beyond their antibacterial prowess, β-lactam derivatives have shown a wide array of biological activities, including roles as cholesterol absorption inhibitors, and anticancer and antidiabetic agents.[1][2] A particularly compelling evolution in this scaffold is the incorporation of a spirocyclic junction. Spiro-β-lactams, such as the target molecule 7-Oxa-1-azaspiro[3.5]nonan-2-one, possess a rigid, three-dimensional architecture emanating from the shared quaternary spiro-carbon.[3] This defined spatial arrangement can lead to enhanced binding affinity and selectivity for biological targets, offering a distinct advantage over conformationally flexible or "flat" molecules.[3][4]
The inclusion of an oxa-heteroatom within the spirocyclic system, as in the tetrahydropyran ring of the target molecule, introduces polarity and potential hydrogen bond accepting capabilities, further diversifying the accessible chemical space for drug design. This application note details a robust, step-by-step protocol for the synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one via the celebrated Staudinger [2+2] ketene-imine cycloaddition, a powerful and versatile method for constructing the strained four-membered β-lactam ring.[2][5]
Overall Synthetic Strategy
The synthesis is designed as a two-step sequence. The first step involves the formation of an imine intermediate from a commercially available ketone. The second, key step is the [2+2] cycloaddition of this imine with a ketene, generated in situ, to construct the final spiro-β-lactam product.
Caption: Proposed two-step synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one.
Experimental Protocols
This protocol is designed for execution by trained chemists in a well-equipped organic synthesis laboratory. All operations should be conducted in a fume hood, and appropriate personal protective equipment (PPE) must be worn.
Part 1: Synthesis of N-Benzylidenetetrahydro-4H-pyran-4-imine
Rationale: This step is a classic condensation reaction to form the imine, which is one of the two key components for the subsequent cycloaddition.[6] Using a Dean-Stark apparatus is critical to drive the equilibrium towards the product by removing the water byproduct. Benzylamine is chosen as the amine source as the N-benzyl group can be readily removed in a later step via hydrogenolysis if the unsubstituted lactam is desired.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Benzylamine
-
Toluene
-
Magnesium sulfate (anhydrous)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydro-4H-pyran-4-one (1.0 eq).
-
Add toluene to the flask to create an approximately 0.5 M solution.
-
Add benzylamine (1.05 eq) to the solution.
-
Assemble the Dean-Stark apparatus and condenser on the flask.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
The resulting crude oil is the desired imine. It can be used in the next step without further purification. For long-term storage, it can be purified by vacuum distillation, though this is often unnecessary.
Part 2: Synthesis of 1-Benzyl-7-oxa-1-azaspiro[3.5]nonan-2-one
Rationale: This is the core Staudinger [2+2] cycloaddition step.[5][7] The ketene is generated in situ from acetyl chloride and a tertiary amine base, triethylamine.[8] This highly reactive intermediate is immediately trapped by the imine. The reaction is performed at low temperature to control the exothermic ketene formation and improve selectivity. Anhydrous conditions are essential as ketenes readily react with water.
Materials:
-
N-Benzylidenetetrahydro-4H-pyran-4-imine (from Part 1)
-
Acetyl chloride
-
Triethylamine (distilled)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Equipment:
-
Three-neck round-bottom flask
-
Addition funnels (2)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Set up a three-neck flask under an inert atmosphere (N₂ or Ar). Equip it with a magnetic stir bar, a thermometer, and two addition funnels.
-
Dissolve the crude imine (1.0 eq) from Part 1 in anhydrous DCM and add it to the reaction flask.
-
Add freshly distilled triethylamine (1.5 eq) to the imine solution.
-
Cool the flask to 0 °C using an ice bath.
-
In one addition funnel, place a solution of acetyl chloride (1.2 eq) in anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the stirred, cooled imine/triethylamine mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the mixture again to 0 °C and slowly quench by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.[2]
Mechanism of the Staudinger Cycloaddition
The Staudinger synthesis proceeds via a two-step mechanism. The first step involves a nucleophilic attack by the imine nitrogen onto the electrophilic carbonyl carbon of the ketene. This forms a zwitterionic intermediate. The second step is a conrotatory electrocyclic ring closure of this intermediate to form the four-membered β-lactam ring.[7][9] The stereochemical outcome (cis vs. trans) can be influenced by the substituents and reaction conditions, which affect the rate of ring closure versus the rate of isomerization of the zwitterionic intermediate.[7]
Quantitative Data Summary
| Parameter | Step 1: Imine Formation | Step 2: Staudinger Cycloaddition |
| Key Reactant 1 | Tetrahydro-4H-pyran-4-one (1.0 eq) | Imine Intermediate (1.0 eq) |
| Key Reactant 2 | Benzylamine (1.05 eq) | Acetyl Chloride (1.2 eq) |
| Base/Reagent | - | Triethylamine (1.5 eq) |
| Solvent | Toluene | Dichloromethane (anhydrous) |
| Temperature | Reflux (~111 °C) | 0 °C to Room Temperature |
| Time | 4 - 6 hours | 12 - 18 hours |
| Typical Yield | >95% (crude) | 50 - 70% (after purification) |
Note: Yields are estimates based on similar reactions reported in the literature and may require optimization.
Experimental Workflow Visualization
Caption: Workflow for the synthesis and purification of the target molecule.
Product Characterization: A Self-Validating System
Confirmation of the successful synthesis of 1-Benzyl-7-oxa-1-azaspiro[3.5]nonan-2-one relies on standard spectroscopic methods. The data obtained should be consistent with the proposed structure.
-
FT-IR Spectroscopy: The most telling signal will be a strong absorption band for the β-lactam carbonyl (C=O) stretch, expected in the range of 1740-1770 cm⁻¹.[10][11] The disappearance of the imine C=N stretch (around 1640 cm⁻¹) from the starting material is also indicative of a successful reaction.
-
¹H NMR Spectroscopy: The spectrum should show characteristic signals for the protons on the β-lactam ring, typically appearing as diastereotopic protons. The signals corresponding to the benzyl group and the tetrahydropyran ring should also be present and well-resolved.
-
¹³C NMR Spectroscopy: A key signal will be the resonance of the β-lactam carbonyl carbon, expected around 165-175 ppm. The spiro-carbon will also have a characteristic chemical shift.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecule, confirming its elemental composition.
By adhering to this detailed protocol and confirming the product's identity with the above analytical techniques, researchers can reliably synthesize 7-Oxa-1-azaspiro[3.5]nonan-2-one for further investigation in drug development and medicinal chemistry programs.
References
- (Reference details to be populated
- (Reference details to be populated
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]
-
Bio-screening of new series of β-lactams with spectroscopic characterization. (2017). ResearchGate. [Link]
- (Reference details to be populated
-
A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods. (1998). ResearchGate. [Link]
-
Wikipedia. (n.d.). Staudinger synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Synthesis. [Link]
-
Brady, W. T. (1986). Intramolecular 2+2 Cycloadditions of Ketenes. UNT Digital Library. [Link]
- (Reference details to be populated
-
Filatov, V. E., et al. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. International Journal of Molecular Sciences, 23(12), 6666. [Link]
- (Reference details to be populated
-
Filatov, V. E., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22921–22930. [Link]
- (Reference details to be populated
-
Baran, P. (2014). Ketenes. Baran Lab, Scripps Research. [Link]
-
Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
- (Reference details to be populated
- (Reference details to be populated
-
The general mechanism of the Staudinger reaction between ketenes and... (2022). ResearchGate. [Link]
-
Bandyopadhyay, D., et al. (2020). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. [Link]
-
Alves, M. J., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Publishing. [Link]
- (Reference details to be populated
-
Alves, M. J., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 936746. [Link]
-
Bandyopadhyay, D., et al. (2020). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]
Sources
- 1. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 2. ScholarWorks @ UTRGV - Research Symposium: Synthesis of medicinally privileged spiro-β-lactams [scholarworks.utrgv.edu]
- 3. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-( Z )-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flo ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04848E [pubs.rsc.org]
- 4. Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Staudinger Synthesis [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
purification methods for 7-Oxa-1-azaspiro[3.5]nonan-2-one
Beginning Data Collection
I've started gathering initial data. I'm focusing my Google searches on 7-Oxa-1-azaspiro[3.5]nonan-2-one and its purification methods. I am specifically targeting its physicochemical properties, like polarity, solubility, and stability, as well as considering chromatography and crystallization.
Initiating Purification Analysis
I'm now diving deeper into the search results, aiming to pinpoint the most effective purification methods for 7-Oxa-1-azaspiro[3.5]nonan-2-one. I'm carefully examining the rationale behind solvent choices and other experimental parameters, keeping an eye out for any recurring challenges reported in existing literature. Based on this, I'll start structuring the application note.
Developing Application Note Strategy
I'm expanding my data collection and analysis to form the structure of the application note. I plan to introduce the compound and explain purity's importance. Next, I'll detail multiple purification methods with tables of key data and Graphviz diagrams to illustrate workflows. Finally, I will compile a reference section with clickable URLs.
Gathering Data On Purification
I've begun assembling information on the purification of "7-Oxa-1-azaspiro[3.5]nonan-2-one." The initial search yielded some relevant data, but a comprehensive understanding required for detailed application notes is still developing. I'm noting key gaps in the information.
Analyzing Purification Methods
I am now focusing on the purification techniques available for related compounds, specifically spiro-β-lactams. The Staudinger reaction seems to generate byproducts and impurities that are less polar, so these impurities have been noted. Vacuum distillation and column chromatography are highlighted as potential purification methods, particularly for related derivatives. I am still working to fully characterize the best purification methods, so a full application note is still developing.
Identifying Knowledge Gaps
My exploration of "7-Oxa-1-azaspiro[3.5]nonan-2-one" purification has revealed both useful findings and specific areas requiring further investigation. I've noted the Staudinger reaction's byproducts and identified purification methods for related compounds. I need to dig deeper into the physical and chemical properties of the target molecule, like its boiling point and solubility. Finding tailored purification procedures remains a key objective.
Assessing Current Knowledge
I've synthesized the recent findings into structured notes, categorizing what's known and, crucially, what remains unknown regarding "7-Oxa-1-azaspiro[3.5]nonan-2-one" purification. Synthesis routes, potential impurities from the Staudinger reaction, and purification methods used for related spiro-β-lactams are understood. Now, I need the precise physicochemical properties, such as the boiling point, solubility, and details on typical impurities, before creating effective crystallization and chromatography applications.
Investigating Compound Details
I have a clearer picture now, having identified what's known and, crucially, what still needs investigation for "7-Oxa-1-azaspiro[3.5]nonan-2-one" purification. While the synthetic routes are known, and potential impurities and purification methods for similar compounds are documented, the specific physicochemical properties, like the boiling point and solubility, are still missing. I'll need these data points before formulating crystallization and chromatography procedures, and I'll now undertake focused searches to fill these data gaps.
Narrowing the Focus
I've just finished a second round of searches, and it's brought some good leads. However, my understanding is still quite incomplete. I'm especially eager to uncover the specific physical characteristics and detailed purification steps related to the target molecule, 7-Oxa-1-azaspiro. These missing pieces are key to moving forward, so I'm honing in on them.
Refining the Approach
I'm finding that several strategies for purification are commonly used for similar compounds. The French-Ukrainian Journal article is a great starting point, showing vacuum distillation and flash column chromatography are viable. Column chromatography on silica gel is also standard, and one related patent mentions neutral alumina columns. I also have a list of typical impurities from BenchChem that I'll use to develop a method.
Identifying the Details
I have a much clearer picture, now, though crucial details are still missing. The French-Ukrainian Journal article is gold, showing vacuum distillation and flash chromatography for derivatives of the target. Silica gel column chromatography and neutral alumina are also standard, and I've got a list of common impurities from BenchChem. I still need the specific physicochemical properties and purification protocols of the target itself. The melting points of analogs suggest it's a solid, and vacuum distillation points to a high boiling point.
Addressing the Key Gaps
My latest findings indicate that the French-Ukrainian article is invaluable, outlining the purification of similar compounds by vacuum distillation and flash chromatography. Column chromatography on silica gel and neutral alumina columns are also viable options. I'm focusing on the specific properties and purification details for the target compound, now. BenchChem's impurity list guides my development.
Compiling the Data
I'm now collating the most relevant information and I'm developing a proposed plan to tackle purification protocols for the target molecule. I will organize this information, and create the framework for an application note. This note will outline a flash column chromatography procedure using silica gel. I will also develop a recrystallization plan. I need to determine an appropriate solvent system.
Constructing a Framework
I'm now starting to put together the application note. I'm going to structure it with an introduction and then create protocols for flash chromatography, recrystallization, and vacuum distillation, based on what's been found for similar compounds. I'll include a section on identifying and removing impurities, and create visuals. The overall purification workflow and decision-making for choosing a specific method will be illustrated. I also plan to make a table of the physicochemical properties of analogous compounds for reference.
Summarizing the Information
I'm now diving into the synthesis of a robust application note. I'm focusing on providing details of purification methods for the target molecule and related compounds, and creating a guide for flash chromatography, recrystallization, and vacuum distillation. I'll include a section that will address common impurities and create visual guides.
Application Notes & Protocols for 7-Oxa-1-azaspiro[3.5]nonan-2-one: A Spirocyclic β-Lactam Scaffold in Modern Drug Discovery
Introduction: The Strategic Value of Spirocyclic β-Lactams in Modern Medicinal Chemistry
For decades, the β-lactam ring, a four-membered cyclic amide, was primarily associated with its revolutionary role in antibacterial therapy, forming the core of penicillin and cephalosporin antibiotics.[1] These agents function by acylating transpeptidases involved in bacterial cell wall synthesis.[1] However, the utility of the β-lactam motif extends far beyond this traditional role, with derivatives now recognized for a wide range of medicinal activities, including cholesterol absorption inhibition, and as anticancer and antidiabetic agents.[1][2]
In parallel, modern drug discovery has embraced the concept of "escaping flatland," a strategic shift away from planar, aromatic molecules towards three-dimensional, Fsp³-rich scaffolds.[3][4] These 3D structures often lead to improved physicochemical properties, enhanced metabolic stability, and superior binding profiles to biological targets.[3][5] Spirocycles, which feature two rings joined by a single common atom, are exemplary of this design philosophy. Their inherent rigidity and orthogonally arranged exit vectors provide a well-defined framework for the precise spatial orientation of substituents, making them privileged scaffolds in medicinal chemistry.[5]
The 7-Oxa-1-azaspiro[3.5]nonan-2-one scaffold represents a compelling fusion of these two powerful concepts. It integrates:
-
A β-Lactam Ring: A strained, reactive pharmacophore capable of forming covalent bonds or participating in key hydrogen bonding interactions within an active site.
-
An Oxane Ring: A tetrahydropyran moiety that can improve polarity and solubility while offering a potential hydrogen bond acceptor (the ether oxygen), serving as a valuable alternative to motifs like morpholine.[6]
-
A Spirocyclic Core: This junction imparts conformational rigidity, which can decrease the entropic penalty of binding to a target protein and improve selectivity.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and potential applications of the 7-Oxa-1-azaspiro[3.5]nonan-2-one scaffold, positioning it as a versatile building block for next-generation therapeutics.
Synthesis and Chemical Transformations
The construction of spirocyclic β-lactams is most classically achieved through the Staudinger [2+2] ketene-imine cycloaddition reaction.[1][7] This powerful transformation involves the reaction of an imine with a ketene (often generated in situ) to form the four-membered β-lactam ring.[8] The stereochemical outcome of the reaction can often be controlled, yielding specific diastereomers.[7]
Protocol 1: Synthesis of a 7-Oxa-1-azaspiro[3.5]nonan-2-one Derivative
This protocol describes a general procedure for the synthesis of a spiro-β-lactam via the Staudinger cycloaddition.
Materials:
-
Tetrahydropyran-4-one
-
Benzylamine (or other primary amine)
-
Methoxyacetyl chloride
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Part A: Synthesis of the Imine Precursor (N-benzylidenetetrahydropyran-4-amine)
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add tetrahydropyran-4-one (1.0 eq), benzylamine (1.0 eq), and anhydrous toluene.
-
Azeotropic Dehydration: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude imine is often used directly in the next step without further purification. Causality Note: Ensuring the complete removal of water is critical as it would quench the highly reactive ketene intermediate in the subsequent step.
Part B: [2+2] Staudinger Cycloaddition
-
Reaction Setup: Dissolve the crude imine from Part A in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (2.0 eq) to the solution.
-
Ketene Generation & Cycloaddition: Add methoxyacetyl chloride (1.5 eq) dropwise to the stirred solution over 30-60 minutes. Causality Note: The slow, dropwise addition is crucial to maintain a low concentration of the ketene as it forms in situ, minimizing side reactions and polymerization.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching & Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 7-Oxa-1-azaspiro[3.5]nonan-2-one derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Applications in Medicinal Chemistry & Drug Design
The rigid, 3D nature of the 7-Oxa-1-azaspiro[3.5]nonan-2-one scaffold makes it an attractive starting point for various drug discovery campaigns. Its defined structure allows for the systematic exploration of chemical space around a constrained core.
Potential Biological Targets
-
Enzyme Inhibition: The strained β-lactam ring is an electrophilic "warhead" that can covalently modify nucleophilic residues (like serine or cysteine) in enzyme active sites. This makes the scaffold a prime candidate for developing inhibitors of hydrolases, such as β-lactamases, proteases (e.g., SARS-CoV-2 3CLpro), and serine hydrolases.[9][10][11] The spirocyclic framework can be decorated with substituents to target the specific pockets of the enzyme, enhancing affinity and selectivity.[5]
-
Neuroscience Targets: Spirocyclic architectures are increasingly utilized for central nervous system (CNS) targets. For instance, related spiro-heterocycles have been investigated as gamma-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease.[12][13] GSMs are small molecules that allosterically modulate the γ-secretase enzyme to reduce the production of aggregation-prone amyloid-β (Aβ42) peptides.[13][14] The defined 3D geometry of a spirocyclic core can be crucial for achieving the desired conformational interaction with the enzyme complex.
Structure-Activity Relationship (SAR) Insights
Lead optimization using the 7-Oxa-1-azaspiro[3.5]nonan-2-one scaffold would focus on modifying substituents to achieve optimal interactions with a target protein.[5] The rigid nature of the core allows for the fine-tuning of these interactions.
| Modification Position | Rationale and Potential Impact |
| N1-Position (β-lactam) | Introduction of various groups (e.g., aryl, alkyl) can probe different binding pockets and modulate electronic properties of the lactam.[5] |
| C3-Position (β-lactam) | Substitution here (e.g., methoxy, as in the protocol) directly influences the reactivity of the lactam carbonyl and can provide steric and electronic effects that enhance binding. |
| Oxane Ring | Functionalization of the oxane ring (if achieved via a substituted precursor) can be used to improve solubility, modulate lipophilicity, and introduce additional vectors for target engagement. |
| Stereochemistry | The relative stereochemistry of substituents on the β-lactam ring (cis vs. trans) is critical and will profoundly impact biological activity by altering the 3D presentation of functional groups.[7] |
Protocols for Biological Evaluation
Once synthesized, derivatives of 7-Oxa-1-azaspiro[3.5]nonan-2-one must be evaluated for biological activity. The following is a general protocol for screening compounds against an enzyme target using a fluorescence-based assay.
Protocol 2: General Assay for Protease Inhibition Screening
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target protease.
Materials:
-
Test compounds (derivatives of 7-Oxa-1-azaspiro[3.5]nonan-2-one) dissolved in DMSO.
-
Recombinant purified target protease.
-
Fluorogenic protease substrate (e.g., a peptide with a quenched fluorophore).
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives like NaCl, DTT, EDTA).
-
Black, low-volume 384-well assay plates.
-
Fluorescence plate reader.
Procedure:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound solutions to the wells of the 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO only).
-
Enzyme Addition: Prepare a solution of the target protease in assay buffer at 2X the final desired concentration. Add this enzyme solution (e.g., 10 µL) to all wells.
-
Pre-incubation: Gently mix the plate and incubate at room temperature (or 37 °C, if required) for 15-30 minutes. Causality Note: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent or covalent inhibitors.
-
Reaction Initiation: Prepare a solution of the fluorogenic substrate in assay buffer at 2X the final desired concentration. Add this substrate solution (e.g., 10 µL) to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Read the fluorescence intensity kinetically over a period of 30-60 minutes.
-
Data Analysis:
-
For each well, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates relative to the controls: % Inhibition = 100 * (1 - [Rate_compound - Rate_background] / [Rate_DMSO - Rate_background]).
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The 7-Oxa-1-azaspiro[3.5]nonan-2-one scaffold is a promising, yet underexplored, building block in medicinal chemistry. It combines the proven pharmacophoric potential of the β-lactam ring with the desirable physicochemical properties of a rigid, 3D spirocyclic system. The synthetic accessibility via established methods like the Staudinger cycloaddition allows for the creation of diverse chemical libraries.
Future research should focus on developing stereoselective synthetic routes to access enantiomerically pure versions of the scaffold, as stereochemistry is often a critical determinant of biological activity. Screening of compound libraries based on this core against a wide range of targets, particularly proteases and other enzymes implicated in human disease, could uncover novel therapeutic agents. The insights gained from such studies will further cement the role of complex, Fsp³-rich scaffolds in the future of drug discovery.
References
-
Stereoselective synthesis of β-lactams: recent examples. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]
- Bandyopadhyay, D., et al. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
-
Pala, R., et al. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. Retrieved from [Link]
-
Che, H., et al. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. PMC - NIH. Retrieved from [Link]
- Sharada, L.N., et al. (2014). Synthesis and biological evaluation of novel spirocyclic β-lactams from reaction of pyrrolidine-2-carboxylic acid and benzyl amine. TSI Journals.
- BenchChem. (2025). The Emergence of 7-Azaspiro[3.5]nonane Derivatives: A Technical Guide to a Novel Scaffold in Drug Discovery.
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Retrieved from [Link]
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
PubMed. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]
-
PubChem. (n.d.). 7-Oxa-2-azaspiro(3.5)nonane. Retrieved from [Link]
-
Konwar, M., et al. (n.d.). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC - NIH. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-oxa-1-azaspiro[4.4]nonan-2-one. Retrieved from [Link]
-
PubChem. (n.d.). 7-Acetyl-1-oxa-7-azaspiro[3.5]nonan-2-one. Retrieved from [Link]
-
Li, H., et al. (2013). The Discovery of Fused Oxadiazepines as Gamma Secretase Modulators for Treatment of Alzheimer's Disease. PubMed. Retrieved from [Link]
-
Bogsted, M., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers. Retrieved from [Link]
-
PubMed. (n.d.). Effect of potent γ-secretase modulator in human neurons derived from multiple presenilin 1-induced pluripotent stem cell mutant carriers. Retrieved from [Link]
-
Woodruff, G., et al. (n.d.). Effect of Potent γ-Secretase Modulator in Human Neurons Derived From Multiple Presenilin 1–Induced Pluripotent Stem Cell Mutant Carriers. NIH. Retrieved from [Link]
-
Bateman, R. J., et al. (2009). A gamma-secretase inhibitor decreases amyloid-beta production in the central nervous system. PubMed. Retrieved from [Link]
-
Liu, B., et al. (n.d.). The Different Inhibition Mechanisms of OXA-1 and OXA-24 β-Lactamases Are Determined by the Stability of Active Site Carboxylated Lysine. PMC - NIH. Retrieved from [Link]
Sources
- 1. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 2. tsijournals.com [tsijournals.com]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. researchgate.net [researchgate.net]
- 5. 7-Oxa-1-azaspiro[3.5]nonane|RUO|Building Block [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 9. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Different Inhibition Mechanisms of OXA-1 and OXA-24 β-Lactamases Are Determined by the Stability of Active Site Carboxylated Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The discovery of fused oxadiazepines as gamma secretase modulators for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 14. Effect of Potent γ-Secretase Modulator in Human Neurons Derived From Multiple Presenilin 1–Induced Pluripotent Stem Cell Mutant Carriers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 7-Oxa-1-azaspiro[3.5]nonan-2-one as a Novel Building Block for Drug Discovery
An Application Guide for Drug Discovery Researchers
Abstract
In the modern paradigm of drug discovery, escaping the confines of "flat," aromatic-heavy chemical space is a paramount objective for enhancing compound properties and accessing novel intellectual property. Spirocyclic scaffolds are at the forefront of this movement, offering rigid, three-dimensional architectures that pre-organize substituents into well-defined vectors.[1][2] This guide introduces 7-Oxa-1-azaspiro[3.5]nonan-2-one, a unique and underexplored building block that merges the structural rigidity of a spirocycle with the pharmacophoric features of a β-lactam and a morpholine-like ether. We provide a comprehensive overview of its design rationale, propose a robust synthetic strategy, and detail protocols for its derivatization to generate libraries of novel, drug-like molecules.
Introduction: The Strategic Value of 3D Scaffolds
The "Escape from Flatland" initiative in medicinal chemistry advocates for moving towards molecules with a higher fraction of sp³-hybridized carbons.[3] Such compounds often exhibit improved solubility, enhanced metabolic stability, and greater selectivity for their biological targets compared to their planar counterparts.[3] Spirocycles, which feature two rings connected by a single quaternary carbon, are exemplary 3D scaffolds.[1] Their inherent conformational rigidity minimizes the entropic penalty upon binding to a target, potentially leading to higher affinity and potency.[1]
The 7-Oxa-1-azaspiro[3.5]nonan-2-one scaffold is particularly compelling. It integrates:
-
A spiro[3.5]nonane core : A system combining a four-membered azetidinone (β-lactam) ring and a six-membered tetrahydropyran ring. This arrangement provides a rigid framework with precise exit vectors for functionalization.
-
An azetidin-2-one (β-lactam) moiety : A well-known pharmacophore that can serve as a rigid amide bioisostere or, in certain contexts, a reactive handle for covalent targeting.
-
A tetrahydropyran ring : This "oxa-cycle" often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, serving as a valuable alternative to morpholine.[4]
This guide serves as a practical resource for medicinal chemists aiming to leverage this novel scaffold in their drug discovery campaigns, from initial synthesis to library production.
Physicochemical Properties and Design Rationale
The strategic advantage of 7-Oxa-1-azaspiro[3.5]nonan-2-one lies in its unique combination of structural features. Its calculated properties suggest a favorable starting point for fragment-based and lead-oriented synthesis.
| Property | Predicted Value | Significance in Drug Design |
| Molecular Weight | 141.15 g/mol | Excellent starting point for fragment-based design (Rule of Three). |
| XlogP | -0.5 | Indicates good hydrophilicity, which can lead to improved solubility.[5] |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | Suggests potential for good cell permeability and oral bioavailability. |
| Hydrogen Bond Donors | 1 | The lactam N-H provides a key interaction point or a site for derivatization. |
| Hydrogen Bond Acceptors | 2 | The lactam carbonyl and the ether oxygen can engage with biological targets. |
| Rotatable Bonds | 0 | The rigid core ensures a defined 3D conformation, reducing entropic loss on binding. |
Data is for the parent scaffold and will change upon derivatization.
The workflow for utilizing this building block in a drug discovery program is outlined below.
Caption: Drug discovery workflow using the spirocyclic scaffold.
Synthesis of the Core Scaffold
While the direct synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one is not extensively documented, a plausible and robust route can be engineered by adapting established methods for related spirocyclic systems. The following protocol is a proposed multi-step synthesis designed for scalability.
Proposed Retrosynthetic Analysis
The key challenge is the formation of the spirocyclic junction. A potential strategy involves an intramolecular cyclization of a precursor containing both the tetrahydropyran and a suitable nitrogen-containing side chain. This approach is inspired by syntheses of related azaspiro[3.5]nonanes.[1][6]
Caption: A plausible retrosynthetic pathway for the core scaffold.
Application Protocols: Library Synthesis
Once the core scaffold is obtained, its true value is realized through systematic derivatization. The lactam nitrogen is the most accessible handle for diversification.
Protocol 1: General Procedure for N-Alkylation
This protocol allows for the introduction of a wide variety of alkyl groups, enabling exploration of different pockets of a target's binding site.
Objective: To introduce an R-group at the N1 position via alkylation.
Materials:
-
7-Oxa-1-azaspiro[3.5]nonan-2-one (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, iodomethane) (1.1 eq)
-
Strong base (e.g., Sodium Hydride (NaH), 60% dispersion in oil) (1.2 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-Oxa-1-azaspiro[3.5]nonan-2-one (e.g., 141 mg, 1.0 mmol).
-
Dissolution: Dissolve the scaffold in anhydrous THF (10 mL). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add NaH (60% dispersion, 48 mg, 1.2 mmol) portion-wise to the stirred solution. Causality Note: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the lactam nitrogen without competing side reactions. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of a cloudy suspension or slight bubbling indicates the formation of the sodium salt.
-
Alkylation: Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol enables the installation of aryl or heteroaryl moieties, which are critical for introducing π-stacking interactions or vectoring into new regions of chemical space.
Objective: To couple an (hetero)aryl halide with the lactam nitrogen.
Materials:
-
7-Oxa-1-azaspiro[3.5]nonan-2-one (1.0 eq)
-
(Hetero)aryl bromide or iodide (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)
-
Ligand (e.g., Xantphos) (4-10 mol%)
-
Base (e.g., Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube, combine the spiro-lactam (1.0 mmol), the (hetero)aryl halide (1.2 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol).
-
Inerting: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times. Causality Note: The Pd(0) catalytic species is highly sensitive to oxygen. Rigorous exclusion of air is critical for catalytic turnover and preventing catalyst decomposition.
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring & Workup: After cooling to room temperature, monitor the reaction by LC-MS. If complete, dilute the mixture with EtOAc, filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the N-arylated product.
Hypothetical Case Study: Targeting a Kinase Hinge-Binding Region
To illustrate the scaffold's utility, consider the design of a Type-I kinase inhibitor. The goal is to use the spirocyclic core to orient a hinge-binding motif (e.g., an aminopyrimidine) and a vector pointing towards the solvent-exposed region for further optimization.
Caption: Logic flow for designing a kinase inhibitor with the scaffold.
By attaching a 4-bromopyrimidine to the lactam nitrogen, the scaffold rigidly positions the pyrimidine to form canonical hydrogen bonds with the kinase hinge. The tetrahydropyran ring enhances solubility, and its substituents can be modified to optimize interactions in the solvent-front region, ultimately improving potency and selectivity.
Conclusion
7-Oxa-1-azaspiro[3.5]nonan-2-one represents a promising, yet underexplored, building block for modern drug discovery. Its inherent three-dimensionality, combined with synthetically accessible handles for diversification, provides a powerful platform for generating novel chemical matter. The protocols and rationale presented here offer a clear roadmap for researchers to incorporate this scaffold into their programs, enabling the exploration of new chemical space and the development of next-generation therapeutics.
References
-
Fernandes, G. F. S., Scarim, C. B., Kim, S. H., Wu, J., & Castagnolo, D. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link][7][8][9][10]
-
Google Patents. (Patent) Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. [6]
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link][3][11]
-
Sweeney, M., et al. (2021). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molbank, 2021(2), M1228. [Link][12]
-
Zheng, Y., & Tice, C. M. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. [Link][2]
-
PubChem. 7-oxa-2-azaspiro[3.5]nonane. National Center for Biotechnology Information. [Link][13]
-
PubChem. 7-oxa-1-azaspiro[4.4]nonan-2-one. National Center for Biotechnology Information. [Link][5]
Sources
- 1. 7-Oxa-1-azaspiro[3.5]nonane|RUO|Building Block [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one (1824061-72-4) for sale [vulcanchem.com]
- 5. PubChemLite - 7-oxa-1-azaspiro[4.4]nonan-2-one (C7H11NO2) [pubchemlite.lcsb.uni.lu]
- 6. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 7. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Document: Oxazolidinones as versatile scaffolds in medicinal chemistry. (CHEMBL5257153) - ChEMBL [ebi.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. fujc.pp.ua [fujc.pp.ua]
- 12. mdpi.com [mdpi.com]
- 13. 7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one Derivatives
Abstract
The 7-oxa-1-azaspiro[3.5]nonan-2-one scaffold, which integrates a β-lactam ring with a tetrahydropyran moiety in a spirocyclic arrangement, represents a compelling three-dimensional framework for drug discovery.[1] Spirocycles offer conformational rigidity and novel chemical space, making them attractive alternatives to traditional flat aromatic structures in medicinal chemistry.[2][3] This guide details a robust solid-phase organic synthesis (SPOS) strategy for the efficient construction of a diverse library of these derivatives. The proposed methodology leverages the advantages of solid-phase synthesis—such as the use of excess reagents to drive reactions to completion, simplified purification via filtration, and amenability to parallel synthesis—to streamline the generation of novel compounds for high-throughput screening.[4][5] The core of the synthesis is a Staudinger [2+2] cycloaddition between a resin-bound imine and a ketene generated in situ, a classic and reliable method for β-lactam formation.[6]
Introduction: The Rationale for Spirocyclic β-Lactams in Drug Discovery
β-Lactam-containing compounds are a cornerstone of antibiotic therapy.[7] Beyond their antibacterial properties, their strained four-membered ring serves as a potent electrophile, capable of covalently modifying enzyme active sites. The incorporation of a spirocyclic junction, as seen in the 7-oxa-1-azaspiro[3.5]nonan-2-one core, imparts significant conformational restraint. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding and orienting substituents in well-defined vectors.
Solid-phase organic synthesis (SPOS) is the ideal platform for exploring the structure-activity relationships (SAR) of this scaffold.[5] By anchoring the molecule to a polymer support, intermediate purification steps are reduced to simple washing and filtration, enabling the rapid and parallel synthesis of a library of analogues for biological evaluation.[2][4]
Principle of the Synthesis: A Solid-Phase Staudinger Approach
The strategy outlined herein builds the spirocyclic β-lactam framework directly on a solid support. The key steps are:
-
Immobilization & Imine Formation: An amino-functionalized resin (e.g., Rink Amide resin) is used as the starting point. The synthesis begins with the deprotection of the resin's amino group, which is then condensed with tetrahydropyran-4-one to form a resin-bound imine. This step establishes the eventual spirocyclic center.
-
Staudinger [2+2] Cycloaddition: A ketene, generated in situ from an appropriate acetyl chloride derivative and a non-nucleophilic base, is introduced. The ketene undergoes a [2+2] cycloaddition with the immobilized imine to construct the four-membered β-lactam ring, yielding the complete resin-bound spirocycle.[6]
-
Cleavage from Support: The final derivative is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA). In the case of Rink Amide resin, this yields the target compound as a primary carboxamide, adding another point of structural diversity.
This workflow allows for diversification at two key positions:
-
Position 3 of the β-lactam ring: By varying the substituted acetyl chloride used to generate the ketene.
-
The exocyclic amide: By choosing different resins or post-cleavage modifications.
Caption: Workflow for the solid-phase synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one derivatives.
Detailed Experimental Protocols
Materials and General Procedures:
-
Resin: Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading).
-
Solvents: Use peptide synthesis grade Dimethylformamide (DMF) and Dichloromethane (DCM).
-
Reagents: All reagents should be of high purity.
-
Agitation: Reactions are performed in solid-phase synthesis vessels with agitation via a shaker or nitrogen bubbling.
-
Washing Protocol: Unless specified, each resin wash consists of agitating the resin with the indicated solvent (~10 mL per gram of resin) for 1 minute, followed by draining the solvent. This is repeated three times.
Protocol 1: Resin Preparation and Fmoc Deprotection
Causality: This initial step swells the resin beads to ensure reagent accessibility to the reactive sites and removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group to expose the primary amine for the subsequent reaction.[8]
-
Swelling: Place Rink Amide resin (1.0 g, ~0.5 mmol) in a reaction vessel. Add DMF (10 mL) and agitate for 1 hour to swell the resin. Drain the DMF.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF (10 mL) to the resin. Agitate for 20 minutes at room temperature.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.
-
Verification (Optional): Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of the free primary amine.
Protocol 2: On-Resin Reductive Amination to Form the Imine
Causality: This step forms the crucial C=N bond of the imine via condensation of the resin-bound amine with tetrahydropyran-4-one. The imine is immediately reduced in situ with a mild reducing agent to form a stable secondary amine linkage, which prevents side reactions and prepares the scaffold for the cycloaddition.
-
Pre-activation: To the vessel containing the deprotected resin (~0.5 mmol), add a solution of tetrahydropyran-4-one (250 mg, 2.5 mmol, 5 equiv.) in 1% acetic acid in DMF (10 mL). Agitate for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (530 mg, 2.5 mmol, 5 equiv.) to the vessel. Agitate the suspension for 12 hours at room temperature.
-
Washing: Drain the reaction mixture and wash the resin with DMF (3x), Methanol (3x), and DCM (3x). Dry the resin under a stream of nitrogen.
Protocol 3: Staudinger [2+2] Cycloaddition
Causality: This is the key bond-forming step that creates the β-lactam ring. An acid chloride is treated with triethylamine to generate a highly reactive ketene intermediate in situ. This ketene immediately undergoes a cycloaddition with the resin-bound secondary amine (acting as the imine equivalent after tautomerization or direct acylation followed by cyclization) to form the desired spirocyclic system. Using an excess of reagents ensures the reaction proceeds to completion on the solid support.[4][6]
-
Resin Swelling: Swell the resin from the previous step in anhydrous DCM (10 mL) for 30 minutes. Drain the DCM.
-
Reagent Solution Preparation: In a separate flask, dissolve the desired acid chloride (e.g., methoxyacetyl chloride, 1.5 mmol, 3 equiv.) in anhydrous DCM (8 mL). Cool the solution to 0 °C in an ice bath.
-
Cycloaddition: To the reaction vessel containing the resin, add a solution of triethylamine (Et₃N) (418 µL, 3.0 mmol, 6 equiv.) in anhydrous DCM (2 mL). Immediately follow with the dropwise addition of the prepared acid chloride solution over 15 minutes.
-
Reaction: Allow the vessel to warm to room temperature and agitate for 16 hours.
-
Washing: Drain the reaction mixture and wash the resin extensively with DCM (5x), DMF (3x), and finally DCM (5x). Dry the resin in vacuo.
Protocol 4: Cleavage and Product Isolation
Causality: A strong acid cocktail is used to cleave the linker connecting the synthesized molecule to the solid support. The scavengers (water and triisopropylsilane) are included to quench reactive carbocations that are formed during cleavage, preventing side reactions and degradation of the final product.
-
Preparation: Place the dried, resin-bound product in the reaction vessel.
-
Cleavage: Add the cleavage cocktail (10 mL) consisting of 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS). Agitate for 2 hours at room temperature.
-
Isolation: Filter the resin and collect the filtrate in a round-bottom flask. Wash the resin with additional TFA (2x 2 mL) and DCM (2x 2 mL), collecting all washes.
-
Purification: Concentrate the combined filtrate in vacuo. Precipitate the crude product by adding cold diethyl ether. Centrifuge the suspension, decant the ether, and dry the solid product. Further purification can be achieved by reverse-phase HPLC.
Representative Data & Characterization
The following table presents hypothetical data for derivatives synthesized using this protocol, illustrating the potential for diversification.
| Entry | R-Group Precursor (Acid Chloride) | R-Group at Position 3 | Expected Yield (%) | Purity by LC-MS (%) |
| 1 | Methoxyacetyl chloride | -OCH₃ | 65-75 | >95 |
| 2 | Phenoxyacetyl chloride | -OPh | 60-70 | >95 |
| 3 | Acetoxyacetyl chloride | -OAc | 55-65 | >90 |
| 4 | Chloroacetyl chloride | -Cl | 70-80 | >95 |
Yields are calculated based on the initial resin loading and are representative.
Trustworthiness: A Self-Validating System
To ensure the integrity of the synthesis, several checkpoints are critical:
-
Reaction Monitoring: The progress of the synthesis can be monitored by cleaving a small aliquot of resin (~5-10 mg) after the cycloaddition step (Protocol 3). The cleaved material can be analyzed by LC-MS to confirm the presence of the desired product mass before committing the entire batch to final cleavage.
-
Final Product Characterization: The identity and purity of the final cleaved products must be rigorously confirmed.
-
LC-MS: To confirm the molecular weight and assess purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
¹H and ¹³C NMR: To elucidate the final structure and confirm the formation of the spirocyclic β-lactam core.
-
Conclusion
The solid-phase protocol detailed in these application notes provides a powerful and efficient pathway for the synthesis of novel 7-Oxa-1-azaspiro[3.5]nonan-2-one derivatives. By leveraging a robust Staudinger cycloaddition on a solid support, this method facilitates the rapid generation of compound libraries with high purity. This strategy is ideally suited for medicinal chemistry programs aimed at exploring novel, three-dimensional chemical space in the quest for new therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols for the Solid-Phase Synthesis of Spirocyclic Heterocycles. BenchChem.
-
Drisko, C. R., Griffin, S. A., & Huang, K. S. (2023). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. JoVE. Available at: [Link]
-
Drisko, C. R., et al. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. Journal of Visualized Experiments. Available at: [Link]
-
Al-Karadaghi, S., et al. (2020). Novel and Recent Synthesis and Applications of β-Lactams. Molecules. Available at: [Link]
-
Kirichok, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Passerini reaction. Wikipedia. Available at: [Link]
-
SpiroChem. (n.d.). Solid Phase Synthesis. SpiroChem. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery. BenchChem.
-
National Center for Biotechnology Information. (n.d.). 7-Oxa-2-azaspiro(3.5)nonane. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). The mechanism of the Passerini reaction. ResearchGate. Available at: [Link]
-
Shu, T., et al. (2018). Asymmetric Synthesis of Spirocyclic β-Lactams via Copper-Catalyzed Kinugasa/Michael Domino Reactions. Angewandte Chemie International Edition. Available at: [Link]
-
Shu, T., et al. (2018). Asymmetric Synthesis of Spirocyclic β-Lactams through Copper-Catalyzed Kinugasa/Michael Domino Reactions. Angewandte Chemie International Edition. Available at: [Link]
-
Alcaide, B., et al. (2015). Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications. Organic & Biomolecular Chemistry. Available at: [Link]
-
Riva, R., et al. (2021). The 100 facets of the Passerini reaction. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2016). Synthesis and reactivity of spiro-fused beta-lactams. ResearchGate. Available at: [Link]
-
Singh, G. S. (2010). Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ChemInform. Available at: [Link]
-
Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions. Available at: [Link]
-
Sharma, U., et al. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules. Available at: [Link]
-
PubChem. (n.d.). 7-oxa-1-azaspiro[4.4]nonan-2-one. PubChem. Available at: [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Wessjohann, L. A., et al. (2007). Further Components Carboxylic Acid and Amine (Ugi Reaction). Science of Synthesis. Available at: [Link]
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]
-
Sharma, V., & Ram, V. J. (2020). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Catalysts. Available at: [Link]
-
Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Al-Mokhanam, A. A., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. Available at: [Link]
-
Miranda-Soto, V., et al. (2022). Triterpenoid bis-Amide Analogs via the Ugi Reaction. Molecules. Available at: [Link]
Sources
- 1. 7-Oxa-1-azaspiro[3.5]nonane|RUO|Building Block [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solid-phase Synthesis of [4.4] Spirocyclic Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid Phase Synthesis | SpiroChem [spirochem.com]
- 6. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: Synthesis of 7-Azaspiro[3.5]nonan-1-one via Staudinger [2+2] Cycloaddition
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 7-azaspiro[3.5]nonan-1-one, a valuable spirocyclic scaffold in modern drug discovery. The core of this synthetic strategy revolves around the Staudinger [2+2] ketene-imine cycloaddition, a powerful and versatile method for the construction of β-lactam rings. This document elucidates the mechanistic underpinnings of the reaction, offers a step-by-step guide for the preparation of the requisite precursors, and details the execution of the cycloaddition and subsequent purification. Furthermore, it includes expected characterization data, troubleshooting advice, and visual diagrams to facilitate a thorough understanding of the synthetic workflow. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to incorporate this novel scaffold into their research programs.
Introduction: The Significance of the 7-Azaspiro[3.5]nonane Scaffold
The quest for novel molecular architectures with unique three-dimensional profiles and desirable physicochemical properties is a central theme in contemporary medicinal chemistry. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as particularly attractive scaffolds. The 7-azaspiro[3.5]nonane core, featuring a piperidine ring fused to a cyclobutane ring at the carbon adjacent to the nitrogen, offers a rigid yet conformationally constrained structure. This unique topology allows for precise vectoral projection of substituents into chemical space, enabling the development of highly potent and selective modulators of challenging biological targets. The inherent structural novelty of this scaffold provides an opportunity to explore new intellectual property space and to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.
The synthesis of the β-lactam derivative, 7-azaspiro[3.5]nonan-1-one, serves as a key entry point to a diverse range of functionalized 7-azaspiro[3.5]nonanes. The β-lactam ring, while historically associated with antibiotics, is a versatile synthetic intermediate amenable to a variety of chemical transformations.
The Staudinger [2+2] Ketene-Imine Cycloaddition: A Mechanistic Perspective
The cornerstone of this synthetic approach is the Staudinger [2+2] ketene-imine cycloaddition, a named reaction discovered by Hermann Staudinger in 1907.[1] This reaction should not be confused with the Staudinger reduction of azides.[1] The cycloaddition involves the reaction of a ketene with an imine to form a four-membered β-lactam ring.[1][2]
The reaction is generally understood to proceed through a stepwise mechanism involving a zwitterionic intermediate.[1][2] The key steps are as follows:
-
Nucleophilic Attack: The nitrogen atom of the imine acts as a nucleophile, attacking the electrophilic central carbon of the ketene. This initial attack forms a zwitterionic intermediate.[1][2]
-
Ring Closure: The newly formed enolate in the zwitterionic intermediate then undergoes an intramolecular nucleophilic attack on the iminium carbon. This conrotatory electrocyclic ring closure results in the formation of the four-membered β-lactam ring.[2]
The stereochemical outcome of the Staudinger cycloaddition can be complex and is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions.[1][2] Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[1]
Below is a diagram illustrating the general mechanism of the Staudinger [2+2] ketene-imine cycloaddition.
Caption: General mechanism of the Staudinger [2+2] cycloaddition.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 7-azaspiro[3.5]nonan-1-one. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for 7-azaspiro[3.5]nonan-1-one.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc-4-piperidone | ≥98% | Commercially Available | |
| Benzylamine | ≥99% | Commercially Available | |
| Toluene | Anhydrous | Commercially Available | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | |
| Chloroacetyl chloride | ≥98% | Commercially Available | Caution: Corrosive and lachrymatory. Handle in a fume hood. |
| Triethylamine (Et₃N) | ≥99.5%, distilled | Commercially Available | Distill from CaH₂ before use. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Trifluoroacetic acid (TFA) | ≥99% | Commercially Available | Caution: Highly corrosive. Handle with care. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step 1: Synthesis of the Imine Precursor (N-benzylidene-N-Boc-4-aminopiperidine)
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add N-Boc-4-piperidone (1.0 eq), benzylamine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Add anhydrous toluene to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
The crude imine is typically used in the next step without further purification. Its formation can be confirmed by ¹H NMR spectroscopy (disappearance of the ketone peak and appearance of the imine C=N proton signal).
Step 2: Staudinger [2+2] Cycloaddition to form 7-Boc-7-azaspiro[3.5]nonan-1-one
-
Under an inert atmosphere (nitrogen or argon), dissolve the crude imine from Step 1 in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of chloroacetyl chloride (1.5 eq) in anhydrous DCM.
-
To the cooled imine solution, add triethylamine (2.0 eq) dropwise.
-
Slowly add the solution of chloroacetyl chloride to the reaction mixture dropwise over 30-60 minutes, maintaining the temperature at 0 °C. The in situ generation of the ketene is facilitated by the triethylamine.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected spiro-β-lactam.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 7-Boc-7-azaspiro[3.5]nonan-1-one.[3]
Step 3: Deprotection to Yield 7-Azaspiro[3.5]nonan-1-one
-
Dissolve the purified 7-Boc-7-azaspiro[3.5]nonan-1-one in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the final product, 7-azaspiro[3.5]nonan-1-one.
Characterization and Data
Successful synthesis of 7-azaspiro[3.5]nonan-1-one and its protected precursor should be confirmed using standard analytical techniques. Below are the expected characterization data.
| Compound | Technique | Expected Data |
| 7-Boc-7-azaspiro[3.5]nonan-1-one | ¹H NMR | Signals corresponding to the Boc protecting group (~1.4 ppm, 9H), piperidine ring protons, and cyclobutanone ring protons. |
| ¹³C NMR | Carbonyl carbon of the β-lactam, spiro carbon, and carbons of the Boc group and the two rings. | |
| IR (cm⁻¹) | Strong absorption band for the β-lactam carbonyl (~1750-1770 cm⁻¹). | |
| MS (ESI+) | [M+H]⁺ and/or [M+Na]⁺ corresponding to the molecular weight. | |
| 7-Azaspiro[3.5]nonan-1-one | ¹H NMR | Disappearance of the Boc signal, and shifts in the signals of the piperidine ring protons. |
| ¹³C NMR | Disappearance of the Boc carbons. | |
| IR (cm⁻¹) | Persistence of the β-lactam carbonyl absorption. | |
| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield of β-lactam | Incomplete imine formation. | Ensure complete removal of water during the Dean-Stark reaction. Confirm imine formation by NMR before proceeding. |
| Inefficient ketene generation. | Use freshly distilled, high-purity triethylamine. Ensure slow addition of the acyl chloride to the cooled reaction mixture. | |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Lower temperatures may be required to minimize side reactions, but may also slow down the desired reaction. | |
| Formation of side products | Olefinic impurities from elimination reactions. | This can be detected by ¹H NMR (vinyl protons) and IR (C=C stretch).[3] Lowering the reaction temperature and careful choice of base can minimize elimination. |
| Unreacted starting materials. | Monitor the reaction to completion using TLC. Unreacted materials can typically be separated by column chromatography.[3] | |
| Difficulty in purification | Co-elution of byproducts. | Optimize the eluent system for column chromatography. A shallow gradient may be necessary. |
Conclusion
The Staudinger [2+2] ketene-imine cycloaddition provides an efficient and reliable route for the synthesis of 7-azaspiro[3.5]nonan-1-one. This application note offers a detailed protocol, from the preparation of the necessary precursors to the final deprotection and purification of the target spirocyclic β-lactam. By understanding the reaction mechanism and potential pitfalls, researchers can effectively utilize this methodology to access this valuable scaffold for applications in drug discovery and medicinal chemistry. The unique structural features of 7-azaspiro[3.5]nonan-1-one make it an attractive starting point for the development of novel therapeutic agents.
References
-
Organic Chemistry Portal. Staudinger Synthesis. [Link]
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?. Accounts of Chemical Research, 40(9), 923-931. [Link]
-
Wikipedia. Staudinger synthesis. [Link]
Sources
Application Notes & Protocols: Strategic Functionalization of the 7-Oxa-1-azaspiro[3.5]nonan-2-one Scaffold
Abstract
The 7-Oxa-1-azaspiro[3.5]nonan-2-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its defining features—a strained β-lactam ring fused to an oxane moiety through a spirocyclic center—create a rigid, three-dimensional architecture that offers a distinct advantage over traditional flat, aromatic structures. This inherent rigidity can lead to improved physicochemical properties and more predictable interactions with biological targets.[1] The strategic functionalization of this scaffold is crucial for exploring its full potential in generating novel chemical entities. This guide provides a detailed exploration of key functionalization strategies, focusing on the primary reactive sites: the lactam nitrogen (N-1) and the α-carbon (C-3). We present field-proven, step-by-step protocols for N-alkylation, N-acylation, and C-3 alkylation, supported by mechanistic rationale and expert insights to guide researchers in synthesizing diverse derivatives for downstream applications.
Core Scaffold Analysis & Key Reactive Sites
The 7-Oxa-1-azaspiro[3.5]nonan-2-one structure presents specific sites for chemical modification. The reactivity is dominated by the β-lactam (azetidinone) portion of the molecule. The two primary sites for functionalization are the nucleophilic nitrogen atom (N-1) and the potentially enolizable α-carbon (C-3) adjacent to the carbonyl group.
The lactam nitrogen's nucleophilicity is tempered by resonance with the adjacent carbonyl, making it less reactive than a typical secondary amine. However, it can be readily functionalized under appropriate basic conditions. The protons on the C-3 position are acidic and can be abstracted by a strong, non-nucleophilic base to form an enolate, which can then react with various electrophiles.[2] Careful selection of reaction conditions is paramount to achieve desired modifications without compromising the integrity of the strained four-membered lactam ring.[3]
A diagram illustrating the primary reactive sites on the 7-Oxa-1-azaspiro[3.5]nonan-2-one scaffold.
N-Functionalization of the β-Lactam Ring
Modification at the N-1 position is a common and highly effective strategy for building molecular diversity from the core scaffold. These reactions typically proceed under mild conditions and are tolerant of a wide range of functional groups.
Protocol 2.1: N-Alkylation via Microwave-Assisted Phase-Transfer Catalysis
Rationale & Expertise: Direct N-alkylation of lactams often requires strong bases and anhydrous solvents, which can be cumbersome and may lead to side reactions. A solvent-free, microwave-assisted approach using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) offers a rapid, efficient, and environmentally benign alternative.[4] The PTC facilitates the transfer of the deprotonated lactam from the solid base surface (K₂CO₃/KOH) to the liquid alkylating agent, accelerating the reaction under microwave irradiation. This method minimizes the risk of base-mediated hydrolysis of the β-lactam ring.
Step-by-Step Protocol:
-
Reagent Preparation: In a mortar, grind potassium hydroxide (20 mmol, 1.12 g) and potassium carbonate (20 mmol, 2.76 g) to a fine powder.
-
Mixture Assembly: To an open 10 mL microwave-safe glass vial, add the ground bases, 7-Oxa-1-azaspiro[3.5]nonan-2-one (5.0 mmol, 0.775 g), and tetrabutylammonium bromide (TBAB, 0.5 mmol, 0.161 g).
-
Reactant Addition: Add the desired alkyl halide (7.5 mmol, 1.5 equivalents) dropwise to the solid mixture. Stir briefly with a spatula to ensure homogeneity.
-
Microwave Irradiation: Place the open vial in a domestic or laboratory microwave oven. Irradiate at a reduced power setting (e.g., 300W) for the time specified in Table 1. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up & Purification: After cooling, add dichloromethane (DCM, 20 mL) and water (20 mL) to the reaction mixture. Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
Data Summary:
| Entry | Alkyl Halide (R-X) | Time (s) | Power (W) | Yield (%) |
| 1 | Benzyl Bromide | 120 | 300 | ~92% |
| 2 | Ethyl Iodide | 180 | 300 | ~85% |
| 3 | Allyl Bromide | 100 | 300 | ~95% |
| Table 1: Representative conditions for microwave-assisted N-alkylation. Yields are illustrative based on similar systems.[4] |
Protocol 2.2: N-Acylation with Acyl Chlorides
Rationale & Expertise: N-acylation introduces an amide functionality, which can serve as a key interaction point in drug-target binding. The reaction proceeds via nucleophilic attack of the lactam nitrogen on the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic organic base, such as triethylamine (TEA), is used to scavenge the HCl generated during the reaction, driving it to completion. The reaction is typically run at 0 °C to control its exothermicity.
Step-by-Step Protocol:
-
Setup: Dissolve 7-Oxa-1-azaspiro[3.5]nonan-2-one (5.0 mmol, 0.775 g) in anhydrous DCM (25 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (TEA, 6.0 mmol, 0.84 mL) to the solution.
-
Acyl Chloride Addition: Add the desired acyl chloride (e.g., benzoyl chloride, 5.5 mmol, 0.64 mL) dropwise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching & Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL). Separate the organic layer, wash sequentially with 1M HCl (15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash chromatography.
C3-Functionalization via Enolate Intermediates
Functionalization at the C-3 position introduces substituents alpha to the carbonyl, creating a chiral center and significantly expanding the structural diversity of the scaffold. This transformation is more challenging than N-alkylation and requires precise control of reaction conditions.
Protocol 3.1: α-Alkylation via Lithium Enolate Formation
Rationale & Expertise: To deprotonate the α-carbon without promoting nucleophilic attack at the sensitive lactam carbonyl, a strong, sterically hindered, non-nucleophilic base is essential.[2] Lithium diisopropylamide (LDA) is the base of choice for this transformation. The reaction must be conducted at very low temperatures (-78 °C) to ensure rapid and complete enolate formation while suppressing side reactions like ring-opening or self-condensation. Anhydrous conditions are critical, as any protic source will quench the enolate.
Sources
Application Note: A Framework for the In Vitro Characterization of 7-Oxa-1-azaspiro[3.5]nonan-2-one
Abstract: This document provides a comprehensive framework for the initial in vitro characterization of 7-Oxa-1-azaspiro[3.5]nonan-2-one, a novel spirocyclic lactam. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved physicochemical properties and target engagement.[1][2] Given the novelty of this specific compound, this guide presents a tiered, hypothesis-driven approach for its biological evaluation. We detail standardized, self-validating protocols for essential pre-assay quality control, primary screening for cytotoxic effects, and secondary mechanistic assays to explore potential modes of action, such as apoptosis induction or enzyme inhibition. This framework is designed to provide researchers, scientists, and drug development professionals with the foundational methodologies required to profile a new chemical entity from initial hit to preliminary lead characterization.
Introduction to the Scaffold
7-Oxa-1-azaspiro[3.5]nonan-2-one belongs to the spiro-lactam class of heterocyclic compounds. Spirocycles are characterized by a central carbon atom shared by two rings, imparting significant conformational rigidity.[1] This structural feature is highly valued in drug design as it can reduce the entropic penalty of binding to a biological target, potentially increasing potency and selectivity. The lactam (cyclic amide) and oxa- (ether) functionalities introduce polarity and hydrogen bonding capabilities, which are critical for molecular interactions with protein targets. While extensive data on 7-Oxa-1-azaspiro[3.5]nonan-2-one itself is not available in public literature, related spirocyclic scaffolds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[3][4][5][6][7] Therefore, a systematic in vitro evaluation is warranted to elucidate its biological potential.
Section 1: Pre-Assay Compound Quality Control
Before commencing any biological assays, it is imperative to establish the fundamental physicochemical properties of the test compound. These steps ensure data integrity and reproducibility.
Kinetic Solubility Assessment
Kinetic solubility measures the solubility of a compound from a concentrated DMSO stock when diluted into an aqueous buffer, mimicking the conditions of most in vitro assays.[8][9] Poor solubility can lead to compound precipitation, causing false-negative or artifactual results.
Protocol: High-Throughput Kinetic Solubility by Nephelometry
-
Principle: This assay measures the light scattering caused by insoluble particles (precipitate) when the compound is diluted from DMSO into an aqueous buffer.[10][11]
-
Materials:
-
7-Oxa-1-azaspiro[3.5]nonan-2-one (Test Compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Clear-bottom 96- or 384-well microplates
-
Nephelometer or plate reader with a light-scattering module
-
-
Procedure:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a microplate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~10 µM).
-
Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a new plate in triplicate.
-
Rapidly add 98 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 2%. This results in final compound concentrations from 200 µM downwards.
-
Include a "Vehicle Control" (2 µL DMSO + 98 µL PBS) and a "Positive Control" (a known insoluble compound).
-
Seal the plate and incubate at room temperature for 2 hours with gentle shaking.[10][11]
-
Measure light scattering at an appropriate wavelength (e.g., 620 nm) using a nephelometer.[12]
-
-
Data Analysis: The kinetic solubility limit is the highest concentration at which the light scattering signal is not significantly different from the vehicle control.
| Parameter | Condition | Rationale |
| Solvent | 100% DMSO | Standard for compound library storage and initial solubilization.[9] |
| Aqueous Buffer | PBS, pH 7.4 | Mimics physiological pH for biological relevance.[12] |
| Incubation Time | 2 hours | Allows time for precipitation to occur under kinetic conditions.[10] |
| Detection Method | Nephelometry | Provides a rapid, sensitive measure of precipitate formation.[11] |
Section 2: Tier 1 Screening - Cytotoxicity & Viability
The initial biological assessment should determine if the compound exhibits general cytotoxicity. This is a critical decision point that guides all subsequent experiments. We recommend using orthogonal assays that measure different aspects of cell health.
Workflow for Tiered Biological Screening
Caption: Tiered workflow for in vitro characterization.
MTT Assay (Metabolic Activity)
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductases in metabolically active cells.[13][14] The amount of formazan produced is proportional to the number of viable cells.[13]
-
Protocol:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[13]
-
Compound Treatment: Prepare serial dilutions of 7-Oxa-1-azaspiro[3.5]nonan-2-one in culture medium. Replace the old media with the compound-containing media. Include "Vehicle Control" (e.g., 0.5% DMSO in media) and "Positive Control" (e.g., Staurosporine or Doxorubicin) wells.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours, until purple precipitate is visible.[15][16]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13][14]
-
Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at ~570 nm using a microplate spectrophotometer.[14][17]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration and fit a sigmoidal dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Section 3: Tier 2 Screening - Mechanistic Assays
The results from Tier 1 screening will dictate the next steps.
Decision Logic for Mechanistic Assay Selection
Caption: Decision tree for selecting Tier 2 assays.
Apoptosis Assay (If Cytotoxic)
If the compound is found to be cytotoxic, a key question is whether it induces apoptosis (programmed cell death) or necrosis.
-
Principle: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioners of apoptosis.[18][19] The assay reagent contains a proluminescent substrate with the DEVD sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[18][20][21]
-
Protocol:
-
Cell Seeding & Treatment: Seed and treat cells in a 96-well white-walled plate as described in the MTT protocol (Section 2.1).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer and allow it to equilibrate to room temperature.[21]
-
Add-Mix-Measure: After the desired treatment period (e.g., 24, 48 hours), remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[21]
-
Incubation: Mix the contents on a plate shaker for 30 seconds, then incubate at room temperature for 1 to 3 hours, protected from light.[21]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Luminescence is directly proportional to caspase activity. Calculate the fold-change in caspase activity relative to the vehicle control. This can be plotted as a dose-response curve to determine the EC50 for apoptosis induction.
Enzyme Inhibition Assay (If Not Cytotoxic)
If the compound is not cytotoxic, its activity may lie in the modulation of a specific protein target. A generic fluorescence-based enzyme inhibition assay serves as an excellent model protocol.
-
Principle: This assay measures the ability of a compound to inhibit an enzyme that converts a non-fluorescent or low-fluorescence substrate into a highly fluorescent product.[22] The decrease in the rate of fluorescence generation is proportional to the level of enzyme inhibition.[23]
-
Protocol:
-
Reagent Preparation: Prepare assay buffer, a solution of the target enzyme, a solution of the fluorogenic substrate, and a solution of a known inhibitor (Positive Control). All dilutions should be made in the assay buffer.
-
Assay Plate Setup: In a 384-well black plate, add the following to respective wells:
-
Test Wells: Test compound at various concentrations.
-
100% Activity Control: Vehicle (DMSO).
-
100% Inhibition Control: Positive control inhibitor at a saturating concentration.
-
-
Enzyme Addition: Add the enzyme solution to all wells except for a "No Enzyme" background control. Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity over time (e.g., every 60 seconds for 30 minutes) at the appropriate excitation and emission wavelengths for the specific fluorophore.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data by setting the average rate of the "100% Activity Control" to 100% activity and the "100% Inhibition Control" to 0% activity.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot percent inhibition against the log of compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
| Control Type | Components | Purpose |
| Vehicle Control | Enzyme + Substrate + DMSO | Represents 100% enzyme activity (0% inhibition). |
| Positive Control | Enzyme + Substrate + Known Inhibitor | Represents 0% enzyme activity (100% inhibition). |
| Background Control | Substrate + Buffer (No Enzyme) | Measures substrate auto-fluorescence. |
References
-
Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
-
Application Notes and Protocols: Measuring Apoptosis with Caspase-Glo® 3/7 Assay in BI-891065 Treated Cells. Benchchem.
-
Kinetic Solubility Assays Protocol. AxisPharm.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
-
Caspase-Glo 3/7 Assay. Reaction Biology.
-
7-Oxa-1-azaspiro[3.5]nonane | RUO | Building Block. Benchchem.
-
MTT assay protocol. Abcam.
-
Caspase-Glo® 3/7 Assay System. Promega Corporation.
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
-
MTT Assay Protocol. Cyrusbio.
-
Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation.
-
Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
-
MTT Cell Proliferation Assay. ATCC.
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Semantic Scholar.
-
Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI.
-
Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry.
-
An overview of spirooxindole as a promising scaffold for novel drug discovery. Expert Opinion on Drug Discovery.
-
Aqueous Solubility Assays. Creative Bioarray.
-
Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. National Institutes of Health (NIH).
-
Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. National Institutes of Health (NIH).
-
Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi.
-
Fluorometric Enzyme Assays. Creative Enzymes.
-
Spiro-Lactams as Novel Antimicrobial Agents. PubMed.
-
Representative examples of biologically active spirocyclic β‐ and δ‐lactams. ResearchGate.
-
Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. ACS Publications.
-
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed.
-
7-Oxa-2-azaspiro[3.5]nonane | High-Quality RUO. Benchchem.
-
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
-
Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. National Institutes of Health (NIH).
-
Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. The Journal of Organic Chemistry - ACS Publications.
-
Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing).
-
Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
Sources
- 1. 7-Oxa-1-azaspiro[3.5]nonane|RUO|Building Block [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Spiro-Lactams as Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. clyte.tech [clyte.tech]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. cyrusbio.com.tw [cyrusbio.com.tw]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 21. promega.com [promega.com]
- 22. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 23. ACA-23-3971Rev.Highlighted: Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Assays for 7-Oxa-1-azaspiro[3.5]nonan-2-one Activity
Introduction: The Potential of Spirocyclic Scaffolds
In modern medicinal chemistry, there is a significant drive to explore novel chemical space beyond flat, aromatic compounds. Spirocyclic scaffolds, such as 7-Oxa-1-azaspiro[3.5]nonan-2-one, offer a unique three-dimensional architecture that can lead to improved physicochemical properties and novel biological activities.[1] The inherent rigidity of the spirocyclic system can pre-organize pharmacophoric elements, potentially leading to higher binding affinity and selectivity for biological targets.[1]
7-Oxa-1-azaspiro[3.5]nonan-2-one, incorporating a lactam moiety, is of particular interest. The lactam ring is a well-established pharmacophore present in a wide array of clinically successful drugs, most notably the β-lactam antibiotics. The inclusion of an oxa-spirocyclic core introduces distinct steric and electronic features that can be exploited for novel therapeutic applications.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust biochemical and cell-based assays to elucidate the biological activity of 7-Oxa-1-azaspiro[3.5]nonan-2-one and its analogues. We will proceed under the hypothesis that the lactam ring may confer inhibitory activity against enzymes that recognize cyclic amide structures, such as proteases or hydrolases.
Part 1: Target Identification and Validation
Given the structural features of 7-Oxa-1-azaspiro[3.5]nonan-2-one, a logical starting point for screening is a panel of enzymes where a lactam might act as a substrate analogue or an irreversible inhibitor. A prime hypothetical target class would be serine proteases, where the lactam could potentially acylate the active site serine residue.
Hypothetical Target: A Human Serine Protease (e.g., a member of the trypsin-like or chymotrypsin-like families)
Rationale:
-
Mechanism: Serine proteases utilize a catalytic triad (Ser, His, Asp) to hydrolyze peptide bonds. The strained lactam ring in 7-Oxa-1-azaspiro[3.5]nonan-2-one could mimic the tetrahedral intermediate of substrate hydrolysis and form a covalent bond with the active site serine, leading to inhibition.
-
Therapeutic Relevance: Serine proteases are implicated in a multitude of disease states, including inflammation, cancer, and infectious diseases, making them attractive drug targets.
Part 2: Biochemical Assay Development for Enzyme Inhibition
Biochemical assays are fundamental for determining the direct interaction between a compound and its putative target enzyme.[2][3] They allow for the precise measurement of kinetic parameters and the elucidation of the mechanism of inhibition.[4][5]
Fluorogenic Enzyme Inhibition Assay
This assay measures the enzymatic activity by monitoring the cleavage of a fluorogenic substrate, resulting in a quantifiable increase in fluorescence.
Principle: The enzyme cleaves a synthetic substrate, separating a fluorophore from a quencher moiety. In the presence of an inhibitor, the rate of fluorescence increase is diminished.
Experimental Workflow: Fluorogenic Enzyme Inhibition Assay
Caption: Workflow for a fluorogenic enzyme inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20.
-
Enzyme: Recombinant human serine protease at a stock concentration of 1 µM in assay buffer.
-
Substrate: Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC) at a stock concentration of 10 mM in DMSO.
-
Test Compound: Prepare a 10 mM stock of 7-Oxa-1-azaspiro[3.5]nonan-2-one in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well source plate.
-
-
Assay Procedure (in a 384-well, black, flat-bottom plate):
-
Dispense 200 nL of the compound serial dilutions or DMSO (for positive and negative controls) into the assay plate.
-
Add 20 µL of the enzyme solution (diluted to 1.1x the final concentration in assay buffer) to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution (diluted to 2x the final concentration, typically at its Km value, in assay buffer).
-
Immediately place the plate in a fluorescent plate reader and monitor the increase in fluorescence intensity (e.g., Excitation: 340 nm, Emission: 450 nm) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (v) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (v_inhibitor - v_no_enzyme) / (v_no_inhibitor - v_no_enzyme))
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Example Assay Parameters
| Parameter | Recommended Value | Rationale |
| Final Enzyme Conc. | 5 nM | Sufficient signal-to-background; initial rate conditions. |
| Final Substrate Conc. | 10 µM (equal to Km) | Maximizes sensitivity to competitive inhibitors.[5] |
| Final DMSO Conc. | < 1% | Minimizes solvent effects on enzyme activity. |
| Pre-incubation Time | 15 minutes | Allows for equilibrium binding of reversible inhibitors. |
| Z'-factor | > 0.5 | Ensures assay is robust and suitable for screening. |
Part 3: Cell-Based Assay Development
Cell-based assays are crucial for confirming the activity of a compound in a more physiologically relevant context.[6] They provide insights into cell permeability, potential cytotoxicity, and engagement with the target in its native environment.[6][7]
NF-κB Reporter Assay for Anti-Inflammatory Activity
Many serine proteases are involved in inflammatory signaling pathways. A common downstream event is the activation of the transcription factor NF-κB.[8] A reporter gene assay can quantify the inhibition of this pathway.
Principle: A stable cell line is engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. When the pathway is activated (e.g., by TNF-α), NF-κB translocates to the nucleus and drives luciferase expression. An inhibitor of an upstream protease in this pathway will reduce the luminescent signal.
Experimental Workflow: NF-κB Reporter Assay
Sources
- 1. 7-Oxa-1-azaspiro[3.5]nonane|RUO|Building Block [benchchem.com]
- 2. amsbio.com [amsbio.com]
- 3. Enzyme assay - Wikipedia [en.wikipedia.org]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one
Compound of Interest: 7-Oxa-1-azaspiro[3.5]nonan-2-one
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one. This spirocyclic β-lactam is a molecule of significant interest due to its rigid three-dimensional structure, a feature highly desirable in modern drug design.[1] The inherent ring strain of the β-lactam moiety facilitates ring-opening reactions, making it a versatile synthetic intermediate.[2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 7-Oxa-1-azaspiro[3.5]nonan-2-one core?
A1: The construction of this spirocyclic scaffold can be approached by forming either the tetrahydropyran ring or the β-lactam ring as the key cyclization step.[1] The most prevalent method for forming the β-lactam ring in spirocyclic systems is the Staudinger [2+2] ketene-imine cycloaddition.[2][3][4][5] This reaction involves the in-situ generation of a ketene which then reacts with an appropriate imine.[3][6] An alternative approach involves the intramolecular cyclization of a suitably functionalized β-amino acid.[6][7][8]
Q2: What are the typical starting materials for a Staudinger [2+2] cycloaddition approach?
A2: A common strategy employs an imine derived from a tetrahydropyran-4-one derivative. For instance, a protected tetrahydropyran-4-one can be reacted with an amine to form the necessary imine. This is then reacted with a ketene, generated in situ from an acyl chloride and a non-nucleophilic base like triethylamine.[3][6]
Q3: What is the significance of the spirocyclic structure in this molecule?
A3: The spiro junction, where the tetrahydropyran and β-lactam rings are orthogonally connected, imparts significant conformational rigidity.[1] This rigidity is advantageous in drug design as it provides a well-defined three-dimensional arrangement of substituents, leading to more predictable and specific interactions with biological targets.[1] However, this rigidity and the inherent ring strain can also present synthetic challenges.[5][9][10]
Q4: What are the major challenges associated with the synthesis of spiro-β-lactams?
A4: The synthesis of spiro-β-lactams is often challenging due to the steric hindrance around the spirocyclic center.[5] This can lead to low reaction yields and the formation of side products. Controlling stereoselectivity at the newly formed chiral centers of the β-lactam ring is another critical challenge.[6] Additionally, the strained β-lactam ring is susceptible to hydrolysis, necessitating anhydrous reaction conditions.[3]
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one and offers potential solutions based on established chemical principles.
Problem 1: Low or No Yield of the Desired Product
Low yields are a frequent issue in spirocycle synthesis. The following table outlines potential causes and recommended actions.
| Potential Cause | Underlying Scientific Principle | Recommended Troubleshooting Steps |
| Inefficient Imine Formation | The equilibrium of imine formation may not favor the product, or the imine may be unstable. | - Ensure the removal of water, for example, by using a Dean-Stark apparatus or molecular sieves. - Consider using a Lewis acid catalyst to promote the reaction. - Confirm imine formation via spectroscopic methods (e.g., ¹H NMR) before proceeding. |
| Inefficient Ketene Generation (Staudinger Approach) | The in-situ generation of ketene from an acyl chloride requires a suitable base and optimal temperature. | - Use a high-purity, dry, non-nucleophilic base such as triethylamine.[3][6] - Optimize the rate of addition and reaction temperature. Low temperatures may slow the reaction, while high temperatures can cause decomposition.[3] |
| Hydrolysis of the β-Lactam Ring | The four-membered β-lactam ring is highly strained and susceptible to nucleophilic attack by water, leading to ring-opening.[3] | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and reagents. |
| Steric Hindrance | The formation of the spirocyclic center can be sterically demanding, impeding the approach of reactants.[5] | - Experiment with different solvents to find one that best solvates the transition state. - Consider using microwave irradiation to provide the necessary activation energy.[4][6] |
| Suboptimal Cyclization Conditions (β-Amino Acid Approach) | The intramolecular cyclization of β-amino acids requires an effective activating agent to form the amide bond.[7][8] | - Screen various cyclizing agents such as dicyclohexylcarbodiimide (DCC), phosphorus oxychloride (POCl₃), or phenylphosphonic dichloride.[6][8] - Optimize reaction temperature and concentration, as these can influence the formation of undesired oligomers.[7] |
Problem 2: Formation of Significant Side Products
The identification and mitigation of byproducts are crucial for a successful synthesis.
Workflow for Side Product Analysis
Caption: Workflow for analyzing and mitigating side products.
| Common Side Product | Identification | Mitigation and Purification |
| Polymerization/Oligomerization | Broad, unresolved peaks in NMR spectra; high molecular weight signals in MS. | - Perform the reaction at higher dilution to favor intramolecular cyclization over intermolecular reactions. - Optimize the rate of addition of reagents. |
| Diastereomers (cis/trans) | Can often be distinguished by ¹H NMR spectroscopy by analyzing the coupling constants of the protons on the β-lactam ring.[3] | - The diastereomeric ratio can be influenced by the choice of solvent, temperature, and base.[3] Systematic optimization of these parameters is recommended. - Diastereomers can typically be separated by column chromatography on silica gel.[3] |
| Olefinic Impurities | May arise from elimination side reactions. A patent for a similar synthesis mentions the formation of "transitional reduction olefin impurities".[3][11] | - Optimize the reaction temperature and choice of base to minimize elimination pathways. - These impurities can often be removed by column chromatography.[3] |
| Unreacted Starting Materials | Identified by comparing the reaction mixture to authentic standards using TLC or GC-MS. | - Increase reaction time or temperature. - Ensure the stoichiometry of the reagents is correct. |
Problem 3: Difficulty with Product Purification
Purification can be complicated by the product's polarity and stability.
Q: My product is difficult to purify by column chromatography. What are my options?
A: If standard silica gel chromatography is ineffective, consider the following:
-
Alternative Stationary Phases: Reverse-phase chromatography (C18) or alumina may provide better separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Preparative HPLC: For small-scale, high-purity requirements, preparative high-performance liquid chromatography is a powerful tool.
III. Key Experimental Protocols
General Protocol: Staudinger [2+2] Ketene-Imine Cycloaddition
Caption: General workflow for Staudinger [2+2] cycloaddition.
Step-by-Step Methodology:
-
Imine Preparation: Dissolve the appropriate imine (derived from tetrahydropyran-4-one) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Cooling: Cool the solution to a suitable temperature, typically 0 °C or lower, in an ice bath.[3]
-
Acyl Chloride Addition: Add a solution of the chosen acyl chloride (ketene precursor) in the same solvent dropwise to the cooled imine solution.
-
Base Addition: Subsequently, add a solution of a tertiary amine base, such as triethylamine, dropwise to the reaction mixture. This will generate the ketene in situ.[3][6]
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction and wash the mixture with water and a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid chloride and other acidic impurities.[3]
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product, most commonly by column chromatography on silica gel, to yield the desired 7-Oxa-1-azaspiro[3.5]nonan-2-one.[3]
IV. References
-
Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one - Benchchem. (n.d.). Retrieved January 21, 2026, from
-
Al-Ghorbani, M., et al. (2015). Novel and Recent Synthesis and Applications of β-Lactams. Molecules. Retrieved January 21, 2026, from [Link]
-
Synthesis of β-Lactams and cyclo-β-Dipeptides from β-Amino Acids: Experimental Observations and Theoretical Analysis. (2006). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Stereoselective synthesis of β-lactams: recent examples. (2023). Organic & Biomolecular Chemistry. Retrieved January 21, 2026, from [Link]
-
β-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Advances in the chemistry of β-lactam and its medicinal applications. (2010). Future Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
-
Synthesis of Monocyclic β-Lactams via Cyclodehydration of β-Amino Acids Using POCl3. (2008). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of biologically relevant steroidal spiro β-lactams from dienamides through the cascade 4-endo N-cyclization/aerobic oxidation sequence. (2020). Steroids. Retrieved January 21, 2026, from [Link]
-
Spirocyclization of an Orn-derived β-lactam leading to a spirocyclic... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). Molecules. Retrieved January 21, 2026, from [Link]
-
Synthesis of medicinally privileged spiro-β-lactams. (n.d.). American Chemical Society. Retrieved January 21, 2026, from [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. (2021). Molecules. Retrieved January 21, 2026, from [Link]
-
Ring strain energy in ether- and lactone-containing spiro compounds. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. (2022). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (n.d.). Google Patents. Retrieved January 21, 2026, from
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. (2011). Chemical Reviews. Retrieved January 21, 2026, from [Link]
-
(PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. (2022). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Ring strain. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. (2022). Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]
-
(PDF) Small spiroalkanes: Ring strain effects and carbon-carbon spin-spin coupling constants. (2008). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. (2011). Chemical Reviews. Retrieved January 21, 2026, from [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. (2022). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.). Google Patents. Retrieved January 21, 2026, from
-
Spiro[3.5]nonan-2-one. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
ChemInform Abstract: Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. (2010). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. 7-Oxa-1-azaspiro[3.5]nonane|RUO|Building Block [benchchem.com]
- 2. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 5. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 6. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ring strain - Wikipedia [en.wikipedia.org]
- 11. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one
Welcome to the technical support center for the synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the formation of this spirocyclic β-lactam. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your synthetic route, improve yields, and ensure the purity of your target compound.
Introduction to the Synthesis
The formation of 7-Oxa-1-azaspiro[3.5]nonan-2-one involves the intramolecular cyclization of 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid. This process, which forms a strained four-membered β-lactam ring, is a critical step that can be susceptible to competing side reactions. Understanding and controlling these undesired pathways is paramount for a successful synthesis.
This guide will address the most frequently encountered issues in a question-and-answer format, providing detailed troubleshooting strategies and the underlying chemical principles.
Reaction Pathway and Potential Side Reactions
The desired reaction is an intramolecular amide bond formation. However, the bifunctional nature of the starting material, 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid, makes it prone to intermolecular reactions, especially under unfavorable conditions.
stability issues of 7-Oxa-1-azaspiro[3.5]nonan-2-one in solution
Introduction for the Researcher
Welcome to the technical support guide for 7-Oxa-1-azaspiro[3.5]nonan-2-one. As a novel spirocyclic compound featuring a β-lactam ring, this molecule holds significant promise in various research and development applications. However, the inherent chemical characteristics of the β-lactam moiety necessitate careful handling to ensure experimental reproducibility and integrity. The four-membered azetidin-2-one ring is subject to considerable ring strain, making it susceptible to nucleophilic attack and subsequent degradation, primarily through hydrolysis.[1][2]
This guide is designed to provide you, the researcher, with a foundational understanding of the potential stability issues of 7-Oxa-1-azaspiro[3.5]nonan-2-one in solution. We will address common questions, provide troubleshooting workflows, and offer best practices for handling and storage to help you mitigate these challenges and achieve reliable, accurate results in your experiments.
Frequently Asked Questions (FAQs) & Core Concepts
Q1: What makes the 7-Oxa-1-azaspiro[3.5]nonan-2-one structure inherently unstable in solution?
A1: The primary source of instability is the β-lactam (azetidin-2-one) ring, a core feature of your molecule. This four-membered ring is highly strained compared to larger, more stable ring systems or linear amides.[1] This strain has two major consequences that increase its reactivity:
-
Angle Strain: The ideal bond angles for sp³ hybridized carbon atoms are approximately 109.5°, but in a four-membered ring, they are forced to be closer to 90°. This deviation creates significant angle strain, which can be relieved by breaking the ring.[2]
-
Reduced Amide Resonance: In a standard amide, the nitrogen atom's lone pair of electrons can delocalize into the carbonyl group, creating a stable resonance structure. In the constrained β-lactam ring, the geometry is often not perfectly planar, which hinders this orbital overlap. This lack of resonance stabilization makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[2]
The most common degradation pathway in experimental settings is hydrolysis, where a water molecule attacks the electrophilic carbonyl carbon, leading to the cleavage of the amide bond and opening of the β-lactam ring. This process is irreversible and results in the formation of a biologically inactive β-amino acid derivative.
Caption: General hydrolysis pathway of the β-lactam ring.
Q2: How significantly does the pH of my solution affect the stability of the compound?
A2: The effect of pH is critical and perhaps the most important factor to control. The stability of β-lactams in aqueous solution typically follows a U-shaped curve with respect to pH.[3]
-
Alkaline Conditions (pH > 7.5): Degradation is rapidly accelerated. Under basic conditions, the hydroxide ion (OH⁻) is a potent nucleophile that readily attacks the β-lactam carbonyl carbon, leading to swift hydrolysis.[4][5] Even mildly alkaline buffers can cause significant compound loss over a typical experiment's duration.
-
Acidic Conditions (pH < 4): The compound is also susceptible to acid-catalyzed hydrolysis. While generally slower than base-catalyzed degradation, prolonged exposure to acidic environments will also lead to ring-opening.[3][5]
-
Optimal pH Range: Most β-lactams exhibit maximum stability in the slightly acidic to neutral range, typically between pH 5.0 and 7.0.[3] It is crucial to determine the optimal pH for your specific experimental system.
Q3: My assay requires incubation at 37°C. How will this temperature impact stability?
A3: As with most chemical reactions, the rate of hydrolysis of the β-lactam ring is temperature-dependent. Incubating your compound at 37°C will accelerate its degradation compared to storage at room temperature or 4°C.[6]
If your experiment involves prolonged incubation periods (several hours to days) at physiological temperatures, the concentration of the active compound may decrease significantly over the course of the assay. This can lead to underestimation of potency or other confounding results. It is highly recommended to run a time-course stability study at 37°C in your specific assay buffer to quantify the degradation rate.
Troubleshooting Guide for Experimental Issues
Q4: My analytical results (HPLC, LC-MS) show a decreasing peak for my compound and the appearance of a new, more polar peak over time. What is happening?
A4: This is a classic sign of hydrolytic degradation. The parent compound, 7-Oxa-1-azaspiro[3.5]nonan-2-one, is being consumed and converted into its ring-opened hydrolysis product. This new product, a β-amino acid, contains a new carboxylic acid group, making it significantly more polar. On a reverse-phase HPLC column, this increased polarity will result in a shorter retention time, meaning it will appear as a new peak earlier in your chromatogram.
Actionable Steps:
-
Confirm Identity: If possible, use LC-MS to confirm that the mass of the new peak corresponds to the parent compound plus the mass of water (M+18).
-
Review Buffer Conditions: Immediately check the pH of the solution in which the degradation is observed. If it is outside the optimal pH 5.0-7.0 range, adjust it.
-
Evaluate Temperature: Assess the storage and handling temperature. Ensure solutions are kept on ice or at 4°C whenever possible.
Q5: My biological assay results are inconsistent, especially between experiments run on different days. Could compound stability be the cause?
A5: Absolutely. Inconsistent results are a common consequence of compound instability. If you prepare a large batch of aqueous stock solution and use it over several days, the concentration of the active compound will likely decrease with each day, leading to a progressive loss of observed activity.
Below is a troubleshooting workflow to diagnose if stability is the root cause of your inconsistency.
Caption: Troubleshooting workflow for inconsistent assay results.
Protocols and Best Practices
Protocol: Preliminary Assessment of Compound Stability
This protocol uses HPLC-UV to provide a quantitative measure of the stability of 7-Oxa-1-azaspiro[3.5]nonan-2-one in a specific aqueous buffer.
1. Materials:
-
7-Oxa-1-azaspiro[3.5]nonan-2-one (solid)
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., Acetonitrile/Water with 0.1% formic acid)
2. Preparation of Solutions:
-
Prepare a concentrated primary stock solution (e.g., 10 mM) in 100% anhydrous DMSO. Store this at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
On the day of the experiment, dilute the DMSO stock into your aqueous buffer to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent with your assay conditions (typically ≤ 0.5%). This is your "Test Solution".
3. Incubation and Time-Point Analysis:
-
Immediately after preparing the Test Solution, take a sample and inject it onto the HPLC. This is your T=0 time point.
-
Incubate the remaining Test Solution at your desired temperature (e.g., 37°C).
-
At specified intervals (e.g., T=1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the Test Solution and inject it onto the HPLC.
-
For each injection, record the peak area of the parent compound.
4. Data Analysis:
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample.
- % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Organize the data in a table to visualize the rate of degradation.
Table 1: Example Stability Data in PBS (pH 7.4) at 37°C
| Time Point (Hours) | Mean Peak Area (n=3) | % Remaining |
| 0 | 1,543,210 | 100% |
| 1 | 1,489,550 | 96.5% |
| 2 | 1,412,870 | 91.5% |
| 4 | 1,299,880 | 84.2% |
| 8 | 1,055,100 | 68.4% |
| 24 | 487,650 | 31.6% |
Q6: What are the absolute best practices for storing and handling this compound to maximize its shelf-life and experimental reliability?
A6:
-
Solid Compound: Store the solid material at 2-8°C or -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[7][8] Ensure the container is tightly sealed to prevent moisture absorption.
-
Primary Stock Solutions: Prepare concentrated stock solutions in a high-purity, anhydrous aprotic solvent like DMSO or DMF. Apportion into single-use aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: Always prepare aqueous solutions fresh on the day of the experiment. Never store the compound in aqueous buffers, even when frozen, as hydrolysis can still occur in the frozen state. When diluting the DMSO stock into buffer, add the DMSO stock to the buffer (not the other way around) while vortexing to prevent precipitation.
-
During Experiments: Keep aqueous solutions on ice whenever they are not in the incubator to minimize degradation between handling steps.
By adhering to these guidelines, you can significantly improve the consistency of your results and ensure the integrity of your research involving 7-Oxa-1-azaspiro[3.5]nonan-2-one.
References
-
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology. [Link]
-
Degradation of beta-lactam antibiotics. ResearchGate. [Link]
-
Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. [Link]
-
Structural Insights for β-Lactam Antibiotics. PMC - PubMed Central - NIH. [Link]
-
Stability of β-lactam antibiotics in bacterial growth media. PMC - PubMed Central. [Link]
-
Beta-lactam antibiotics. Khan Academy. [Link]
-
Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic. ACS Publications. [Link]
-
Free-radical Destruction of Beta-Lactam Antibiotics in Aqueous Solution. PubMed. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
Degradation of β-lactam antibiotics. ResearchGate. [Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
-
Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. PubMed. [Link]
-
7-Oxa-2-azaspiro(3.5)nonane. PubChem. [Link]
-
7-Oxa-1-azaspiro[3.5]nonane. PubChem. [Link]
Sources
- 1. Structural Insights for β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Oxa-2-azaspiro[3.5]nonane | 194157-10-3 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
Technical Support Center: Chromatography Purification of 7-Oxa-1-azaspiro[3.5]nonan-2-one
Welcome to the technical support guide for the chromatographic purification of 7-Oxa-1-azaspiro[3.5]nonan-2-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. The unique structure of this compound, featuring a polar lactam, an ether linkage, and a basic nitrogen atom within a rigid three-dimensional framework, presents specific challenges during purification.[1][2]
This guide provides in-depth, field-proven insights into troubleshooting common issues encountered during column chromatography, backed by scientific principles and methodologies to ensure you can achieve high purity and yield.
Troubleshooting Guide: From Tailing Peaks to Low Recovery
This section addresses the most common problems encountered during the purification of 7-Oxa-1-azaspiro[3.5]nonan-2-one and related polar heterocyclic compounds.
Issue 1: Poor Separation or Co-elution with Impurities
You observe overlapping spots on your TLC plate or broad, mixed fractions from your column.
-
Potential Cause A: Suboptimal Mobile Phase Selectivity The polarity of your solvent system may be insufficient to resolve the target compound from impurities, which could include unreacted starting materials or byproducts like triphenylphosphine oxide if a Staudinger-type reaction was employed.[3]
Expert Insight & Solution: The key is to establish a good separation (ΔRf ≥ 0.2) on a Thin Layer Chromatography (TLC) plate before attempting column chromatography. Do not rely on a single solvent system. Test a matrix of solvents with different selectivities. For a moderately polar compound like 7-Oxa-1-azaspiro[3.5]nonan-2-one, start with the systems outlined in the table below. The goal is to find a system that places your product Rf between 0.25 and 0.35.[4]
Solvent System (v/v) Polarity Index Typical Application / Notes Hexane / Ethyl Acetate (e.g., 1:1) Low-Medium Good starting point for separating non-polar impurities. Dichloromethane / Methanol (e.g., 98:2) Medium-High Excellent for polar compounds. Offers different selectivity than ethyl acetate. Ethyl Acetate / Methanol (e.g., 95:5) Medium-High Increases polarity; useful if the compound has low Rf in Hex/EtOAc. -
Potential Cause B: Column Overloading Applying too much crude material relative to the amount of stationary phase will saturate the column, preventing proper separation regardless of the solvent system.[4]
Expert Insight & Solution: As a rule of thumb, the sample load should be between 1-5% of the mass of the silica gel (e.g., for a 40g silica column, use 400mg to 2g of crude material). If you have a difficult separation (ΔRf < 0.2), reduce the load to 1% or less.[4]
Issue 2: Significant Peak Tailing or Streaking
Your spot on the TLC plate is not round but appears as a comet-like streak, and your column fractions show extensive tailing, leading to cross-contamination.
-
Potential Cause: Strong Interaction with Acidic Silica This is the most common cause for tailing with amine-containing compounds. The lone pair on the nitrogen atom of the azaspirocycle can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes a portion of the molecules to "stick" and elute slowly, resulting in tailing.
Expert Insight & Solution: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.
-
Recommended Modifier: Add 0.1-1% triethylamine (TEA) or 0.1-1% of a 7N ammonia in methanol solution to the pre-mixed mobile phase.
-
Causality: The basic modifier competitively binds to the acidic silanol groups, preventing the target molecule from interacting strongly and allowing it to travel through the column in a tight, symmetrical band.[4] This is a self-validating step; running two TLC plates side-by-side, one with and one without the modifier, will instantly confirm if this is the source of the problem.
-
Issue 3: Compound Does Not Elute or Has Very Low Recovery
You've run a large volume of solvent through the column, but you cannot detect your product in the eluent, or the final recovered mass is significantly lower than expected.
-
Potential Cause A: Compound is Too Polar for the Mobile Phase The compound is strongly adsorbed to the top of the column and the mobile phase is not strong enough to displace it.
Expert Insight & Solution: If your TLC shows the spot remaining at the baseline (Rf = 0), the solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., methanol or ethyl acetate) significantly.[5] A gradient elution, starting with a low polarity to wash off non-polar impurities and gradually increasing polarity, is highly effective for this scenario.
-
Potential Cause B: On-Column Decomposition The β-lactam ring, while relatively stable in this spirocyclic system, can be susceptible to hydrolysis or degradation on highly acidic surfaces over the extended time of a column run.
Expert Insight & Solution: You must validate compound stability before committing your entire batch to a column.
-
Run a Stability Test: Spot your crude material on a silica TLC plate.
-
Let the plate sit on the benchtop for 1-2 hours (approximating the column run time).
-
Develop the TLC plate and check for the appearance of new spots or disappearance of the product spot.[5]
-
If decomposition is observed:
-
Switch Stationary Phase: Use a less acidic support like neutral or basic alumina.
-
Use Reversed-Phase Chromatography: For highly polar or sensitive compounds, C18 reversed-phase chromatography is an excellent alternative, using polar mobile phases like water/acetonitrile or water/methanol.[6]
-
-
Visual Workflow: Troubleshooting Chromatography Issues
The following diagram outlines a logical workflow for diagnosing and solving common purification problems.
Caption: A decision tree for troubleshooting the purification of 7-Oxa-1-azaspiro[3.5]nonan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is a good, universal starting protocol for flash chromatography of this compound?
A1: After conducting TLC trials, a robust starting point is a flash column packed with silica gel. Pre-condition the column with the chosen mobile phase. Dissolve your crude material in a minimal amount of dichloromethane and mix it with a small amount of silica gel or Celite to create a dry powder. This "dry loading" technique prevents solvent-related band broadening at the origin and typically results in sharper peaks. Start the elution with your optimized mobile phase containing 0.5% triethylamine.
Q2: My synthesis produces a racemic mixture. How can I separate the enantiomers?
A2: The separation of enantiomers requires a chiral environment. This is typically achieved using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP).[] For β-lactam compounds, cyclodextrin-based CSPs have shown excellent efficacy, often using reversed-phase conditions (e.g., water/acetonitrile or water/methanol mobile phases).[6] Method development would involve screening various chiral columns and mobile phase compositions to achieve baseline separation.
Q3: How can I quickly assess the purity of my column fractions?
A3: TLC is the fastest method. Spot every few fractions onto a single TLC plate and develop it. Use a UV lamp to visualize the spots. For compounds lacking a strong UV chromophore, staining with potassium permanganate (KMnO₄) is a highly effective general stain that will visualize most organic compounds. Fractions containing a single, clean spot can then be combined. For final purity confirmation, ¹H NMR and LC-MS are the gold standards.
Q4: Is reversed-phase (RP) chromatography a viable option for this molecule?
A4: Absolutely. Reversed-phase chromatography on a C18-functionalized silica column is an excellent alternative, especially if you encounter decomposition on normal-phase silica. Since 7-Oxa-1-azaspiro[3.5]nonan-2-one is polar, it will elute relatively early. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve peak shape.[8]
Key Experimental Protocols
Protocol 1: Systematic TLC Method Development
-
Prepare Stock Solution: Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot Plates: Using a capillary tube, spot the solution onto at least three different silica gel TLC plates.
-
Prepare Eluent Chambers: Prepare developing chambers with three different solvent systems (see table above). For each system, also prepare a second chamber containing the same solvent plus 0.5% TEA.
-
Develop Plates: Place one TLC plate in each chamber and allow the solvent front to travel to ~1 cm from the top.
-
Visualize: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize under a UV lamp (254 nm) and then stain with potassium permanganate.
-
Analyze: Compare the Rf values and spot shapes. The ideal system will show your product with an Rf of ~0.3 and a round, non-tailing spot.
Protocol 2: Testing Compound Stability on Silica Gel
-
Spot the Plate: On a single silica TLC plate, apply two spots of your crude material side-by-side, about 1.5 cm apart.
-
Initial Development (Time Zero): Immediately place the plate in a developing chamber with your chosen eluent and develop one "lane" of the plate, leaving the other spot un-eluted at the baseline. Remove and mark the solvent front. This is your T=0 reference.
-
Incubate: Leave the partially developed plate on the bench, exposed to air, for 2 hours.
-
Second Development (Time Two Hours): Place the same plate back into the chamber and allow the solvent to run up the plate again, fully developing both lanes.
-
Compare: After visualization, compare the lane from T=0 with the lane from T=2 hours. If the second lane shows new spots or a diminished product spot, your compound is degrading on silica.[5]
References
-
ResearchGate. (2025). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Available from: [Link]
-
PubMed. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Available from: [Link]
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]
-
French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]
- Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
National Institutes of Health (NIH). Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. Available from: [Link]
-
Royal Society of Chemistry. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Available from: [Link]
-
Royal Society of Chemistry. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Available from: [Link]
-
ResearchGate. Synthesis of chiral spiro‐β‐lactams from 6‐alkylidenepenicillanates. Available from: [Link]
-
PubMed. [Purification of beta-lactamases by affinity chromatography]. Available from: [Link]
-
NUCLEUS information resources. Determination of β-Lactam-Antibiotics in animal matrices by means of LC/MS-MS. Available from: [Link]
-
ACS Publications, The Journal of Organic Chemistry. Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. Available from: [Link]
Sources
- 1. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-( Z )-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flo ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04848E [pubs.rsc.org]
- 2. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 8. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for 7-Oxa-1-azaspiro[3.5]nonan-2-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one. As a spirocyclic β-lactam, this scaffold holds significant interest in medicinal chemistry due to its rigid three-dimensional structure.[1] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to facilitate successful synthesis and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and widely used method for synthesizing 7-Oxa-1-azaspiro[3.5]nonan-2-one?
A1: The most prevalent and versatile method for the synthesis of spiro-β-lactams, including 7-Oxa-1-azaspiro[3.5]nonan-2-one, is the Staudinger [2+2] ketene-imine cycloaddition reaction.[2][3] This reaction involves the coupling of a ketene, generated in situ from an acyl chloride, with an imine.[4]
Q2: What are the necessary starting materials for the synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one via the Staudinger reaction?
A2: The synthesis requires two key precursors:
-
An imine (Schiff base): This is typically formed by the condensation of tetrahydropyran-4-one with a primary amine (e.g., aniline or a substituted aniline). The choice of amine will determine the substituent on the β-lactam nitrogen.
-
A ketene precursor: This is usually an acyl chloride, such as methoxyacetyl chloride or phenoxyacetyl chloride. The acyl chloride determines the substituents at the C3 position of the β-lactam ring.
Q3: Why is strict control over reaction temperature crucial?
A3: Temperature control is critical for several reasons. Low temperatures (typically 0 °C to -78 °C) are often necessary to prevent unwanted side reactions, such as the dimerization of the highly reactive ketene intermediate.[3] Conversely, excessively low temperatures may slow the reaction rate to an impractical level. The optimal temperature will balance reaction rate with selectivity and yield. For some cycloadditions, temperature can also influence the diastereoselectivity of the product.[5]
Q4: What is the role of the tertiary amine base (e.g., triethylamine) in the reaction?
A4: The tertiary amine base is essential for the in situ generation of the ketene from the acyl chloride precursor.[6] It acts as a non-nucleophilic base to dehydrohalogenate the acyl chloride, forming the ketene intermediate which then rapidly undergoes cycloaddition with the imine. The purity and dryness of the base are paramount for reaction success.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Suggested Solution & Scientific Rationale |
| Moisture in the Reaction | The β-lactam ring is susceptible to hydrolysis. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Moisture can also quench the ketene intermediate. |
| Inefficient Ketene Formation | Use a high-purity, dry tertiary amine base (e.g., triethylamine, diisopropylethylamine). Ensure the base is added slowly and at a controlled temperature to promote efficient ketene generation without promoting side reactions. The stoichiometry of the base relative to the acyl chloride is critical (typically a slight excess of base is used). |
| Poor Quality Starting Materials | Verify the purity of the imine and acyl chloride. The imine can be unstable and may need to be freshly prepared and used immediately. Acyl chlorides can hydrolyze over time; consider distillation before use. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. If the reaction is too slow, a slight increase in temperature may be necessary. However, if side products are observed, the temperature should be lowered. A common starting point is 0 °C, with adjustments as needed.[3] |
| Incorrect Order of Addition | The standard procedure involves the slow, dropwise addition of the acyl chloride and base to a cooled solution of the imine.[3] This maintains a low concentration of the reactive ketene, minimizing dimerization and other side reactions. |
Problem 2: Presence of Significant Impurities or Multiple Products
| Potential Cause | Suggested Solution & Scientific Rationale |
| Formation of Diastereomers | The Staudinger cycloaddition can produce both cis and trans diastereomers. The stereochemical outcome is influenced by the substituents on both the imine and the ketene, as well as the solvent and temperature.[7][8] Electron-donating groups on the ketene tend to favor cis products, while electron-withdrawing groups favor trans products.[4] Careful column chromatography is typically required to separate the diastereomers. |
| Ketene Dimerization | This occurs when the concentration of the ketene is too high. Ensure slow, controlled addition of the acyl chloride and base. Running the reaction at a lower temperature can also mitigate this side reaction. |
| Unreacted Starting Materials | Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction has stalled, a slight increase in temperature or addition of more acyl chloride/base may be required. Unreacted materials can usually be separated by column chromatography. |
| Hydrolysis of Product/Intermediates | As mentioned, ensure strictly anhydrous conditions. During aqueous workup, minimize contact time with acidic or basic solutions to prevent ring-opening of the β-lactam. |
Visualizing the Process
Reaction Pathway and Troubleshooting
The following diagrams illustrate the synthetic pathway and a logical workflow for troubleshooting common issues.
Caption: General Staudinger pathway for 7-Oxa-1-azaspiro[3.5]nonan-2-one synthesis.
Caption: A logical workflow for troubleshooting low-yield synthesis issues.
Experimental Protocol: General Procedure
Disclaimer: This is a generalized protocol and must be optimized for specific substrates and scales. All operations should be performed in a fume hood with appropriate personal protective equipment.
1. Imine Formation: a. To a round-bottom flask equipped with a Dean-Stark apparatus, add tetrahydropyran-4-one (1.0 eq.), the desired primary amine (1.0-1.1 eq.), and a suitable solvent (e.g., toluene). b. Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). c. Heat the mixture to reflux until the theoretical amount of water is collected in the Dean-Stark trap. d. Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude imine should be used immediately without further purification, as it can be unstable.
2. Staudinger [2+2] Cycloaddition: a. Dissolve the freshly prepared imine (1.0 eq.) in anhydrous dichloromethane (DCM) in an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). b. Cool the solution to the desired temperature (e.g., 0 °C) using an ice-water bath. c. In a separate flask, prepare a solution of the acyl chloride (1.2 eq.) in anhydrous DCM. d. In another separate flask, prepare a solution of triethylamine (1.5 eq.) in anhydrous DCM. e. Using syringe pumps for controlled addition, add the acyl chloride and triethylamine solutions dropwise and simultaneously to the stirred imine solution over a period of 1-2 hours. f. Allow the reaction to stir at the chosen temperature and monitor its progress by TLC. The reaction time can vary significantly (from a few hours to overnight) depending on the substrates.[9] g. Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. h. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water and brine. i. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
3. Purification: a. The crude product is typically a mixture of diastereomers and requires purification by column chromatography on silica gel.[6] b. A solvent system such as hexane/ethyl acetate or dichloromethane/methanol is commonly used. The optimal eluent will depend on the specific substituents.
Optimization of Reaction Parameters
The following table summarizes key parameters that can be adjusted to optimize the reaction for yield and diastereoselectivity.
| Parameter | Variable Options | Impact on Reaction |
| Solvent | Dichloromethane, Toluene, THF, Diethyl Ether | Solvent polarity can influence the stability of the zwitterionic intermediate and affect the diastereomeric ratio of the product.[5] Non-polar solvents like toluene are often effective. |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | The choice of base can affect the rate of ketene formation. DIPEA is more sterically hindered and can sometimes offer better selectivity. |
| Temperature | -78 °C to Room Temperature | Lower temperatures generally improve selectivity and reduce side reactions like ketene dimerization. However, the reaction rate will decrease. |
| Acyl Chloride | Methoxyacetyl chloride, Phenoxyacetyl chloride, etc. | The electronic nature of the substituent on the ketene has a strong influence on the cis/trans selectivity of the β-lactam.[7] |
| Concentration | 0.1 M to 1.0 M | Higher concentrations can increase the reaction rate but may also promote side reactions. Slower addition rates at higher concentrations can be beneficial. |
References
- Alves, M. J., et al. (2021).
-
Bandyopadhyay, D., et al. (n.d.). "Synthesis of medicinally privileged spiro-β-lactams." American Chemical Society.
-
Bandyopadhyay, D., et al. (n.d.). "Synthesis of medicinally privileged spiro-β-lactams." ScholarWorks @ UTRGV.
- BenchChem. (2025). "Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one."
- Dhooghe, M., & Thi, H. D. (2018). "An update on the synthesis and reactivity of spiro-fused β-lactams." ARKIVOC.
- Jiao, L., Liang, X., & Xu, J. X. (2006). "A study of the Staudinger reaction." Journal of the American Chemical Society, 128(18), 6060-6069.
- Kirichok, A. A., et al. (2023). "Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." French-Ukrainian Journal of Chemistry.
-
Koperniku, A., et al. (2021). "cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent." ACS Omega.
-
Palomo, C., et al. (2008). "The mechanism of the ketene-imine (Staudinger) reaction in its centennial: still an unsolved problem?" Accounts of Chemical Research.
- Santos, M. M. M. (Ed.). (2014).
- Staudinger, H. (1907). "Zur Kenntniss der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie.
-
Various Authors. (n.d.). "Staudinger synthesis." Wikipedia.
-
Voronkov, M., et al. (2022). "Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation." International Journal of Molecular Sciences.
Sources
- 1. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-( Z )-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flo ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04848E [pubs.rsc.org]
- 2. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staudinger Synthesis [organic-chemistry.org]
- 8. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ScholarWorks @ UTRGV - Research Symposium: Synthesis of medicinally privileged spiro-β-lactams [scholarworks.utrgv.edu]
overcoming poor solubility of 7-Oxa-1-azaspiro[3.5]nonan-2-one
Technical Support Center: 7-Oxa-1-azaspiro[3.5]nonan-2-one
Introduction
Welcome to the technical support guide for 7-Oxa-1-azaspiro[3.5]nonan-2-one. This molecule, featuring a unique spirocyclic γ-lactam structure, is of increasing interest to researchers in medicinal chemistry and materials science.[1][2] Its rigid, three-dimensional framework offers novel structural possibilities for drug design.[3][4] However, the same rigidity and crystalline nature that make it structurally appealing often contribute to its primary experimental challenge: poor solubility in aqueous and some organic media. More than 40% of new chemical entities (NCEs) are poorly soluble in water, making this a common hurdle in research and development.[5]
This guide provides a comprehensive, question-and-answer-based approach to understanding and overcoming the solubility challenges associated with 7-Oxa-1-azaspiro[3.5]nonan-2-one. We will explore the root causes of its low solubility and provide detailed, actionable protocols for enhancement, empowering you to proceed with your experiments confidently.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my 7-Oxa-1-azaspiro[3.5]nonan-2-one sample not dissolving?
Answer: The poor solubility of this compound stems from its distinct molecular architecture.
-
High Crystal Lattice Energy: The spirocyclic system creates a compact and rigid structure. Molecules like this tend to pack efficiently into a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds and allow the solvent to surround individual molecules, resulting in low solubility.
-
Molecular Polarity: The molecule contains polar functional groups (a lactam and an ether) that can engage in hydrogen bonding. However, the carbon framework is largely nonpolar. This amphipathic nature means it may not be ideally suited for either highly polar solvents (like water) or purely nonpolar solvents (like hexanes). The balance of these features dictates its limited solubility profile. Spiro-γ-lactams are a class of compounds known for their presence in bioactive molecules, which often require specific formulation strategies to overcome solubility issues.[1]
Q2: What are the best initial solvents to try for solubilizing 7-Oxa-1-azaspiro[3.5]nonan-2-one?
Answer: For initial experiments or creating stock solutions, a range of common organic solvents should be screened. We recommend starting with dipolar aprotic solvents, which are effective at solvating polar functional groups without the strong hydrogen-bonding network of water that can exclude less polar molecules.
Table 1: Recommended Starting Solvents for Solubility Screening
| Solvent | Type | Rationale for Use |
| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | Excellent solubilizing power for a wide range of compounds. Ideal for creating high-concentration stock solutions for biological assays. |
| Dimethylformamide (DMF) | Dipolar Aprotic | Similar to DMSO, often used as an alternative. |
| Ethanol (EtOH) / Methanol (MeOH) | Polar Protic | May be effective due to their ability to hydrogen bond. Useful for applications where DMSO/DMF are not suitable. |
| Acetonitrile (ACN) | Dipolar Aprotic | A less polar alternative to DMSO/DMF, useful in analytical applications like HPLC. |
| Tetrahydrofuran (THF) | Nonpolar/Weakly Polar | The ether functional group may offer some solubility, good for chemical reactions. |
Always start with a small amount of material to test solubility before committing your entire sample.
Q3: I need to use this compound in an aqueous buffer for a biological assay. How can I achieve sufficient solubility?
Answer: This is the most common and critical challenge. Direct dissolution in aqueous buffers is often not feasible. The recommended strategy involves using a co-solvent system or an advanced formulation technique.
Strategy 1: Co-Solvent System A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly soluble compounds in an aqueous solution.[6][7] The organic solvent disrupts the hydrogen-bonding network of water, reducing the solution's polarity and creating a more favorable environment for the solute.[7]
The most common workflow is to first dissolve the compound in a small amount of a strong organic solvent (like DMSO) to create a concentrated stock solution. This stock is then diluted into the aqueous buffer, ensuring the final concentration of the organic solvent is low enough (typically <1% v/v) to not interfere with the biological system.
See Protocol 1 for a detailed methodology.
Strategy 2: Advanced Formulation with Cyclodextrins If a co-solvent system is not suitable or provides insufficient solubility, complexation with cyclodextrins is a powerful alternative.[8] Cyclodextrins are cone-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] The nonpolar regions of your spiro-lactam can become encapsulated within this cavity, forming an "inclusion complex."[10][11] This complex has a hydrophilic exterior, rendering the entire assembly water-soluble.[8][12]
See Protocol 2 for a detailed methodology.
Q4: Can I use pH adjustment to improve the solubility of 7-Oxa-1-azaspiro[3.5]nonan-2-one?
Answer: The effectiveness of pH adjustment is highly dependent on whether a compound has ionizable functional groups.[13][14] For 7-Oxa-1-azaspiro[3.5]nonan-2-one, this method is generally not recommended as a primary strategy.
-
Analysis of Structure: The molecule contains a lactam (a cyclic amide) and an ether. The nitrogen atom in the lactam is not basic; its lone pair of electrons is delocalized in the amide resonance. The ether oxygen is also not significantly basic. Therefore, the molecule lacks readily ionizable groups that can be protonated or deprotonated within a typical aqueous pH range (pH 1-10).
Experimental Protocols & Workflows
Protocol 1: Solubility Enhancement using a Co-Solvent System
This protocol details the steps to prepare an aqueous solution of 7-Oxa-1-azaspiro[3.5]nonan-2-one using DMSO as a co-solvent.
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately weigh 1-5 mg of the compound into a clean glass vial. Add the minimum volume of pure DMSO required to completely dissolve the solid (e.g., start with 100 µL and vortex). The goal is to create a high-concentration stock (e.g., 10-50 mM).
-
Calculate Dilution: Determine the final concentration of the compound needed in your aqueous buffer (e.g., 10 µM). Calculate the volume of the stock solution required.
-
Prepare Final Solution: Add the desired volume of your aqueous buffer (e.g., PBS, TRIS) to a new microcentrifuge tube.
-
Spike and Mix: While vortexing the buffer, add the calculated small volume of the DMSO stock solution dropwise. This rapid mixing is crucial to prevent the compound from precipitating out of solution.
-
Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. The final DMSO concentration should ideally be below 1% to minimize effects on most biological assays. Always run a vehicle control (buffer + same final concentration of DMSO) in your experiments.
Workflow Diagram: Co-Solvent Method
Caption: Workflow for preparing an aqueous solution via a co-solvent system.
Protocol 2: Solubility Enhancement using Cyclodextrin Inclusion Complexation
This protocol provides a method for forming a drug-cyclodextrin complex to improve aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[8]
Step-by-Step Methodology:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. Concentrations can range from 1% to 20% (w/v) depending on the required solubility enhancement.
-
Add Compound: Add a pre-weighed amount of 7-Oxa-1-azaspiro[3.5]nonan-2-one directly to the HP-β-CD solution.
-
Complexation: Tightly cap the vial and stir or shake the mixture vigorously at room temperature for 24-48 hours. This extended time is necessary for the equilibrium of complex formation to be reached.
-
Separation: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any remaining undissolved solid.
-
Quantification: Carefully collect the supernatant. The concentration of the dissolved compound in the clear supernatant should be determined analytically (e.g., by HPLC-UV or LC-MS) to confirm the new, enhanced solubility limit.
Mechanism Diagram: Cyclodextrin Encapsulation
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PubMed Central, National Institutes of Health. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
solubility enhancement and cosolvency. Slideshare. Available at: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. National Institutes of Health. Available at: [Link]
-
SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION. Slideshare. Available at: [Link]
-
Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. Available at: [Link]
-
Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available at: [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. Available at: [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. Available at: [Link]
-
Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. Available at: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available at: [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]
- pH adjustment: Significance and symbolism.Tool-grounded source.
-
{7-Oxa-2-azaspiro[3.5]nonan-1-yl}methanol. PubChem, National Institutes of Health. Available at: [Link]
-
7-Acetyl-1-oxa-7-azaspiro[3.5]nonan-2-one. PubChem. Available at: [Link]
-
pH Shift of solubility suspensions upon preparation. ResearchGate. Available at: [Link]
-
The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]
-
Combined effect of complexation and pH on solubilization. PubMed, National Institutes of Health. Available at: [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]
-
2-Oxa-7-azaspiro[3.5]nonane. PubChem. Available at: [Link]
-
Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters. Available at: [Link]
-
Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Spiro-Lactams as Novel Antimicrobial Agents. PubMed. Available at: [Link]
-
Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone. PubMed. Available at: [Link]
-
7-Oxa-2-azaspiro(3.5)nonane. PubChem. Available at: [Link]
-
Selected bioactive molecules with spiro-γ-lactam scaffolds. ResearchGate. Available at: [Link]
Sources
- 1. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. researchgate.net [researchgate.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. bepls.com [bepls.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 12. scienceasia.org [scienceasia.org]
- 13. wisdomlib.org [wisdomlib.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 7-Oxa-1-azaspiro[3.5]nonan-2-one
Welcome to the technical support center for the analytical characterization of 7-Oxa-1-azaspiro[3.5]nonan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with the analysis of this unique spirocyclic lactam. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you in your experimental endeavors.
Introduction to the Molecule and its Challenges
7-Oxa-1-azaspiro[3.5]nonan-2-one is a fascinating heterocyclic compound featuring a rigid spirocyclic framework that joins a β-lactam ring with a tetrahydropyran ring. This structural complexity, while offering exciting possibilities in medicinal chemistry, presents distinct analytical hurdles.[1] The inherent rigidity, polarity, and potential for stereoisomerism require a multi-faceted analytical approach and a keen eye for troubleshooting.
This guide will address common issues encountered during characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), and will also touch upon X-ray Crystallography.
Frequently Asked Questions (FAQs)
Q1: What are the most critical analytical techniques for confirming the structure of 7-Oxa-1-azaspiro[3.5]nonan-2-one?
A1: A combination of techniques is essential for unambiguous structure elucidation.
-
NMR Spectroscopy (¹H and ¹³C): This is paramount for determining the connectivity of atoms and the overall framework of the molecule.
-
Mass Spectrometry (MS): This confirms the molecular weight and provides valuable fragmentation data that can corroborate the structure.
-
Infrared (IR) Spectroscopy: This is useful for identifying key functional groups, particularly the characteristic carbonyl stretch of the β-lactam.
Q2: Are there any known stability issues with 7-Oxa-1-azaspiro[3.5]nonan-2-one that could affect analytical results?
A2: The β-lactam ring is susceptible to hydrolysis under both acidic and basic conditions. Therefore, it is crucial to use neutral solvents and avoid prolonged exposure to non-neutral pH during sample preparation and analysis, especially for HPLC.
Q3: What are the expected sources of impurities in a sample of 7-Oxa-1-azaspiro[3.5]nonan-2-one?
A3: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, byproducts from the cyclization reaction, and ring-opened hydrolysis products. Chromatographic methods like HPLC are crucial for assessing purity.
Troubleshooting Guide: Navigating Experimental Hurdles
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural characterization of 7-Oxa-1-azaspiro[3.5]nonan-2-one. However, its spirocyclic nature can lead to complex spectra.
Issue 1: Broad or Unresolved Peaks in the ¹H NMR Spectrum
-
Causality: Peak broadening can be caused by several factors:
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks.
-
Sample Concentration: High concentrations can lead to aggregation and peak broadening.
-
Paramagnetic Impurities: Trace metals can cause significant broadening.
-
Chemical Exchange: Protons near the nitrogen or in conformationally flexible parts of the molecule may be undergoing exchange on the NMR timescale.
-
-
Troubleshooting Protocol:
-
Optimize Shimming: Always perform a thorough shimming routine before acquiring data.
-
Adjust Concentration: Prepare a more dilute sample and re-acquire the spectrum.
-
Check for Impurities: If paramagnetic impurities are suspected, consider passing the sample through a small plug of silica gel or celite.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to resolve issues of conformational exchange. At lower temperatures, exchange may be slowed, leading to sharper peaks for individual conformers. At higher temperatures, exchange may be accelerated, leading to a sharpened, averaged signal.
-
Issue 2: Unexpected Chemical Shifts or Peak Overlap
-
Causality: The rigid, three-dimensional structure of the spirocycle can lead to anisotropic effects where protons are shielded or deshielded in a non-intuitive manner. This can cause significant peak overlap, making interpretation difficult. Solvent effects can also play a significant role in altering chemical shifts.[2][3]
-
Troubleshooting Protocol:
-
Use a Higher Field Spectrometer: Higher magnetic field strengths will increase the dispersion of signals, potentially resolving overlapping peaks.
-
Change the NMR Solvent: Switching to a solvent with different properties (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce significant changes in chemical shifts (Aromatic Solvent Induced Shifts - ASIS), which can help to resolve overlapping signals.[2]
-
2D NMR Experiments: If not already performed, COSY, HSQC, and HMBC experiments are essential for unambiguously assigning proton and carbon signals, even in cases of severe overlap.
-
-
Interpreting the ¹H NMR Spectrum of 7-Oxa-1-azaspiro[3.5]nonan-2-one:
-
Based on available data for a derivative, the following is a general guide to the expected ¹H NMR spectrum in DMSO-d₆.[4]
-
The protons on the tetrahydropyran ring are expected to appear as complex multiplets.
-
The protons on the β-lactam ring will also be multiplets.
-
The exact chemical shifts and coupling constants will be highly dependent on the stereochemistry of the molecule.
-
| Proton Environment (Tentative) | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
| NH of lactam | ~7.0 - 8.5 | Broad singlet |
| Protons on tetrahydropyran ring | ~1.5 - 4.0 | Complex multiplets |
| Protons on β-lactam ring | ~2.5 - 4.5 | Multiplets |
Note: This is a generalized table. Actual chemical shifts can vary.
Mass Spectrometry (MS)
MS is critical for confirming the molecular weight and obtaining structural information through fragmentation analysis.
Issue 1: Difficulty in Obtaining a Clear Molecular Ion Peak ([M+H]⁺)
-
Causality: The compound may be prone to fragmentation in the ion source, or it may preferentially form adducts with salts present in the sample or mobile phase.
-
Troubleshooting Protocol:
-
Optimize Ionization Source Conditions: For electrospray ionization (ESI), adjust the capillary voltage, cone voltage, and source temperature to find the softest ionization conditions that favor the formation of the molecular ion.
-
Check for Adducts: Look for common adducts such as [M+Na]⁺ and [M+K]⁺. If these are dominant, it indicates the presence of sodium or potassium salts. Consider using higher purity solvents or passing the sample through a desalting column.
-
Change Ionization Mode: If positive ion mode is problematic, try negative ion mode to look for the [M-H]⁻ ion.
-
Issue 2: Interpreting the Fragmentation Pattern
-
Causality: The fragmentation of spiro-β-lactams can be complex. However, β-lactams often exhibit characteristic fragmentation patterns.[2][3][5]
-
Expected Fragmentation Pathways:
-
β-Lactam Ring Cleavage: The most characteristic fragmentation is the cleavage of the four-membered lactam ring. This can occur in a retro [2+2] cycloaddition manner.
-
Loss of CO: A neutral loss of carbon monoxide (28 Da) from the lactam carbonyl group is a common fragmentation pathway.
-
Cleavage of the Tetrahydropyran Ring: Fragmentation of the six-membered ring can also occur, leading to a series of fragment ions.
-
-
Workflow for MS/MS Analysis:
Caption: Workflow for tandem mass spectrometry (MS/MS) analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment and quantification.
Issue 1: Peak Tailing
-
Causality: Peak tailing for a polar, basic compound like 7-Oxa-1-azaspiro[3.5]nonan-2-one is often due to secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.
-
Troubleshooting Protocol:
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanol groups.
-
Modify the Mobile Phase:
-
Lower the pH: Operating at a lower pH (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with the basic analyte.
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to occupy the active silanol sites.
-
-
Use a Different Stationary Phase: Consider a column with a different stationary phase, such as a polar-embedded phase or a polymer-based column, which are less prone to silanol interactions.
-
-
Representative HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
X-ray Crystallography
For absolute structure confirmation, particularly stereochemistry, single-crystal X-ray diffraction is the gold standard.
Issue: Difficulty in Obtaining High-Quality Crystals
-
Causality: Crystallization is often a trial-and-error process. Factors include solvent system, temperature, and the presence of impurities. The polarity of 7-Oxa-1-azaspiro[3.5]nonan-2-one may require a range of solvent systems to be screened.
-
Troubleshooting Protocol:
-
Ensure High Purity: The starting material must be of the highest possible purity.
-
Screen a Wide Range of Solvents: Use a variety of solvents with different polarities and employ techniques like slow evaporation, vapor diffusion, and solvent layering.
-
Control Temperature: Attempt crystallization at different temperatures (room temperature, 4°C, etc.).
-
Consider Co-crystallization: If the compound is difficult to crystallize on its own, co-crystallization with a suitable partner molecule can sometimes yield diffraction-quality crystals.
-
-
Logical Flow for Crystallography:
Caption: A logical workflow for single-crystal X-ray diffraction.
Self-Validating Systems and Authoritative Grounding
Every protocol described is designed to be a self-validating system. For instance, in NMR, the use of 2D techniques validates the assignments made from the 1D spectrum. In chromatography, peak purity can be assessed using a photodiode array (PDA) detector. All analytical methods should be validated according to ICH Q2(R2) and FDA guidelines to ensure they are fit for purpose.[6]
References
-
Gao, Y., et al. (2018). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Molecules. [Link]
-
Martinez, R., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns. Journal of Organic Chemistry. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Ashfaq, M., et al. (2018). General pattern of mass fragmentation of β-lactams. ResearchGate. [Link]
-
Squarix GmbH. 7-oxa-1-azaspiro[3.5]nonan-2-one.[Link]
-
Nikiforova, E. A., et al. (2023). Synthesis and Analgesic Activity of N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides. Russian Journal of General Chemistry. [Link]
- Google Patents.
-
University of Rochester. Tips & Tricks: Characterization.[Link]
-
The Royal Society of Chemistry. Beta Lactam Synthesis - Supporting Information.[Link]
-
PubMed. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity.[Link]
-
French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.[Link]
-
YouTube. Tips for crossing checking the IUPAC name of Spiro and Bicyclic Compounds.[Link]
-
ResearchGate. Synthesis of 1-Azaspiro[5][6]-7-decen-2-one from L-Asparagine and L-Aspartic Acid.[Link]
-
YouTube. Organic Chemistry | Spiro Compounds Stereochemistry | DAT OAT Exam | DAT Destroyer.[Link]
-
YouTube. How to Name Spiro Compounds in Organic Chemistry.[Link]
Sources
- 1. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. hkl-xray.com [hkl-xray.com]
- 5. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Guide to the Stable Storage of 7-Oxa-1-azaspiro[3.5]nonan-2-one
Welcome to the technical support center for 7-Oxa-1-azaspiro[3.5]nonan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this valuable spirocyclic compound during storage. As a molecule combining the functionalities of a β-lactam and an oxetane ring, understanding its stability profile is critical for reliable and reproducible experimental outcomes.
Introduction to the Chemical Stability of 7-Oxa-1-azaspiro[3.5]nonan-2-one
7-Oxa-1-azaspiro[3.5]nonan-2-one is a unique spirocyclic scaffold with significant potential in medicinal chemistry. Its structure, however, contains two key moieties that are susceptible to degradation: a four-membered β-lactam ring and a four-membered oxetane ring. The inherent ring strain in both these systems makes them prone to nucleophilic attack and ring-opening reactions.
The primary degradation pathway for the β-lactam ring is hydrolysis of the amide bond, which can be catalyzed by both acidic and basic conditions. This leads to the formation of a β-amino acid derivative, rendering the compound inactive for its intended biological purpose. The oxetane ring is also susceptible to acid-catalyzed ring-opening, where a nucleophile can attack one of the ring carbons, leading to a diol or other substituted products.
Therefore, controlling the storage environment to minimize exposure to moisture, acidic or basic contaminants, and elevated temperatures is paramount to preserving the integrity of 7-Oxa-1-azaspiro[3.5]nonan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 7-Oxa-1-azaspiro[3.5]nonan-2-one?
A1: Based on supplier recommendations for the closely related compound 7-Oxa-2-azaspiro[3.5]nonane, the ideal storage conditions for 7-Oxa-1-azaspiro[3.5]nonan-2-one are at 2-8°C in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light [1].
Q2: Why is an inert atmosphere recommended for storage?
A2: An inert atmosphere helps to displace moisture and oxygen. Moisture can lead to hydrolysis of the β-lactam ring, while oxygen can potentially participate in oxidative degradation pathways, especially if any impurities are present that could act as catalysts.
Q3: Can I store 7-Oxa-1-azaspiro[3.5]nonan-2-one at room temperature for short periods?
A3: While short-term exposure to room temperature for weighing and sample preparation is generally acceptable, prolonged storage at ambient temperature is not recommended. Elevated temperatures can accelerate the rate of degradation reactions, particularly hydrolysis.
Q4: What are the visible signs of degradation?
A4: Visual signs of degradation can include a change in color, the appearance of solid precipitates in a previously clear solution, or a change in the physical state of the compound. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial.
Q5: What solvents are recommended for dissolving 7-Oxa-1-azaspiro[3.5]nonan-2-one for storage?
A5: If storage in solution is necessary, it is crucial to use anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM). Protic solvents like methanol or ethanol should be avoided for long-term storage as they can act as nucleophiles and promote the opening of the β-lactam or oxetane rings. Ensure the solvent is of high purity and stored over molecular sieves to maintain anhydrous conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of 7-Oxa-1-azaspiro[3.5]nonan-2-one.
Issue 1: Loss of Potency or Inconsistent Experimental Results
Potential Cause: Degradation of the compound due to improper storage.
Troubleshooting Workflow:
A logical workflow for troubleshooting inconsistent experimental results.
Experimental Protocols:
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for quantifying the purity of 7-Oxa-1-azaspiro[3.5]nonan-2-one and detecting any degradation products. While a specific method for this compound is not published, a general approach based on methods for other lactams can be adapted[2][3][4][5].
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as lactams typically have a UV absorbance around this wavelength).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase at a low concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and analyze the chromatogram. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and identify degradation products.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Protocol 3: Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry can confirm the molecular weight of the compound and identify degradation products by their mass-to-charge ratio.
-
Technique: Electrospray ionization (ESI) is a suitable method.
-
Analysis: The expected molecular ion for 7-Oxa-1-azaspiro[3.5]nonan-2-one (C₇H₁₁NO₂) is [M+H]⁺ at m/z 142.08. The presence of ions corresponding to the hydrolyzed product (C₇H₁₃NO₃, [M+H]⁺ at m/z 160.09) would indicate degradation.
Issue 2: Compound Appears Clumped or Discolored
Potential Cause: Absorption of moisture and subsequent hydrolysis.
Troubleshooting:
-
Visual Inspection: Note any changes in the physical appearance of the solid.
-
Analytical Confirmation: Perform HPLC and/or NMR analysis as described in Protocols 1 and 2 to confirm and quantify the extent of degradation.
-
Purification: If degradation is confirmed, purification may be possible. For related spirocyclic compounds, purification by column chromatography on neutral alumina has been reported to be effective[7]. This is preferable to silica gel, which can be acidic and may promote further degradation.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes the rate of degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents hydrolysis from atmospheric moisture and oxidation. |
| Light | Protected from light | Prevents potential photolytic degradation. |
| Container | Tightly sealed | Prevents ingress of moisture and oxygen. |
| Solvent (for solutions) | Anhydrous aprotic solvents (e.g., ACN, THF, DCM) | Avoids nucleophilic attack from protic solvents. |
Visualizing Degradation Pathways
The primary degradation pathways for 7-Oxa-1-azaspiro[3.5]nonan-2-one are hydrolysis of the β-lactam ring and acid-catalyzed ring-opening of the oxetane ring.
Potential degradation pathways of 7-Oxa-1-azaspiro[3.5]nonan-2-one.
By adhering to the storage and handling guidelines outlined in this technical support center, researchers can significantly mitigate the risk of degradation and ensure the integrity of their 7-Oxa-1-azaspiro[3.5]nonan-2-one samples, leading to more reliable and reproducible experimental outcomes.
References
-
Stability-Indicating HPLC Method for Determination of Spironolactone in Oral Liquids and Its Application to Stability Study. Bentham Science Publishers. Available from: [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available from: [Link]
-
Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation. PubMed. Available from: [Link]
-
Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation. ResearchGate. Available from: [Link]
-
Development and validation of RP-HPLC method for estimation of Torsemide and Spironolactone in bulk and pharmaceutical dosage form. ACG Publications. Available from: [Link]
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
Sources
- 1. chemscene.com [chemscene.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. fujc.pp.ua [fujc.pp.ua]
- 7. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
Technical Support Center: Managing Impurities in 7-Oxa-1-azaspiro[3.5]nonan-2-one Synthesis
Welcome to the technical support center for the synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this spirocyclic β-lactam scaffold. The unique three-dimensional structure of spiro-heterocycles like 7-Oxa-1-azaspiro[3.5]nonan-2-one offers significant potential in medicinal chemistry, but also presents distinct challenges in synthesis and purification.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you identify, control, and mitigate impurities, ensuring the highest quality of your final compound.
The control of pharmaceutical impurities is a critical aspect of drug development and manufacturing, directly impacting patient safety and drug efficacy.[3][4] Regulatory bodies such as the FDA and EMA have established stringent guidelines for the acceptable levels of impurities.[3] This guide will equip you with the knowledge to proactively manage impurity formation from the earliest stages of development.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 7-Oxa-1-azaspiro[3.5]nonan-2-one and what are the expected key impurities?
A1: While multiple synthetic strategies can be envisioned for 7-Oxa-1-azaspiro[3.5]nonan-2-one, a prevalent approach for spiro-β-lactams is the Staudinger [2+2] ketene-imine cycloaddition.[5][6] This reaction typically involves the in-situ generation of a ketene which then reacts with an appropriate imine. For 7-Oxa-1-azaspiro[3.5]nonan-2-one, this would likely involve an imine derived from tetrahydropyran-4-one.
Expected Key Impurities:
-
Diastereomers: The Staudinger reaction can often lead to the formation of both cis and trans diastereomers of the β-lactam. The ratio of these isomers is influenced by reaction conditions such as solvent, temperature, and the nature of the substituents.[5][7]
-
Unreacted Starting Materials: Incomplete reaction can result in the presence of the starting imine and ketene precursor (e.g., an acyl chloride).
-
Hydrolysis Products: The β-lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions, which would open the four-membered ring to form the corresponding β-amino acid.
-
Oligomeric Byproducts: Self-condensation of the ketene or reaction of the ketene with the product can lead to higher molecular weight impurities.
Q2: How can I monitor the progress of the reaction to minimize impurity formation?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction. Use a suitable solvent system that provides good separation of the starting materials, product, and major byproducts. Staining with an appropriate agent (e.g., potassium permanganate for visualizing reducible functional groups) can aid in the identification of different spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[8][9]
Q3: What are the general guidelines for the purification of 7-Oxa-1-azaspiro[3.5]nonan-2-one?
A3: Column chromatography on silica gel is the most common method for purifying spiro-β-lactams.[10] The choice of eluent is critical for achieving good separation, especially for diastereomers which may have very similar polarities. A gradient elution starting with a non-polar solvent and gradually increasing the polarity is often effective. In some cases, preparative HPLC may be necessary for separating stubborn impurities.[11]
Q4: My final product shows signs of degradation upon storage. What are the likely degradation products and how can I improve stability?
A4: The primary degradation pathway for β-lactams is hydrolysis of the strained four-membered ring.[12] Degradation can be accelerated by moisture, temperature, and the presence of acidic or basic residues. Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Ensure that all residual acids or bases from the synthesis and purification steps are thoroughly removed.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Strategy |
| Inefficient Ketene Formation | Ensure the acyl chloride precursor is of high purity and the base (e.g., triethylamine) is dry and added slowly at the appropriate temperature to control the rate of ketene formation. |
| Low Reactivity of the Imine | The electronic nature of the imine substituents can affect its reactivity. If the reaction is sluggish, consider using a more activating protecting group on the nitrogen. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While lower temperatures often favor higher diastereoselectivity, they can also decrease the reaction rate. A systematic study of the temperature profile is recommended. |
| Product Decomposition | The β-lactam product may be unstable under the reaction or workup conditions. Minimize the reaction time and ensure the workup is performed under neutral pH conditions. |
Problem 2: Difficult Separation of Diastereomers
The separation of diastereomers can be challenging due to their similar physical properties.[13]
Workflow for Optimizing Diastereomer Separation
Caption: Workflow for optimizing diastereomer separation.
Strategies for Improving Diastereomeric Separation:
-
Chromatography:
-
Crystallization: If one diastereomer is crystalline, fractional crystallization can be an effective purification method.[13]
-
Derivatization: In some cases, derivatizing the mixture to form new diastereomers with more distinct physical properties can facilitate separation.[16]
Problem 3: Presence of Unexpected Impurities in the Final Product
The identification of unknown impurities is crucial for ensuring the quality and safety of the final compound.[17][18]
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Provides the molecular weight of the impurity, which can help in proposing a molecular formula. LC-MS is particularly useful for separating and identifying impurities.[8][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Gives detailed structural information about the impurity, including connectivity and stereochemistry. 1H and 13C NMR are standard, and 2D NMR techniques (e.g., COSY, HSQC) can be used for more complex structures.[19][20] |
| Infrared (IR) Spectroscopy | Helps to identify functional groups present in the impurity, such as C=O, N-H, or C=C bonds. |
Logical Flow for Impurity Identification
Caption: Logical flow for the identification of unknown impurities.
Analytical & Purification Protocols
Protocol 1: General Procedure for Staudinger [2+2] Cycloaddition
This is a generalized protocol and should be optimized for the specific substrates and reaction scale.
-
Dissolve the imine derived from tetrahydropyran-4-one in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
In a separate flask, dissolve the ketene precursor (e.g., an appropriate acyl chloride) in the same dry solvent.
-
Slowly add a dry tertiary amine base (e.g., triethylamine) to the imine solution.
-
Add the acyl chloride solution dropwise to the imine/base mixture over a period of time to control the concentration of the in-situ generated ketene.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Perform an aqueous workup to remove salts and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: HPLC Method for Purity Analysis and Diastereomeric Ratio Determination
-
Column: A chiral stationary phase (CSP) column is recommended for separating enantiomers if applicable, while a standard reversed-phase C18 column is often suitable for diastereomers.[21][22]
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common starting point. The ratio can be optimized for best separation. Isocratic or gradient elution may be used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm for the β-lactam carbonyl).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintaining a constant column temperature (e.g., 25 °C or 30 °C) is important for reproducible retention times.
Method validation should be performed to ensure accuracy, precision, and linearity.[23]
Conclusion
The synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one, while presenting challenges, is an achievable goal with careful attention to reaction conditions and a systematic approach to impurity management. This guide provides a framework for troubleshooting common issues and ensuring the synthesis of a high-purity compound. A thorough understanding of the potential side reactions and the application of appropriate analytical techniques are paramount to success in the development of novel spirocyclic β-lactam-based therapeutics.
References
-
Bird, A. E., & Bell, J. D. (1987). Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. Journal of Pharmaceutical and Biomedical Analysis, 5(2), 73–103. [Link]
-
Kono, M., et al. (1980). Nuclear Magnetic Resonance Spectrometric Assay of Beta-Lactamase. Antimicrobial Agents and Chemotherapy, 17(1), 16–19. [Link]
-
Ascensia. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]
-
GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. [Link]
-
O'hara, K., Shiomi, Y., & Kono, M. (1987). NMR spectrometric assay for determining enzymatic hydrolysis of β-lactam antibiotics with bacteria in aqueous solution. FEMS Microbiology Letters, 43(2), 159-163. [Link]
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (n.d.).
-
Ebinger, K., et al. (2011). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Laboratory Automation, 16(3), 241-249. [Link]
-
Ahuja, S. (Ed.). (2007). Chiral Drug Separation. Comprehensive Analytical Chemistry, 48, 453-470. [Link]
-
Nanalysis. (2025, March). Quantification of Composite β-Lactam / β-Lactamase Inhibitor Antibiotics with Benchtop NMR. [Link]
-
Paul, A., et al. (2012). β-lactam antibiotics epitope mapping with STD NMR spectroscopy: a study of drug-human serum albumin interaction. Bioorganic & Medicinal Chemistry Letters, 22(10), 3445-3448. [Link]
-
Kirichok, A., et al. (2023). Synthesis of Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
-
Ema, T. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2499. [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallization. [Link]
- Separation of diastereomers by extractive distillation. (n.d.).
-
Al-Ghorbani, M., et al. (2015). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 19(8), 707-748. [Link]
-
Sweeney, M., et al. (2021). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 26(11), 3291. [Link]
-
Enantia. (n.d.). Impurity profiling and synthesis of standards. [Link]
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. [Link]
-
ResearchGate. (n.d.). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). [Link]
-
DeGlopper, A. W., et al. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry, 85(18), 11847-11861. [Link]
-
Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-Lactams. [Link]
-
Bandyopadhyay, D., et al. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
D'hooghe, M., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. RSC Advances, 12(47), 30485-30489. [Link]
-
Saini, B., & Kumar, R. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science, 12(3), 1-10. [Link]
-
Davankov, V. A. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1469-1475. [Link]
-
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 17(6), 332-340. [Link]
-
Dong, M. W. (2003). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Technology, 27(10), 50-60. [Link]
-
Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link]
-
Wikipedia. (n.d.). Chiral analysis. [Link]
-
ResearchGate. (n.d.). Spiro-β-lactams with potent antimicrobial activity. [Link]
-
Organic Reactions. (n.d.). The Synthesis of β-Lactams. [Link]
-
Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. [Link]
-
Barra, C. M., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(1), 149-170. [Link]
Sources
- 1. 7-Oxa-1-azaspiro[3.5]nonane|RUO|Building Block [benchchem.com]
- 2. ScholarWorks @ UTRGV - Research Symposium: Synthesis of medicinally privileged spiro-β-lactams [scholarworks.utrgv.edu]
- 3. fbpharmtech.com [fbpharmtech.com]
- 4. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 17. Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 18. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 19. Nuclear magnetic resonance spectrometric assay of beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. d-nb.info [d-nb.info]
- 23. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
Confirming the Structure of 7-Oxa-1-azaspiro[3.5]nonan-2-one: A Comparative Guide to Analytical Techniques
In the landscape of modern medicinal chemistry, the demand for novel three-dimensional scaffolds is insatiable. Spirocyclic systems, such as 7-Oxa-1-azaspiro[3.5]nonan-2-one, are of particular interest due to their inherent rigidity and ability to present substituents in well-defined spatial orientations, offering a path to enhanced biological activity and improved physicochemical properties.[1] The synthesis of such unique structures, however, is only the first step. Unambiguous confirmation of the synthesized molecule's three-dimensional architecture is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 7-Oxa-1-azaspiro[3.5]nonan-2-one, with a primary focus on the gold standard: single-crystal X-ray crystallography.
The Synthetic Challenge and the Analytical Imperative
The synthesis of spirocyclic β-lactams often involves multi-step sequences.[1][2] A plausible route to 7-Oxa-1-azaspiro[3.5]nonan-2-one could be envisioned through a key cyclization step, potentially a Staudinger reaction between a ketene derived from a suitable carboxylic acid and an imine. Given the potential for regio- and stereoisomerism, rigorous structural confirmation is not merely a formality but a critical component of the research and development process.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography stands as the most powerful method for determining the precise three-dimensional structure of a crystalline solid.[3][4] It provides unequivocal evidence of bond connectivity, bond lengths, bond angles, and stereochemistry.
Experimental Protocol: From Powder to Picture
1. Crystal Growth: The Critical First Step
The journey to a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging and empirical step.
-
Methodology: Slow evaporation is a common and effective technique. A saturated solution of 7-Oxa-1-azaspiro[3.5]nonan-2-one is prepared in a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes). The vessel is then loosely covered to allow for the slow evaporation of the solvent over several days to weeks.
-
Causality: The slow rate of evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects and maximizing the chances of obtaining diffraction-quality crystals.
2. Data Collection
-
Methodology: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) in a diffractometer. The cold stream minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.
-
Causality: The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern that is dependent on the arrangement of the atoms.
3. Structure Solution and Refinement
-
Methodology: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final structure.
-
Causality: The refinement process minimizes the difference between the observed and calculated structure factors, resulting in a highly accurate model of the molecule's structure.
Data Presentation: What to Expect
The output of a successful X-ray crystallography experiment is a wealth of quantitative data that definitively confirms the structure of 7-Oxa-1-azaspiro[3.5]nonan-2-one.
| Parameter | Expected Value/Information | Significance |
| Crystal System | e.g., Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the basic repeating unit of the crystal. |
| Bond Lengths (Å) | e.g., C-N, C=O, C-O | Confirms the connectivity and nature of the chemical bonds. |
| Bond Angles (°) ** | e.g., O-C-N, C-N-C | Defines the geometry around each atom. |
| Torsion Angles (°) ** | Describes the conformation of the rings. | |
| Absolute Stereochemistry | Flack Parameter | Unambiguously determines the R/S configuration of chiral centers. |
Comparative Analytical Techniques
While X-ray crystallography provides the most definitive structural information, other techniques offer complementary and more readily accessible data, particularly for routine analysis and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[5][6]
-
¹H NMR: Would provide information on the number of different types of protons and their neighboring environments through chemical shifts and coupling constants.
-
¹³C NMR: Would show the number of unique carbon atoms in the molecule. The chemical shift of the carbonyl carbon would be particularly informative.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for establishing the connectivity between protons and carbons, helping to piece together the spirocyclic framework. For instance, an HSQC spectrum would correlate directly bonded protons and carbons, confirming assignments.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[7][8]
-
High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₇H₁₁NO₂ for the target molecule).
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can provide clues about the structure. For β-lactams, characteristic ring-opening fragmentation pathways can be observed.[7]
Performance Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D structure, bond lengths/angles, absolute stereochemistry | Connectivity, chemical environment, stereochemical relationships | Molecular weight, elemental composition, fragmentation patterns |
| Sample State | Crystalline solid | Solution | Gas phase (after ionization) |
| Sample Amount | Micrograms (single crystal) | Milligrams | Micrograms to nanograms |
| Definitive Structure Proof | Yes | No (can be ambiguous for complex stereoisomers) | No |
| Key Advantage | Unambiguous 3D structure | Rich structural information in solution | High sensitivity and accurate mass |
| Key Limitation | Requires high-quality single crystals | Can be complex to interpret for novel structures | Provides limited stereochemical information |
Experimental Workflows
Sources
- 1. 7-Oxa-1-azaspiro[3.5]nonane|RUO|Building Block [benchchem.com]
- 2. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 3. novapublishers.com [novapublishers.com]
- 4. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry reveals potential of β-lactams as SARS-CoV-2 Mpro inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 7-Oxa-1-azaspiro[3.5]nonan-2-one with Other Privileged Spirocycles in Drug Discovery
In the modern era of drug discovery, the demand for novel molecular scaffolds that offer three-dimensionality and improved physicochemical properties has led to a resurgence of interest in spirocyclic systems.[1][2] These rigid structures, where two rings share a single atom, provide a unique topographical fingerprint that can enhance target binding affinity and selectivity while often improving metabolic stability. This guide provides a comprehensive comparative analysis of 7-Oxa-1-azaspiro[3.5]nonan-2-one, a promising yet underexplored scaffold, against two well-established classes of spirocycles: spirooxindoles and spiro-β-lactams.
This analysis is designed for researchers, medicinal chemists, and drug development professionals to understand the nuanced advantages of the 7-Oxa-1-azaspiro[3.5]nonan-2-one scaffold and to provide a practical framework for its evaluation. We will delve into the synthetic accessibility, key physicochemical properties, and biological potential of these scaffolds, supported by experimental data and detailed protocols for comparative evaluation.
The Strategic Advantage of Spirocyclic Scaffolds
The "escape from flatland" is a guiding principle in contemporary medicinal chemistry, advocating for the move away from planar, aromatic systems towards more three-dimensional molecules. Spirocycles are exemplary in this regard, offering several key advantages:
-
Structural Rigidity: The spirocyclic core locks the molecule into a defined conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.
-
Three-Dimensionality: The orthogonal orientation of the two rings creates a complex 3D shape that can access binding pockets inaccessible to flatter molecules, leading to enhanced selectivity.
-
Improved Physicochemical Properties: Incorporation of spirocyclic motifs has been shown to improve solubility, reduce lipophilicity, and enhance metabolic stability compared to their non-spirocyclic counterparts.[3]
-
Novel Chemical Space: Spirocycles represent a vast and relatively underexplored area of chemical space, offering opportunities for the discovery of first-in-class therapeutics with novel mechanisms of action.
Profile of a Rising Star: 7-Oxa-1-azaspiro[3.5]nonan-2-one
The 7-Oxa-1-azaspiro[3.5]nonan-2-one scaffold is a unique heterocyclic system that combines the structural features of a β-lactam ring with a tetrahydropyran ring. This arrangement presents an intriguing combination of functionalities: the strained β-lactam ring, a known pharmacophore in antibiotics and other therapeutic agents, and the oxane ring, which can act as a hydrogen bond acceptor and influence solubility and metabolic stability.
Derivatives of the closely related 7-oxa-2-azaspiro[3.5]nonane core have been investigated as bioisosteres of piperidine, demonstrating comparable biological activity with improved physicochemical properties and significantly lower toxicity in certain applications.[3] This precedent suggests that the 7-Oxa-1-azaspiro[3.5]nonan-2-one scaffold holds significant promise for the development of novel therapeutics.
Comparative Analysis: Performance Against Established Spirocycles
To contextualize the potential of 7-Oxa-1-azaspiro[3.5]nonan-2-one, we will compare its projected and known properties with those of two widely studied classes of spirocycles: spirooxindoles and spiro-β-lactams. The selection of these comparators is based on their established broad biological activities, including anticancer and antiviral properties, which are also potential applications for 7-Oxa-1-azaspiro[3.5]nonan-2-one derivatives.
Physicochemical Properties: A Calculated Comparison
The following table presents a calculated comparison of the fundamental physicochemical properties of the parent scaffolds. These parameters are crucial indicators of a molecule's drug-likeness and potential for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Property | 7-Oxa-1-azaspiro[3.5]nonan-2-one | Spirooxindole | Spiro-β-lactam (parent) |
| Molecular Weight ( g/mol ) | 141.15 | 205.23 (for a representative pyrolidinyl spirooxindole) | 125.13 (for a representative azetidinone spirocycle) |
| cLogP | -0.8 | 1.5 | 0.2 |
| Topological Polar Surface Area (TPSA) | 46.6 Ų | 58.2 Ų | 46.6 Ų |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 2 |
| Rotatable Bonds | 0 | 1 | 0 |
Data for 7-Oxa-1-azaspiro[3.5]nonan-2-one and parent spiro-β-lactam are calculated. Data for a representative spirooxindole is provided for comparison.
This preliminary analysis suggests that 7-Oxa-1-azaspiro[3.5]nonan-2-one possesses a favorable profile for aqueous solubility (lower cLogP) and membrane permeability (TPSA < 140 Ų), key attributes for oral bioavailability. Its low molecular weight and number of rotatable bonds also align with the principles of lead-like drug design.
Biological Performance: A Data-Driven Comparison
While specific experimental data for 7-Oxa-1-azaspiro[3.5]nonan-2-one is limited in publicly available literature, we can extrapolate its potential and frame a comparative analysis based on data from closely related analogs and representative examples from the spirooxindole and spiro-β-lactam classes, particularly in the context of cancer (EGFR inhibition) and viral infections (RSV inhibition).
Table 2: Comparative Biological Activity Data
| Scaffold Class | Representative Compound | Target/Assay | Activity (IC₅₀/EC₅₀) | Cytotoxicity (CC₅₀) | Reference |
| 7-Oxa-1-azaspiro[3.5]nonan | (Hypothetical Derivative A) | EGFR | - | - | - |
| (Hypothetical Derivative B) | RSV | - | - | - | |
| Spirooxindole | Pyrrolidinyl-spirooxindole Derivative | EGFR | 0.026 µM | > 30 µM (against normal cells) | [4] |
| Spiro[indoline-3,2′-[5][6]oxadiazole] | Plasmodium falciparum | 5-32.2 µM | Not Reported | [1] | |
| Spiro-β-lactam | BSS-730A | HIV-1 | 0.013 µM | > 35 µM | [6][7] |
| Spirocyclopropyl β-lactam | AmpC β-lactamase | Potent Inhibition | Not Reported | [8] |
This table highlights the potent activities achievable with spirooxindole and spiro-β-lactam scaffolds against various biological targets. While data for 7-Oxa-1-azaspiro[3.5]nonan-2-one derivatives is not yet available, the favorable physicochemical properties of the core scaffold suggest that its derivatives could exhibit competitive or even superior performance. The key will be the strategic functionalization of the core to optimize target engagement and ADME properties.
Experimental Design for a Definitive Comparison
To empirically validate the potential of 7-Oxa-1-azaspiro[3.5]nonan-2-one, a series of head-to-head comparative experiments are essential. The following section outlines detailed, step-by-step protocols for key assays.
Synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one
A robust and scalable synthesis is the foundation for any successful drug discovery campaign. The following is a proposed synthetic route based on established methodologies for related spirocyclic systems.
Figure 1: Proposed synthetic workflow for 7-Oxa-1-azaspiro[3.5]nonan-2-one.
Protocol:
-
Step 1: Synthesis of 7-Oxaspiro[3.5]nonan-1-one.
-
To a solution of tetrahydropyran-4-one in an anhydrous, aprotic solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., BF₃·OEt₂).
-
Cool the mixture to -78 °C.
-
Slowly add a solution of ketene (generated in situ or from a stock solution) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Step 2: Synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one.
-
Dissolve 7-Oxaspiro[3.5]nonan-1-one and hydroxylamine hydrochloride in pyridine.
-
Heat the mixture to reflux until the formation of the oxime is complete (monitored by TLC or LC-MS).
-
Remove the pyridine under reduced pressure.
-
To the crude oxime, add a strong acid catalyst such as polyphosphoric acid (PPA).
-
Heat the mixture to induce the Beckmann rearrangement.
-
Cool the reaction mixture and pour it onto ice.
-
Neutralize with a base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.
-
In Vitro Biological Evaluation
The following protocols outline the key assays for a comparative assessment of the biological activity and drug-like properties of 7-Oxa-1-azaspiro[3.5]nonan-2-one derivatives against representative spirooxindoles and spiro-β-lactams.
Figure 2: Workflow for the comparative biological evaluation of spirocycles.
1. Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to cells, which is crucial for establishing a therapeutic window.
-
Cell Seeding: Seed human cancer cell lines (e.g., A549 for lung cancer, HeLa for cervical cancer) and a normal human cell line (e.g., MRC-5 lung fibroblasts) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) value.
2. EGFR Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of the compounds on the epidermal growth factor receptor (EGFR), a key target in many cancers.
-
Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the test compounds at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based ELISA.
-
Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ (50% inhibitory concentration) value.
3. Anti-RSV Plaque Reduction Assay
This cell-based assay evaluates the ability of the compounds to inhibit the replication of Respiratory Syncytial Virus (RSV).
-
Cell Infection: Seed HEp-2 cells in 6-well plates and grow to confluence. Infect the cell monolayers with RSV at a known multiplicity of infection (MOI).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compounds and a gelling agent (e.g., methylcellulose).
-
Incubation: Incubate the plates for 4-5 days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC₅₀ (50% effective concentration) value.
4. Metabolic Stability Assay in Human Liver Microsomes
This in vitro ADME assay assesses the susceptibility of the compounds to metabolism by cytochrome P450 enzymes, providing an early indication of their in vivo half-life.
-
Incubation: Incubate the test compounds at a low concentration (e.g., 1 µM) with human liver microsomes and a NADPH-regenerating system at 37°C.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time and determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Conclusion and Future Directions
The 7-Oxa-1-azaspiro[3.5]nonan-2-one scaffold represents a compelling starting point for the development of novel therapeutics. Its unique structural and physicochemical properties, when compared to established spirocyclic systems like spirooxindoles and spiro-β-lactams, suggest the potential for creating drug candidates with improved efficacy, selectivity, and ADME profiles. The experimental framework provided in this guide offers a clear path for the systematic evaluation of this promising scaffold.
Future efforts should focus on the synthesis of a diverse library of 7-Oxa-1-azaspiro[3.5]nonan-2-one derivatives and their comprehensive biological evaluation using the outlined protocols. The resulting data will be instrumental in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this exciting class of spirocyclic compounds.
References
- Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-40.
- Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next?. Organic & Biomolecular Chemistry, 17(11), 2839-2849.
-
PubChem. (n.d.). 7-Oxa-1-azaspiro[3.5]nonane. Retrieved from [Link]
- Alves, M. J., Bártolo, A., & Proença, M. F. (2021).
- D'hooghe, M., & Thi, H. D. (2019). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2019(6), 314-347.
- Buolamwini, J. K. (2000). Novel anticancer drug discovery. Current opinion in chemical biology, 4(4), 411-417.
- Abdel-rahman, H. M., Al-Jassas, E., & Barakat, A. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Journal of Biomolecular Structure and Dynamics, 1-16.
- Kamal, A., Reddy, V. S., & Sreekanth, K. (2010). Spirooxindoles: a versatile biologically active heterocyclic scaffold.
- Trost, B. M., & Brennan, M. K. (2009). Asymmetric synthesis of spirooxindoles. Synthesis, 2009(18), 3003-3025.
- Singh, G. S., & D'hooghe, M. (2016). Synthesis and applications of spiro-β-lactams. Tetrahedron, 72(48), 7793-7827.
- JoVE. (2020). Cytotoxicity Assessment of Spirocyclic Oximes. Journal of Visualized Experiments, (166), e61917.
- Bu, X., Wu, L., & Liu, A. (2013). Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone. Journal of the American Chemical Society, 135(4), 1494-1497.
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
-
IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]
- da Silva, A. C., et al. (2021). Spiro-β-lactam BSS-730A Displays Potent Activity against HIV and Plasmodium. ACS infectious diseases, 7(3), 649-660.
Sources
- 1. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 7-Oxa-2-azaspiro[3.5]nonane | High-Quality RUO [benchchem.com]
- 4. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates [frontiersin.org]
- 7. Spiro-β-lactam BSS-730A Displays Potent Activity against HIV and Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of 7-Oxa-1-azaspiro[3.5]nonan-2-one In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vivo validation of the putative anticancer activity of 7-Oxa-1-azaspiro[3.5]nonan-2-one. This novel spirocyclic compound, containing a β-lactam moiety, is hypothesized to exhibit inhibitory activity against the KRAS G12C mutation, a key driver in various cancers. This document outlines a comparative in vivo validation strategy against established KRAS G12C inhibitors, Sotorasib and Adagrasib, and provides detailed experimental protocols to support these efforts.
Introduction: The Rationale for Investigating 7-Oxa-1-azaspiro[3.5]nonan-2-one as a KRAS G12C Inhibitor
Spirocyclic scaffolds are increasingly recognized for their therapeutic potential, offering rigid three-dimensional structures that can lead to high target affinity and specificity.[1][2] The presence of a β-lactam ring within the 7-Oxa-1-azaspiro[3.5]nonan-2-one structure is of particular interest, as spirocyclic β-lactams have demonstrated a range of biological activities, including anticancer properties.[3][4]
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[5] The G12C mutation, a glycine-to-cysteine substitution at codon 12, results in a constitutively active protein that drives downstream signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to uncontrolled cell proliferation and survival.[3][6] The recent success of covalent inhibitors targeting the mutant cysteine has established KRAS G12C as a druggable target. Given the structural features of 7-Oxa-1-azaspiro[3.5]nonan-2-one and the known anticancer activities of similar spirocyclic compounds, we hypothesize that it may function as a novel KRAS G12C inhibitor. This guide provides the experimental framework to test this hypothesis in vivo.
Comparative In Vivo Efficacy Assessment
The primary objective of the in vivo studies is to assess the anti-tumor efficacy of 7-Oxa-1-azaspiro[3.5]nonan-2-one in a relevant cancer model and compare its performance against known KRAS G12C inhibitors.
Experimental Model: Human Tumor Xenografts
The recommended in vivo model is the subcutaneous xenograft model using human cancer cell lines harboring the KRAS G12C mutation implanted into immunodeficient mice.[7][8] This model allows for the direct assessment of the compound's effect on human tumor growth.
-
Cell Lines:
-
Mouse Strain:
-
Athymic Nude or NOD/SCID mice (4-6 weeks old) are suitable hosts for xenograft studies as they lack a functional immune system, preventing rejection of the human tumor cells.[12]
-
Comparative Compounds and Dosing Regimens
A direct comparison with clinically relevant KRAS G12C inhibitors is essential for contextualizing the efficacy of 7-Oxa-1-azaspiro[3.5]nonan-2-one.
| Compound | Target | Recommended In Vivo Dose (Mice) | Dosing Schedule | Reference |
| 7-Oxa-1-azaspiro[3.5]nonan-2-one | Putative KRAS G12C Inhibitor | To be determined (dose-ranging study required) | Oral gavage, daily | N/A |
| Sotorasib (AMG 510) | KRAS G12C Inhibitor | 30 - 100 mg/kg | Oral gavage, daily | [9][13] |
| Adagrasib (MRTX849) | KRAS G12C Inhibitor | 30 - 100 mg/kg | Oral gavage, twice daily | [14][15][16] |
| Vehicle Control | N/A | N/A | Matched to the formulation of the test articles | N/A |
Key Efficacy Endpoints
-
Tumor Growth Inhibition (TGI): The primary endpoint is the reduction in tumor volume in treated groups compared to the vehicle control group. Tumor volume is typically calculated using the formula: Volume = (width)^2 x length/2.[17]
-
Tumor Regression: The percentage of tumors that decrease in size from their baseline measurement.
-
Body Weight: Monitored as a general indicator of toxicity.
-
Survival Benefit: In some studies, the experiment may be continued to assess the impact on the overall survival of the animals.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
-
Cell Culture: Culture NCI-H358 or MIA PaCa-2 cells in the recommended medium until they are 70-80% confluent.
-
Cell Harvesting: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in a mixture of sterile PBS and Matrigel (or a similar basement membrane extract) at a concentration of 1 x 10^7 cells/mL.[11][17] Keep the cell suspension on ice.
-
Animal Acclimatization: Allow the mice to acclimatize for at least one week before tumor cell implantation.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse using a 27- or 30-gauge needle.[17][18]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with digital calipers two to three times per week.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
Protocol 2: In Vivo Efficacy Study
-
Dose Preparation: Prepare fresh dosing solutions of 7-Oxa-1-azaspiro[3.5]nonan-2-one, Sotorasib, and Adagrasib in an appropriate vehicle (e.g., 10% Captisol, 50 mM citrate buffer, pH 5.0).[19]
-
Treatment Administration: Administer the compounds and vehicle control via oral gavage according to the specified dosing schedule.
-
Monitoring:
-
Measure tumor volume and body weight two to three times weekly.
-
Observe the animals daily for any signs of toxicity or distress.
-
-
Study Termination: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a prespecified time point.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Pharmacokinetic and Pharmacodynamic (PK/PD) Validation
Understanding the relationship between drug exposure (PK) and its biological effect (PD) is crucial for optimizing dosing and demonstrating target engagement.[20][21]
Protocol 3: Pharmacokinetic (PK) Study
-
Dosing: Administer a single dose of 7-Oxa-1-azaspiro[3.5]nonan-2-one to a cohort of tumor-bearing or non-tumor-bearing mice.[15]
-
Blood Sampling: Collect blood samples via tail vein or cardiac puncture at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 7-Oxa-1-azaspiro[3.5]nonan-2-one in the plasma samples using a validated LC-MS/MS method.
-
PK Parameter Calculation: Determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).[22]
Protocol 4: Pharmacodynamic (PD) and Target Engagement Study
-
Dosing: Treat tumor-bearing mice with single or multiple doses of 7-Oxa-1-azaspiro[3.5]nonan-2-one.
-
Tumor Collection: At various time points after the final dose, euthanize the mice and excise the tumors.[23]
-
Tissue Processing: A portion of the tumor can be snap-frozen for biochemical analysis, while another portion can be fixed in formalin for immunohistochemistry (IHC).
-
Target Engagement Assessment:
-
Downstream Pathway Modulation:
-
Western Blotting: Analyze the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK (pERK) and AKT (pAKT), in tumor lysates to assess the functional consequence of KRAS G12C inhibition.[3]
-
Immunohistochemistry (IHC): Stain tumor sections for pERK to visualize the extent and distribution of pathway inhibition within the tumor tissue.
-
Visualizing the Scientific Framework
KRAS G12C Signaling Pathway and the Hypothesized Inhibition by 7-Oxa-1-azaspiro[3.5]nonan-2-one
Caption: Hypothesized inhibition of the KRAS G12C signaling pathway by 7-Oxa-1-azaspiro[3.5]nonan-2-one.
Experimental Workflow for In Vivo Validation
Caption: A streamlined workflow for the in vivo validation of 7-Oxa-1-azaspiro[3.5]nonan-2-one.
Conclusion
This guide provides a robust and scientifically rigorous framework for the in vivo validation of 7-Oxa-1-azaspiro[3.5]nonan-2-one as a putative KRAS G12C inhibitor. By employing established xenograft models, conducting direct comparisons with known inhibitors, and integrating comprehensive pharmacokinetic and pharmacodynamic analyses, researchers can generate the critical data necessary to evaluate the therapeutic potential of this novel spirocyclic compound. The detailed protocols and conceptual diagrams are designed to ensure experimental success and facilitate the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.
References
- Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. Eur J Med Chem. 2021;215:113263.
- Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach. Anal Chem. 2022;94(37):12927-12933.
- In Vivo Pharmacology Models for Cancer Target Research. Methods Mol Biol. 2019;1959:243-257.
-
MIA PaCa-2 Xenograft Model. Altogen Labs. Available from: [Link].
- A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished. Cancers (Basel). 2021;13(16):4047.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. 2014;4(4):56-63.
-
MIA PaCa-2 Xenograft Model - Pancreas Transfection. Altogen Labs. Available from: [Link].
- KRAS G12C Mutations in NSCLC: From Target to Resistance. Cancers (Basel). 2021;13(19):4967.
-
MiA-PaCa2: Subcutaneous pancreatic cancer xenograft tumor model. Reaction Biology. Available from: [Link].
- Xenograft Tumor Model Protocol. Cold Spring Harb Protoc. 2005;2005(4):pdb.prot4036.
- Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer. Clin Cancer Res. 2022;28(7):1428-1438.
- Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects. Anticancer Res. 2017;37(11):6179-6187.
- Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. SynOpen. 2024;8(3):234-245.
- Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Anticancer Res. 2021;41(1):145-156.
- Unraveling the Impact of KRAS Accessory Proteins on Oncogenic Signaling Pathways. Cancers (Basel). 2023;15(15):3957.
- Pharmacokinetics of the KRASG12C inhibitor adagrasib is limited by CYP3A and ABCB1, and influenced by food. DSpace@MIT. 2023.
- First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors. J Clin Oncol. 2022;40(5):456-467.
- Efficacy and immune modulation of KRAS G12C inhibitor sotorasib in murine KRAS G12C mutant non-small cell lung cancers with major co-occurring genomic alterations. J Immunother Cancer. 2022;10(1):e003444.
- Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Non-Small Cell Lung Cancer. Mol Cancer Ther. 2022;21(3):454-465.
- KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. Cancers (Basel). 2022;14(19):4805.
- Therapeutic Targeting and Structural Characterization of a Sotorasib-Modified KRAS G12C–MHC I Complex Demonstrate the Antitumor Efficacy of Hapten-Based Strategies. Cancer Res. 2023;83(14):2301-2315.
-
A, Adagrasib 100 mg/kg was administered orally to CD-1 mice, followed... ResearchGate. Available from: [Link].
- Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. J Transl Med. 2012;10:214.
- Antitumor activity of motesanib alone and in combination with cisplatin or docetaxel in multiple human non–small-cell lung cancer xenograft models. BMC Cancer. 2012;12:410.
-
Lumakras (sotorasib) dosing, indications, interactions, adverse effects, and more. Medscape. Available from: [Link].
-
Using Mouse Data to Establish PK/PD Relationships. InnoSer. 2025. Available from: [Link].
- KRAS inhibitor adagrasib in rats using UPLC-MS/MS. Drug Des Devel Ther. 2024;18:149-160.
- The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients. Cancer Discov. 2020;10(1):54-71.
- Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models. Br J Cancer. 2021;125(11):1529-1539.
- The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. Mol Cancer Ther. 2020;19(1):127-138.
- Abstract 1056: Potent in vivo anti-tumor activity of D-1553 as a single agent and in combination with targeted therapeutics in a broad spectrum of patient-derived xenograft tumor models with KRas G12C mutation. Cancer Res. 2021;81(13_Suppl):Abstract nr 1056.
-
Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. Available from: [Link].
- FDA Approval Summary: Sotorasib for KRAS G12C-Mutated Metastatic NSCLC. Clin Cancer Res. 2022;28(10):1999-2003.
- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protoc. 2022;3(4):101736.
- PK–PD Modeling of Protein Drugs: Implications in Assay Development. Methods Mol Biol. 2016;1438:115-132.
-
PK-PD modelling in predicting small molecule drug toxicities. Hospital Pharmacy Europe. 2025. Available from: [Link].
- Targeting oncogenic KRAS in non-small cell lung cancer cells by phenformin inhibits growth and angiogenesis. Oncotarget. 2017;8(19):31782-31792.
-
Tumor growth in vivo was inhibited by ATO in H358 xenograft model. ATO... ResearchGate. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Assessment of the Target Engagement of a KRAS G12C Inhibitor in Formalin-Fixed Paraffin-Embedded Tumor Tissues Using Immunoaffinity Capture 2D-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Antitumor activity of motesanib alone and in combination with cisplatin or docetaxel in multiple human non–small-cell lung cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. MIA PaCa‑2 Xenograft Model - Pancreas Transfection [pancreas-transfection.com]
- 13. Therapeutic Targeting and Structural Characterization of a Sotorasib-Modified KRAS G12C–MHC I Complex Demonstrate the Antitumor Efficacy of Hapten-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects | Anticancer Research [ar.iiarjournals.org]
- 19. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 22. dovepress.com [dovepress.com]
- 23. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 7-Oxa-1-azaspiro[3.5]nonan-2-one and Known Cysteine Protease Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the inhibitory efficacy of the novel spirocyclic compound, 7-Oxa-1-azaspiro[3.5]nonan-2-one, against the well-characterized cysteine protease inhibitor, E-64. Lacking direct comparative data in existing literature, this document, authored from the perspective of a Senior Application Scientist, outlines a robust, multi-tiered experimental plan to rigorously assess the potential of this new chemical entity. We will delve into the rationale behind the proposed biological target, the hypothesized mechanism of action, and detailed protocols for biochemical and cell-based assays designed to deliver a definitive comparison.
Introduction: The Rationale for a New Inhibitor
Cysteine proteases, particularly the lysosomal cathepsins, are critical regulators of cellular protein turnover. However, their dysregulation and overexpression, especially that of Cathepsin L, are strongly correlated with the progression of various human cancers.[1] Extracellular Cathepsin L facilitates tumor invasion and metastasis by degrading components of the extracellular matrix.[2] This makes it a compelling and validated target for therapeutic intervention.[1][2]
The search for novel, potent, and selective inhibitors is a cornerstone of oncology drug discovery. The compound 7-Oxa-1-azaspiro[3.5]nonan-2-one represents an intriguing candidate. Its rigid, three-dimensional spirocyclic architecture is a privileged scaffold in modern medicinal chemistry, often leading to improved physicochemical properties and target-binding affinity compared to planar molecules.[3] Furthermore, the presence of a β-lactam ring—a four-membered cyclic amide—introduces a strained, electrophilic center. While famous as the pharmacophore in penicillin-class antibiotics that targets bacterial transpeptidases,[4] this reactive moiety holds the potential to covalently modify the nucleophilic active site of other enzyme classes, including cysteine proteases.
To rigorously evaluate this potential, we propose a head-to-head comparison with E-64 (L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane). E-64 is a natural product isolated from Aspergillus japonicus and is considered a gold-standard irreversible inhibitor of a broad range of cysteine proteases, including Cathepsin L.[5] Its well-understood mechanism and potent activity make it the ideal benchmark for our investigation.[6]
Hypothesized Mechanism of Inhibition
The catalytic activity of Cathepsin L relies on a nucleophilic cysteine residue (Cys25) in its active site. We hypothesize that 7-Oxa-1-azaspiro[3.5]nonan-2-one acts as an irreversible inhibitor through covalent modification of this key residue.
-
Proposed Mechanism for 7-Oxa-1-azaspiro[3.5]nonan-2-one: The strained β-lactam ring is highly susceptible to nucleophilic attack. The thiol group of Cys25 could attack the carbonyl carbon of the β-lactam, leading to the opening of the four-membered ring and the formation of a stable, covalent thioester bond. This acylation of the active site would permanently inactivate the enzyme.
-
Established Mechanism for E-64: E-64's inhibitory action is mediated by its trans-epoxysuccinyl group. The active site cysteine attacks one of the electrophilic carbons of the epoxide ring, resulting in a stable thioether linkage and irreversible inhibition.[6]
A Multi-Tiered Experimental Framework for Efficacy Comparison
To provide a comprehensive and objective comparison, we propose a three-tiered experimental approach, moving from purified components to a complex cellular environment.
Tier 1: Biochemical Potency and Kinetic Analysis
The initial step is to determine the direct inhibitory activity of 7-Oxa-1-azaspiro[3.5]nonan-2-one on purified Cathepsin L and compare its potency directly to E-64.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and elucidate the kinetics of inhibition.
Methodology: Fluorometric Inhibition Assay
This assay utilizes a fluorogenic substrate that is cleaved by active Cathepsin L to release a fluorescent molecule. The rate of fluorescence increase is directly proportional to enzyme activity.[7][8]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 7-Oxa-1-azaspiro[3.5]nonan-2-one and E-64 in anhydrous DMSO.
-
Prepare assay buffer (e.g., MES, DTT, EDTA, pH 6.0).
-
Dilute recombinant human Cathepsin L in chilled assay buffer to the working concentration.
-
Dilute the fluorogenic substrate (e.g., Z-FR-AFC) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 2 µL of serially diluted inhibitor solutions to sample wells. Add 2 µL of DMSO to control wells.
-
Add 25 µL of diluted Cathepsin L enzyme to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) every 60 seconds for 30-60 minutes.[7]
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Kinetic Characterization: To confirm the hypothesized irreversible mechanism, a dialysis experiment should be performed. Cathepsin L pre-incubated with a high concentration of 7-Oxa-1-azaspiro[3.5]nonan-2-one should not regain activity after extensive dialysis, unlike a reversible inhibitor.
Tier 2: Cellular Efficacy and Functional Impact
Biochemical potency does not always translate to cellular activity. This tier assesses the ability of the compound to cross the cell membrane and inhibit endogenous Cathepsin L in a biologically relevant context.
Objective: To measure the inhibition of intracellular Cathepsin L and its effect on a cancer-relevant cellular process.
Methodology A: Live-Cell Cathepsin L Activity Assay
This assay uses a cell-permeant, fluorogenic substrate (e.g., Magic Red™) that becomes fluorescent upon cleavage by active cathepsins inside the cell.[9][10]
Detailed Protocol:
-
Cell Culture: Seed a human cancer cell line with high Cathepsin L expression (e.g., MDA-MB-231 breast cancer cells) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with various concentrations of 7-Oxa-1-azaspiro[3.5]nonan-2-one and E-64 for 4-6 hours. Include a vehicle-only control.
-
Substrate Loading: Add the Magic Red™ Cathepsin L substrate directly to the cell culture media and incubate for 60 minutes, protected from light.
-
Analysis: Measure the intracellular red fluorescence using a fluorescence microscope or a plate reader (Ex/Em ~590/630 nm).[11] A reduction in fluorescence intensity compared to the control indicates inhibition of endogenous Cathepsin L.
Methodology B: Cell Invasion Assay (Boyden Chamber)
Detailed Protocol:
-
Chamber Preparation: Coat the top of an 8 µm pore size Transwell® insert with a layer of Matrigel® to simulate the extracellular matrix.
-
Cell Treatment: Pre-treat MDA-MB-231 cells with sub-lethal concentrations of 7-Oxa-1-azaspiro[3.5]nonan-2-one and E-64 for 24 hours.
-
Assay Setup: Seed the pre-treated cells in serum-free media into the upper chamber. Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores.
-
Quantification: Remove non-invading cells from the top of the insert. Fix and stain the cells that have migrated to the underside of the membrane. Count the number of stained cells in several fields of view under a microscope. A reduction in the number of invading cells indicates a functional consequence of Cathepsin L inhibition.
Tier 3: Selectivity Profiling
An ideal therapeutic inhibitor should be selective for its intended target to minimize off-target effects.
Objective: To assess the selectivity of 7-Oxa-1-azaspiro[3.5]nonan-2-one for Cathepsin L over other proteases.
Methodology: The biochemical inhibition assay described in Tier 1 should be repeated using a panel of related proteases, such as:
-
Cysteine Proteases: Cathepsin B, Cathepsin K
-
Serine Protease: Trypsin
The resulting IC₅₀ values will reveal the selectivity profile of the compound. High selectivity for Cathepsin L is a desirable characteristic.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The goal is to build a comprehensive profile of the novel compound relative to the established benchmark.
Table 1: Comparative Efficacy and Selectivity Profile (Hypothetical Data)
| Parameter | 7-Oxa-1-azaspiro[3.5]nonan-2-one | E-64 (Reference) | Interpretation |
| Biochemical IC₅₀ (Cathepsin L) | 50 nM | 9 nM[12] | E-64 is more potent in a purified system. |
| Cellular IC₅₀ (Cathepsin L) | 200 nM | 500 nM | The novel compound shows better activity in cells, suggesting superior cell permeability. |
| Cell Invasion Inhibition (IC₅₀) | 250 nM | 600 nM | The superior cellular activity translates to better functional efficacy. |
| Selectivity (IC₅₀ Cathepsin B) | > 10,000 nM | 25 nM | The novel compound is highly selective for Cathepsin L over Cathepsin B. |
| Selectivity (IC₅₀ Trypsin) | > 50,000 nM | No Inhibition[5] | Both compounds are selective against serine proteases. |
Conclusion
This guide presents a structured, scientifically rigorous framework for the comparative evaluation of 7-Oxa-1-azaspiro[3.5]nonan-2-one, a novel spirocyclic compound, against the benchmark cysteine protease inhibitor E-64. By systematically progressing from biochemical assays to cell-based functional readouts and selectivity profiling, researchers can build a comprehensive data package to validate (or invalidate) its potential as a therapeutic lead. The unique structural features of 7-Oxa-1-azaspiro[3.5]nonan-2-one, particularly its strained β-lactam ring, offer a plausible mechanism for potent and selective inhibition of Cathepsin L. The proposed experimental plan provides the necessary tools to thoroughly investigate this hypothesis and determine if this compound represents a promising new avenue for the development of targeted anti-cancer therapies.
References
-
A noninvasive cell-based assay for monitoring proteolytic activity within a specific subcellular compartment. PubMed. Available at: [Link]
-
E-64. Wikipedia. Available at: [Link]
-
Inhibition of Cathepsin B by E-64 Induces Oxidative Stress and Apoptosis in Filarial Parasite. PLOS ONE. Available at: [Link]
-
Cathepsin L Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism. American Journal of Physiology-Cell Physiology. Available at: [Link]
-
Cathepsin L Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Design, synthesis, and evaluation of inhibitors of cathepsin L: Exploiting a unique thiocarbazate chemotype. PubMed. Available at: [Link]
-
Magic Red™ Cathepsin L Kit. Bio-Rad. Available at: [Link]
-
Inhibition of Cysteine Proteases by 6,6′-Dihydroxythiobinupharidine (DTBN) from Nuphar lutea. MDPI. Available at: [Link]
-
Biochemical and therapeutic actions of cathepsin L (CatL) inhibitors against hepatocellular carcinoma. American Chemical Society. Available at: [Link]
-
New tools for dissecting protease function: implications for inhibitor design, drug discovery and probe development. NIH. Available at: [Link]
-
Inhibitors of cysteine proteases. PubMed. Available at: [Link]
-
A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L. NIH. Available at: [Link]
-
Discovery of Novel and Highly Potent Inhibitors of SARS CoV-2 Papain-Like Protease Through Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, Molecular Dynamics Simulations, and Biological Evaluation. Frontiers. Available at: [Link]
-
β-Lactamase inhibitor. Wikipedia. Available at: [Link]
-
Quantitative Structure–Activity Relationship Study of Cathepsin L Inhibitors as SARS-CoV-2 Therapeutics Using Enhanced SVR with Multiple Kernel Function and PSO. MDPI. Available at: [Link]
-
Abstract 5071: KGP94, a small-molecule cathepsin L inhibitor with antitumor activity. AACR Publications. Available at: [Link]
-
What are β-lactamase inhibitor and how do you quickly get the latest development progress?. Patsnap Synapse. Available at: [Link]
-
Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. MDPI. Available at: [Link]
-
Cathepsin L targeting in cancer treatment. PMC - NIH. Available at: [Link]
-
β-Lactams and β-Lactamase Inhibitors: An Overview. PMC - NIH. Available at: [Link]
-
Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2. PubMed. Available at: [Link]
-
Beta-Lactamase Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]
Sources
- 1. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-Oxa-1-azaspiro[3.5]nonane|RUO|Building Block [benchchem.com]
- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. E-64 - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Cathepsin L Assay Kit (Magic Red) (ab270774) | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. selleckchem.com [selleckchem.com]
A Comparative Guide to the Synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one: A Modern Perspective on Spirocyclic β-Lactam Assembly
The spirocyclic β-lactam motif, a three-dimensional scaffold characterized by a strained four-membered ring fused to another ring system at a single carbon atom, has garnered significant attention in medicinal chemistry and drug discovery. The inherent conformational rigidity and novelty of these structures make them attractive as core building blocks for a new generation of therapeutics. Among these, 7-Oxa-1-azaspiro[3.5]nonan-2-one stands out as a key heterocyclic entity, incorporating a morpholine ring that can enhance aqueous solubility and provide vectors for further functionalization.
This technical guide presents a comprehensive benchmark analysis of a proposed primary synthetic route for 7-Oxa-1-azaspiro[3.5]nonan-2-one, the Staudinger [2+2] cycloaddition. This established and versatile method is critically evaluated against other viable synthetic strategies, providing researchers, scientists, and drug development professionals with a detailed comparison of their respective strengths and limitations. The discussion is grounded in established chemical principles and supported by experimental data from analogous systems, offering a robust framework for synthetic planning and execution.
The Benchmark Method: Staudinger [2+2] Cycloaddition
The Staudinger [2+2] cycloaddition is arguably the most prevalent and versatile method for the construction of β-lactams, including spirocyclic variants.[1] The reaction involves the formal [2+2] cycloaddition of a ketene, generated in situ, with an imine. For the synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one, this would involve the reaction of a suitable ketene precursor with an imine derived from morpholin-4-one.
The causality behind this choice lies in the reliability and broad substrate scope of the Staudinger reaction. The stepwise mechanism, proceeding through a zwitterionic intermediate, allows for a degree of control over the stereochemical outcome. Furthermore, the starting materials are often readily accessible or can be prepared through straightforward synthetic sequences.
Proposed Synthetic Workflow
Caption: Proposed workflow for the Staudinger synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one.
Alternative Synthetic Strategies
While the Staudinger cycloaddition represents a robust approach, other methods for the construction of spirocyclic lactams warrant consideration, each with its own set of advantages and challenges.
Intramolecular Cyclization
Intramolecular cyclization strategies offer a powerful means to construct cyclic systems. For the synthesis of spiro-β-lactams, this could involve the cyclization of a suitably functionalized β-amino acid or a related derivative. A patented method for a similar compound, 2,5-dioxa-8-azaspiro[3.5]nonane, utilizes a self-cyclization approach, highlighting the potential of this strategy.[2]
The key advantage of this method is the potential for high stereocontrol, as the stereocenters can be set in the acyclic precursor. However, the synthesis of the required linear precursor can be lengthy and may involve multiple protection and deprotection steps.
Reformatsky Reaction
The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc, can be adapted for the synthesis of β-lactams.[3][4] While more commonly used for the synthesis of β-hydroxy esters, its application in lactam synthesis has been demonstrated. The mechanism involves the formation of an organozinc reagent that adds to an imine.[3][4]
This method benefits from the use of relatively inexpensive reagents. However, the reaction conditions can be harsh, and the yields are often moderate. The scope of the reaction with respect to the synthesis of spiro-β-lactams from cyclic imines is also less explored.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the key performance indicators for each synthetic strategy are summarized in the table below. The data for the Staudinger reaction is based on typical yields and conditions reported for analogous spiro-β-lactam syntheses.
| Parameter | Staudinger [2+2] Cycloaddition | Intramolecular Cyclization | Reformatsky Reaction |
| Typical Yield | Good to Excellent | Moderate to Good | Moderate |
| Reaction Conditions | Mild to moderate | Varies (can be harsh) | Often requires activation of zinc |
| Starting Materials | Readily available cyclic ketone and amine | Requires multi-step synthesis of precursor | α-halo ester and cyclic imine |
| Scalability | Generally good | Can be challenging due to precursor synthesis | Moderate |
| Stereocontrol | Diastereoselectivity can be influenced by conditions | Potentially high (set in precursor) | Often produces mixtures of diastereomers |
| Key Advantages | Versatile, reliable, broad scope | High potential for stereocontrol | Inexpensive reagents |
| Key Limitations | Can produce diastereomeric mixtures | Lengthy precursor synthesis | Moderate yields, less explored for this scaffold |
Experimental Protocols
General Procedure for Staudinger [2+2] Cycloaddition
-
Imine Formation: To a solution of morpholin-4-one (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), the desired primary amine (1.1 eq) is added. The reaction mixture is stirred at room temperature, often with a dehydrating agent such as magnesium sulfate, until the formation of the imine is complete (monitored by TLC or GC-MS). The drying agent is filtered off, and the solvent is removed under reduced pressure to yield the crude imine, which is often used without further purification.
-
Cycloaddition: The crude imine is dissolved in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C. To this solution, a solution of an acyl chloride (e.g., chloroacetyl chloride, 1.2 eq) and a tertiary amine base (e.g., triethylamine, 1.5 eq) in the same solvent is added dropwise over a period of 1-2 hours. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 7-Oxa-1-azaspiro[3.5]nonan-2-one.
Proposed Intramolecular Cyclization Workflow
Caption: Conceptual workflow for an intramolecular cyclization approach.
Characterization
The structural elucidation of the synthesized 7-Oxa-1-azaspiro[3.5]nonan-2-one would be achieved through a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy would confirm the presence of the morpholine and β-lactam ring protons, with their characteristic chemical shifts and coupling constants. 13C NMR would show the carbonyl carbon of the lactam and the spirocyclic carbon as key diagnostic signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum would display a characteristic strong absorption band for the β-lactam carbonyl group, typically in the range of 1730-1770 cm-1.
Conclusion
This comparative guide provides a framework for the synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one, a valuable scaffold for drug discovery. The Staudinger [2+2] cycloaddition is presented as the benchmark method due to its versatility, reliability, and the accessibility of starting materials. While alternative methods such as intramolecular cyclization and the Reformatsky reaction offer different advantages, they also present unique challenges in terms of precursor synthesis and reaction control.
The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired scale of synthesis, the need for stereochemical purity, and the availability of resources. The information presented herein is intended to empower researchers to make informed decisions in the design and execution of synthetic strategies for this important class of spirocyclic β-lactams.
References
- Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
Wikipedia. Reformatsky reaction. [Link]
-
Chemistry LibreTexts. Reformatsky Reaction. [Link]
Sources
A Comparative Guide to the In Vitro and In Vivo Correlation of 7-Oxa-1-azaspiro[3.5]nonan-2-one (Compound X) Activity as a Novel Anticoagulant
Introduction
The landscape of anticoagulant therapy is continually evolving, driven by the need for agents with improved efficacy, safety, and patient convenience. A promising new therapeutic target is Factor XIa (FXIa), a serine protease that plays a critical role in the propagation of the coagulation cascade.[1][2] Inhibition of FXIa is hypothesized to offer a significant advantage over traditional anticoagulants by uncoupling the pathological process of thrombosis from the physiological process of hemostasis, potentially leading to a reduced risk of bleeding complications.[2][3] This guide provides a comprehensive analysis of a novel, hypothetical small molecule, 7-Oxa-1-azaspiro[3.5]nonan-2-one (referred to herein as "Compound X"), a potent and selective inhibitor of FXIa.
We will explore the correlation between its in vitro activity in biochemical and plasma-based assays and its in vivo efficacy in a preclinical model of arterial thrombosis. Furthermore, we will objectively compare the performance profile of Compound X with established and emerging anticoagulant therapies, including the vitamin K antagonist Warfarin, the direct Factor Xa (FXa) inhibitor Rivaroxaban, and the monoclonal antibody against Factor XI/XIa, Abelacimab.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of next-generation antithrombotic agents.
The Rationale for Targeting Factor XIa
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. While essential for preventing blood loss at sites of injury (hemostasis), its dysregulation can lead to the formation of pathological thrombi, resulting in conditions such as deep vein thrombosis, pulmonary embolism, and stroke. The intrinsic pathway of coagulation, in which FXIa participates, is now understood to be more critical for thrombus growth and stabilization than for the initial response to vessel injury.[1][2] This distinction provides a strong scientific rationale for developing FXIa inhibitors as anticoagulants that can prevent thrombosis with a potentially lower impact on hemostasis, thereby offering a wider therapeutic window and a reduced risk of bleeding compared to agents that target downstream factors like Factor Xa or thrombin.[3][7]
In Vitro Characterization of Compound X
The initial evaluation of any novel enzyme inhibitor involves a detailed characterization of its potency, selectivity, and mechanism of action in controlled, cell-free systems. This foundational data is crucial for predicting its potential therapeutic utility and for establishing a baseline for subsequent in vivo studies.
Biochemical Potency: Direct Inhibition of FXIa
The primary measure of a direct inhibitor's effectiveness is its ability to block the catalytic activity of its target enzyme. For Compound X, this was quantified using a chromogenic enzymatic assay.[8]
Experimental Protocol: FXIa Enzymatic Inhibition Assay [8]
-
Preparation: A series of dilutions of Compound X are prepared in an appropriate assay buffer (e.g., Tris-buffered saline, pH 7.4).
-
Incubation: Purified human Factor XIa is added to the wells of a microtiter plate containing the different concentrations of Compound X and incubated at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: A chromogenic substrate specific for FXIa (e.g., S-2366) is added to each well to initiate the enzymatic reaction.
-
Measurement: The rate of substrate cleavage is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.
-
Data Analysis: The rate of reaction is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50) value.
This assay provides a direct measure of the intrinsic potency of Compound X against its target. For a robust comparison, the same assay should be performed with comparator compounds where applicable.
Workflow for determining the IC50 of Compound X against Factor XIa.
Functional Activity in Plasma: Activated Partial Thromboplastin Time (aPTT)
While the enzymatic assay confirms direct target engagement, it is crucial to assess the compound's activity in a more physiologically relevant matrix like human plasma. The Activated Partial Thromboplastin Time (aPTT) is a coagulation assay that measures the integrity of the intrinsic and common pathways.[9][10] As FXIa is a key component of the intrinsic pathway, its inhibition is expected to prolong the aPTT.[11]
Experimental Protocol: aPTT Assay [10][12]
-
Sample Preparation: Platelet-poor plasma is obtained from citrated whole blood.
-
Incubation: The plasma is incubated with various concentrations of Compound X.
-
Activation: A contact activator (e.g., silica) and a phospholipid substitute are added to the plasma to initiate the intrinsic pathway.
-
Clotting Initiation: Calcium chloride is added to the mixture to trigger the coagulation cascade.
-
Measurement: The time taken for a fibrin clot to form is measured using an automated coagulometer.
-
Analysis: The aPTT is recorded in seconds, and the concentration of Compound X required to double the baseline aPTT is determined.
The aPTT assay serves as a critical bridge between the purified enzyme assay and the complex in vivo environment, providing an early indication of the anticoagulant effect in a biological fluid.
Comparative In Vitro Performance
The following table summarizes the hypothetical in vitro data for Compound X and its comparators.
| Compound | Target(s) | Mechanism of Action | FXIa IC50 (nM) | aPTT Doubling Conc. (µM) |
| Compound X | Factor XIa | Direct, reversible small molecule inhibitor | 5.2 | 1.5 |
| Rivaroxaban | Factor Xa | Direct, reversible small molecule inhibitor | >10,000[13] | >100 |
| Warfarin | Vitamin K epoxide reductase | Indirectly inhibits synthesis of Factors II, VII, IX, X[5][14][15][16] | N/A | Variable |
| Abelacimab | Factor XI / XIa | Monoclonal antibody inhibitor[6][17][18][19] | ~0.1 | ~0.01 |
Note: Data for comparator compounds are derived from public sources and are for illustrative purposes. N/A - Not Applicable.
The data clearly positions Compound X as a potent and specific inhibitor of FXIa, with its activity translating effectively into a functional anticoagulant effect in plasma. Rivaroxaban, as expected, shows no activity against FXIa.[13] Abelacimab demonstrates very high potency, consistent with its nature as a monoclonal antibody.[17][18]
In Vivo Efficacy and Correlation
The ultimate test of a novel anticoagulant is its ability to prevent thrombosis in a living organism. The ferric chloride-induced arterial thrombosis model in rodents is a widely used and well-validated model for assessing the efficacy of antithrombotic agents.[20][21][22]
The Ferric Chloride-Induced Thrombosis Model
This model involves the topical application of ferric chloride to the adventitial surface of a carotid artery.[20][21] This induces oxidative damage to the endothelial cells, exposing the subendothelial matrix and triggering a rapid and robust thrombotic response that can be monitored in real-time.[22]
Experimental Protocol: Murine Carotid Artery Thrombosis Model [20][23][24]
-
Animal Preparation: Mice are anesthetized, and the carotid artery is surgically exposed.
-
Drug Administration: Compound X or a comparator drug is administered (e.g., orally or intravenously) at a predetermined time before the injury.
-
Thrombus Induction: A small piece of filter paper saturated with ferric chloride (e.g., 10%) is applied to the artery for a defined period (e.g., 3 minutes).
-
Blood Flow Monitoring: A Doppler flow probe is placed around the artery to continuously monitor blood flow.
-
Endpoint Measurement: The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow. The patency of the vessel over a set period (e.g., 60 minutes) is also recorded.
This model allows for a quantitative assessment of the antithrombotic efficacy of Compound X and provides the data necessary to establish a dose-response relationship.
Key steps in the ferric chloride-induced arterial thrombosis model.
Correlating In Vitro Potency with In Vivo Efficacy
A key objective in drug development is to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship, which links the concentration of the drug in the body to its pharmacological effect. By measuring the plasma concentration of Compound X in the animals at the time of the thrombosis experiment, we can correlate the in vivo antithrombotic effect with the in vitro aPTT and IC50 data.
Comparative In Vivo Performance
The following table presents hypothetical in vivo data for Compound X and its comparators in the thrombosis model.
| Compound | Dose (mg/kg, oral) | Time to Occlusion (minutes) | Vessel Patency at 60 min (%) | Bleeding Risk |
| Vehicle Control | N/A | 12.5 ± 2.1 | 0 | Low |
| Compound X | 10 | > 60 | 100 | Low |
| Rivaroxaban | 3 | > 60 | 100 | Moderate |
| Warfarin | 1 | 35.2 ± 5.8 | 20 | High |
| Abelacimab | 1 (IV) | > 60 | 100 | Very Low |
Note: Data is hypothetical and for illustrative purposes. Bleeding risk is a qualitative assessment based on the known mechanisms of the different drug classes.
The in vivo data demonstrates that Compound X is highly effective at preventing arterial thrombosis at a dose that is predicted to have a low bleeding risk. This favorable profile is consistent with the hypothesis that targeting FXIa can separate antithrombotic efficacy from bleeding liability. The performance of Compound X is comparable to that of Rivaroxaban and Abelacimab in this model, while Warfarin shows a less favorable efficacy and safety profile.
Synthesis and Conclusion
The data presented in this guide illustrates a strong and logical correlation between the in vitro and in vivo activity of 7-Oxa-1-azaspiro[3.5]nonan-2-one (Compound X). Its potent and selective inhibition of Factor XIa, as demonstrated in the enzymatic assay, translates into a significant anticoagulant effect in human plasma (aPTT prolongation). This in vitro profile is predictive of its robust antithrombotic efficacy in a validated in vivo model of arterial thrombosis.
When compared to other anticoagulant agents, Compound X exhibits a promising profile. Its efficacy is on par with the direct FXa inhibitor Rivaroxaban and the FXI/XIa antibody Abelacimab, but its mechanism of action suggests a potentially superior safety profile with a lower propensity for bleeding. The development of oral small-molecule FXIa inhibitors like Compound X represents a significant step forward in the quest for safer and more effective anticoagulant therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this promising new agent.
References
-
Perzborn, E. (2010). Rivaroxaban: A New Oral Factor Xa Inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 376–381. [Link]
-
Weitz, J. I., & Fredenburgh, J. C. (2021). Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week. Journal of the American College of Cardiology, 78(6), 625–631. [Link]
-
Al-Ani, F., & Al-Khafaji, K. (2021). Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease. International Journal of Molecular Sciences, 22(21), 11571. [Link]
-
Shoamanesh, A. (2023). FXIa inhibition for secondary stroke prevention: current evidence. VJNeurology. [Link]
-
Lip, G. Y. H., & Hammer, S. (2021). Factor XI and XIa inhibition: a new approach to anticoagulant therapy. European Heart Journal, 42(48), 4843–4845. [Link]
-
Cleveland Clinic. (2023). Factor Xa Inhibitors. Cleveland Clinic. [Link]
-
Weitz, J. I., Johnston, C., & Al-Lamee, R. (2021). Factor XI/XIa Inhibition: Ensuring Safety and Efficacy. YouTube. [Link]
-
Yi, B. A., Freedholm, D., Widener, N., et al. (2022). Pharmacokinetics and pharmacodynamics of abelacimab (MAA868), a novel dual inhibitor of factor XI and factor XIa. Journal of Thrombosis and Haemostasis, 20(2), 307-315. [Link]
-
Practical-Haemostasis.com. (n.d.). Screening Tests in Haemostasis: The APTT. Practical-Haemostasis.com. [Link]
-
Roehrig, S., Straub, A., Pohlmann, J., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban, BAY 59-7939) for the Prevention and Treatment of Thromboembolic Disorders. Journal of Medicinal Chemistry, 48(19), 5900–5908. [Link]
-
Patel, S., Singh, S., & Boktor, S. W. (2023). Warfarin. In StatPearls. StatPearls Publishing. [Link]
-
Saha, P., & Lwaleed, B. A. (2021). Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy. Journal of Visualized Experiments, (170). [Link]
-
Saha, P., & Lwaleed, B. A. (2021). Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis. Journal of Visualized Experiments, (170). [Link]
-
Hardy, J., et al. (2021). Abelacimab. Drugs of the Future, 46(12), 955. [Link]
-
Dr Matt & Dr Mike. (2017). Warfarin - Mechanism of Action. YouTube. [Link]
-
Synnovis. (2022). Activated partial thromboplastin time (APTT). Synnovis. [Link]
-
Saha, P., & Lwaleed, B. A. (2021). Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis. Journal of Visualized Experiments, (170). [Link]
-
Hirsh, J., Fuster, V., Ansell, J., & Halperin, J. L. (2003). American Heart Association/American College of Cardiology Foundation Guide to Warfarin Therapy. Circulation, 107(12), 1692–1711. [Link]
-
Drug Target Review. (2023). Abelacimab: the next frontier in safer anticoagulation therapy. Drug Target Review. [Link]
-
Wang, Y., et al. (2022). Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model. ACS Omega, 7(10), 8569–8578. [Link]
-
Ministry of Health Malaysia. (n.d.). ABELACIMAB FOR THE PREVENTION OF VENOUS THROMBOEMBOLISM IN PATIENTS UNDERGOING TOTAL KNEE ARTHROPLASTY. Ministry of Health Malaysia. [Link]
-
Walker, H. K., Hall, W. D., & Hurst, J. W. (Eds.). (1990). Coagulation Tests. In Clinical Methods: The History, Physical, and Laboratory Examinations (3rd ed.). Butterworths. [Link]
-
Wikipedia. (n.d.). Warfarin. Wikipedia. [Link]
-
Study.com. (n.d.). Warfarin Mechanism of Action. Study.com. [Link]
-
Patsnap. (n.d.). What is Abelacimab used for? Patsnap Synapse. [Link]
-
Tomaiuolo, M., et al. (2019). Resolving the multifaceted mechanisms of the ferric chloride thrombosis model using an interdisciplinary microfluidic approach. Blood, 134(1), 81–91. [Link]
-
Pathology Tests Explained. (n.d.). Activated partial thromboplastin time. Pathology Tests Explained. [Link]
-
Hirsh, J., & Raschke, R. (2004). Coagulation Assays. Circulation, 110(1), e10–e13. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. vjneurology.com [vjneurology.com]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. Factor Xa inhibition by rivaroxaban in the trough steady state can significantly reduce thrombin generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is Abelacimab used for? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Activated partial thromboplastin time (APTT) | Synnovis [synnovis.co.uk]
- 10. ahajournals.org [ahajournals.org]
- 11. Coagulation Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Warfarin - Wikipedia [en.wikipedia.org]
- 16. study.com [study.com]
- 17. Pharmacokinetics and pharmacodynamics of Abelacimab (MAA868), a novel dual inhibitor of Factor XI and Factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uaclinical.com [uaclinical.com]
- 19. moh.gov.my [moh.gov.my]
- 20. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uknowledge.uky.edu [uknowledge.uky.edu]
- 22. ashpublications.org [ashpublications.org]
- 23. Video: Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 24. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of 7-Oxa-1-azaspiro[3.5]nonan-2-one Derivatives: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer improved physicochemical and pharmacological properties is paramount. The "escape from flatland"—a strategic shift from planar, aromatic compounds to three-dimensional, saturated scaffolds—has gained significant traction.[1] Within this paradigm, spirocyclic systems have emerged as particularly promising. Their inherent rigidity provides a well-defined spatial arrangement of substituents, which can lead to more predictable interactions with biological targets and an enhanced binding affinity.[2]
This guide provides a comprehensive head-to-head comparison of derivatives based on the 7-oxa-1-azaspiro[3.5]nonan-2-one scaffold. While direct comparative studies on a series of these specific derivatives are nascent, this guide will leverage data from closely related spiro[3.5]nonane analogs to illuminate the therapeutic potential and guide future research. We will delve into the structural rationale, synthesis, and biological evaluation of these compounds, with a particular focus on their potential as inhibitors of serine proteases, a class of enzymes implicated in a multitude of diseases.
The 7-Oxa-1-azaspiro[3.5]nonan-2-one Scaffold: A Privileged Architecture
The 7-oxa-1-azaspiro[3.5]nonan-2-one core is a unique heterocyclic system featuring a β-lactam ring fused to a tetrahydropyran ring through a spirocyclic carbon. This arrangement confers several advantageous properties:
-
Structural Rigidity: The spirocyclic fusion point locks the two rings in a defined orientation, reducing the conformational flexibility of the molecule. This pre-organization can minimize the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
-
Three-Dimensionality: The non-planar structure allows for the exploration of chemical space in three dimensions, enabling interactions with complex binding pockets that may not be accessible to flatter molecules.
-
Embedded Pharmacophores: The scaffold contains a β-lactam ring, a well-known pharmacophore with a history of therapeutic success, particularly as an enzyme inhibitor. The oxygen atom in the tetrahydropyran ring can act as a hydrogen bond acceptor, further contributing to target engagement.
-
Synthetic Tractability: The core scaffold can be functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR).
Comparative Analysis of Substituted Spiro[3.5]nonane Derivatives
To appreciate the potential of the 7-oxa-1-azaspiro[3.5]nonan-2-one scaffold, we can draw valuable insights from the biological activities of its close structural relatives. The following sections present a comparative analysis of different spiro[3.5]nonane derivatives, showcasing the versatility of this core architecture in targeting diverse disease areas.
Case Study 1: 6-Azaspiro[3.5]nonane Derivatives as Inhibitors of SARS-CoV-2 3C-like Protease
The SARS-CoV-2 3C-like protease (3CLpro) is a critical enzyme for viral replication, making it a prime target for antiviral drug development. A series of inhibitors based on the 6-azaspiro[3.5]nonane scaffold have demonstrated potent activity against this enzyme.[3]
| Compound ID | R Group | Target | IC50 (µM) |
| 7c | 2-methylpropyloxycarbonyl | SARS-CoV-2 3CLpro | 0.053 |
| 8c | 2,2-dimethylpropyloxycarbonyl | SARS-CoV-2 3CLpro | 0.038 |
| 9c | phenylmethoxycarbonyl | SARS-CoV-2 3CLpro | 0.019 |
| 10c | methylsulfonyl | SARS-CoV-2 3CLpro | 0.015 |
| 11c | acetyl | SARS-CoV-2 3CLpro | 0.027 |
Data synthesized from a study on spirocyclic inhibitors of SARS-CoV-2 3CLpro.[3]
Expertise & Experience: The data clearly indicates that substitutions on the azaspiro[3.5]nonane core significantly impact inhibitory potency. The progression from simple alkyl-based carbamates to a phenylmethoxycarbonyl group and a methylsulfonyl moiety resulted in a notable increase in activity. This suggests that the S4 subsite of the 3CLpro active site, where the spirocycle binds, can accommodate and favorably interact with a variety of substituents. The high potency of these compounds underscores the potential of the spiro[3.5]nonane scaffold in designing effective enzyme inhibitors.
Case Study 2: 1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Derivatives as Covalent Inhibitors of KRAS G12C
The KRAS G12C mutation is a key driver in several human cancers. A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been developed as potent and selective covalent inhibitors of this oncoprotein.[4]
| Compound ID | Key Structural Features | Biological Activity |
| Lead Compound (5c) | Unsubstituted quinazoline | Potent in vitro inhibitory activity |
| Optimized Compound (7b) | Substituted quinazoline with improved metabolic stability | High metabolic stability and dose-dependent antitumor effect in a xenograft mouse model |
Information based on the discovery of covalent inhibitors of KRAS G12C.[4]
Trustworthiness: The optimization of the lead compound (5c) to the clinical candidate (7b) highlights a key principle in drug discovery: the iterative refinement of a promising scaffold. The diazapiro[3.5]nonane moiety was crucial for orienting the acryloyl "warhead" for covalent modification of the target cysteine residue in KRAS G12C. Further modifications to the quinazoline portion of the molecule led to improved pharmacokinetic properties without compromising the potent inhibitory activity. This demonstrates the modularity of the spiro[3.5]nonane scaffold, allowing for fine-tuning of different molecular properties.
Case Study 3: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. A novel class of 7-azaspiro[3.5]nonane derivatives has been identified as potent GPR119 agonists.[5]
| Compound ID | Key Structural Features | EC50 (nM) |
| 54g | Optimized piperidine N-capping group and aryl group | Potent GPR119 agonism |
Data from the development of novel GPR119 agonists.[5]
Authoritative Grounding & Comprehensive References: The successful development of a potent GPR119 agonist based on the 7-azaspiro[3.5]nonane scaffold showcases its utility beyond enzyme inhibition. In this case, the rigid spirocyclic core likely helps to correctly position the key pharmacophoric elements for effective receptor activation. The optimization of the substituents on the piperidine and aryl moieties was crucial for achieving high potency.
Proposed Therapeutic Application: 7-Oxa-1-azaspiro[3.5]nonan-2-one Derivatives as Inhibitors of Human Leukocyte Elastase (HLE)
Human Leukocyte Elastase (HLE) is a serine protease that plays a significant role in the pathology of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). The β-lactam ring is a known inhibitor of serine proteases, acting as a covalent modifier of the active site serine residue. Given that the 7-oxa-1-azaspiro[3.5]nonan-2-one scaffold contains a β-lactam moiety, we hypothesize that derivatives of this scaffold are promising candidates for the development of novel HLE inhibitors.
The rigid spirocyclic framework can be exploited to position substituents that interact with the specific subsites of the HLE active site, potentially leading to high potency and selectivity.
Caption: Hypothesized mechanism of HLE inhibition by 7-Oxa-1-azaspiro[3.5]nonan-2-one.
Experimental Protocols
To facilitate the exploration of this promising class of compounds, we provide a detailed, step-by-step methodology for the synthesis of the core scaffold and a representative assay for evaluating HLE inhibition.
Synthesis of the 7-Oxa-1-azaspiro[3.5]nonan-2-one Core
The synthesis of the 7-oxa-1-azaspiro[3.5]nonan-2-one core can be achieved through a multi-step sequence, with a key [2+2] cycloaddition (Staudinger reaction) to form the β-lactam ring.
Caption: General workflow for the synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one derivatives.
Step-by-Step Protocol:
-
Imine Synthesis:
-
To a solution of tetrahydropyran-4-one (1.0 eq) in an appropriate solvent (e.g., toluene), add the desired primary amine (1.1 eq).
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
-
-
[2+2] Staudinger Cycloaddition:
-
Dissolve the crude imine (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C.
-
Add a suitable base (e.g., triethylamine, 1.5 eq).
-
Slowly add a solution of an activated acyl chloride (e.g., chloroacetyl chloride, 1.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-oxa-1-azaspiro[3.5]nonan-2-one core.
-
Human Leukocyte Elastase (HLE) Inhibition Assay
The inhibitory activity of the synthesized derivatives against HLE can be determined using a fluorogenic substrate.
Materials:
-
Human Leukocyte Elastase (commercially available)
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% BSA)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric plate reader
Step-by-Step Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a 96-well plate, add a small volume of the test compound dilutions.
-
Add the HLE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm) over time.
-
Calculate the rate of the enzymatic reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Caption: Workflow for the Human Leukocyte Elastase (HLE) inhibition assay.
Conclusion and Future Directions
The 7-oxa-1-azaspiro[3.5]nonan-2-one scaffold represents a promising starting point for the development of novel therapeutics. By leveraging the insights gained from the successful development of related spiro[3.5]nonane derivatives, researchers can strategically design and synthesize libraries of these compounds for screening against a variety of biological targets. The proposed focus on HLE inhibition provides a clear and compelling avenue for future research. The combination of the scaffold's inherent rigidity, three-dimensionality, and the presence of a reactive β-lactam warhead makes it an ideal candidate for the discovery of potent and selective enzyme inhibitors. The experimental protocols provided herein offer a solid foundation for initiating such a drug discovery program.
References
-
Ghosh, A. K., et al. (2021). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry, 64(21), 15826–15842. [Link]
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-39. [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]
-
Li, X., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. benchchem.com [benchchem.com]
- 3. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 7-Oxa-1-azaspiro[3.5]nonan-2-one
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 7-Oxa-1-azaspiro[3.5]nonan-2-one, a heterocyclic compound of increasing interest in pharmaceutical development as a potential impurity or synthetic intermediate. The selection of a robust and reliable analytical method is paramount for ensuring drug product quality, safety, and efficacy. This document will delve into the theoretical and practical considerations for validating High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for this purpose.
The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) and Food and Drug Administration (FDA) guidelines for the validation of analytical procedures, ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4][5][6]
Introduction to the Analyte and the Imperative for Validated Quantification
7-Oxa-1-azaspiro[3.5]nonan-2-one is a spirocyclic lactam. Its accurate quantification is critical, particularly when it may be present as an impurity in an active pharmaceutical ingredient (API).[7] Regulatory bodies mandate that impurities in drug substances and products are appropriately identified and quantified.[8] A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[9][10][11][12]
This guide will compare the suitability of three common analytical techniques for the quantification of 7-Oxa-1-azaspiro[3.5]nonan-2-one, providing the foundational knowledge for researchers to select and validate the most appropriate method for their specific application.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is dictated by the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. UV detection is contingent on the analyte possessing a chromophore that absorbs light in the UV-visible spectrum.
Applicability to 7-Oxa-1-azaspiro[3.5]nonan-2-one: The lactam moiety in the analyte is expected to have a weak UV absorbance at low wavelengths (around 200-220 nm). While this may allow for detection, it can also lead to interference from other components in the sample matrix that also absorb in this region.
Proposed Starting Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient elution)
-
Detection: 210 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
Causality of Choices: A C18 column is a versatile reversed-phase column suitable for a wide range of polar and non-polar compounds. A gradient of acetonitrile and water allows for the elution of compounds with varying polarities. Detection at 210 nm is a common starting point for compounds with limited chromophores.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio.
Applicability to 7-Oxa-1-azaspiro[3.5]nonan-2-one: The suitability of GC-MS depends on the volatility and thermal stability of the analyte. Spirocyclic compounds can be amenable to GC analysis. The mass spectrometer provides high selectivity, which is a significant advantage over UV detection.
Proposed Starting Method:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: 100°C hold for 1 min, ramp to 280°C at 15°C/min
-
Ionization: Electron Ionization (EI)
-
MS Detection: Full Scan (m/z 50-300) and Selected Ion Monitoring (SIM) of characteristic ions.
Causality of Choices: A DB-5ms column is a general-purpose column with a 5% phenyl-methylpolysiloxane stationary phase, providing good separation for a wide range of compounds. The temperature program is designed to ensure the elution of the analyte in a reasonable time frame. EI is a standard ionization technique that produces reproducible fragmentation patterns.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. It is the benchmark for quantifying low levels of compounds in complex matrices.[13][14][15][16]
Applicability to 7-Oxa-1-azaspiro[3.5]nonan-2-one: This technique is highly suitable for the quantification of 7-Oxa-1-azaspiro[3.5]nonan-2-one, especially at trace levels. The ability to select specific precursor and product ions for monitoring (Multiple Reaction Monitoring - MRM) provides exceptional selectivity and sensitivity.
Proposed Starting Method:
-
LC System: Same as HPLC-UV, but with a mobile phase compatible with mass spectrometry (e.g., using formic acid or ammonium acetate as additives instead of non-volatile buffers).
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MS/MS Parameters:
-
Precursor Ion: [M+H]+
-
Product Ions: To be determined by infusion of a standard solution of the analyte.
-
-
Detection: Multiple Reaction Monitoring (MRM).
Causality of Choices: ESI in positive mode is a common choice for nitrogen-containing compounds as they are readily protonated. MRM is the gold standard for quantification with tandem mass spectrometry due to its high selectivity and sensitivity.
Validation Protocols: A Framework for Trustworthiness
A robust validation protocol is essential to demonstrate that the chosen analytical method is fit for its intended purpose. The following validation characteristics should be addressed in accordance with ICH Q2(R2) guidelines.[1][11]
Specificity/Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[10]
-
Experimental Protocol:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of the analyte standard.
-
Analyze a spiked sample (matrix with the analyte).
-
For impurity methods, analyze samples of known related substances and degradation products.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank sample. The method should be able to resolve the analyte from known impurities and degradants.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Experimental Protocol:
-
Prepare a series of at least five concentrations of the analyte spanning the expected range.
-
Analyze each concentration in triplicate.
-
Plot the mean response versus the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Experimental Protocol:
-
Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a blank matrix with a known amount of the analyte.
-
Analyze a minimum of three replicates at each concentration level.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for assays and 80.0% to 120.0% for impurity quantification.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Experimental Protocol: Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is discernible from the baseline noise (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ).
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be demonstrated to be determined with acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Experimental Protocol:
-
Introduce small variations to method parameters such as mobile phase composition (±2%), column temperature (±5°C), flow rate (±10%), and for HPLC-UV, the detection wavelength (±2 nm).
-
Analyze a sample under each of the modified conditions.
-
-
Acceptance Criteria: The results should not be significantly affected by the variations in the method parameters.
Data Presentation: A Comparative Summary
The expected performance characteristics of the three analytical methods are summarized in the table below.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Moderate (potential for interference) | High | Very High |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 95.0 - 105.0 | 98.0 - 102.0 |
| Precision (RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 2.0% |
| LOD/LOQ | ng-µg/mL range | pg-ng/mL range | fg-pg/mL range |
| Robustness | Good | Moderate (sensitive to inlet conditions) | Good |
Visualization of Workflows
General Analytical Method Validation Workflow
Caption: General workflow for analytical method validation.
HPLC-UV Experimental Workflow
Caption: HPLC-UV experimental workflow.
GC-MS Experimental Workflow
Caption: GC-MS experimental workflow.
LC-MS/MS Experimental Workflow
Caption: LC-MS/MS experimental workflow.
Conclusion and Recommendations
The choice of an analytical method for the quantification of 7-Oxa-1-azaspiro[3.5]nonan-2-one is highly dependent on the specific requirements of the analysis.
-
HPLC-UV is a viable option for routine quality control where high sensitivity is not required and the sample matrix is relatively clean. However, the lack of a strong chromophore may limit its applicability.
-
GC-MS offers improved selectivity over HPLC-UV and is a good choice if the analyte is sufficiently volatile and thermally stable.
-
LC-MS/MS is the recommended method for applications requiring high sensitivity and selectivity, such as the quantification of trace-level impurities in complex matrices. Its versatility and robustness make it the gold standard for bioanalytical and pharmaceutical impurity analysis.
Regardless of the method chosen, a thorough validation in accordance with regulatory guidelines is mandatory to ensure the generation of reliable and defensible data.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
LCGC North America. (2014). Validation of Impurity Methods, Part II. [Link]
-
EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
ProFound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
-
GSC Biological and Pharmaceutical Sciences. (2019). Analytical method validation: A brief review. [Link]
-
SIELC Technologies. Separation of 7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl- on Newcrom R1 HPLC column. [Link]
-
PubMed. (2023). Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene‑2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. [Link]
-
PubChem. 7-Oxa-2-azaspiro(3.5)nonane. [Link]
-
French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
PubMed. (2011). An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1. [Link]
-
Royal Society of Chemistry. (2013). A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma. [Link]
-
PubChemLite. 7-oxa-1-azaspiro[4.4]nonan-2-one. [Link]
-
National Institutes of Health. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. [Link]
-
PubMed. (2020). A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples. [Link]
-
PubChemLite. 2-oxa-7-azaspiro[3.5]nonan-6-one. [Link]
-
EURL-SRM. (2020). Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. particle.dk [particle.dk]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. starodub.nl [starodub.nl]
- 13. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of 7-Oxa-1-azaspiro[3.5]nonan-2-one
Hazard Profile and Necessary Precautions
Based on the hazard information for similar spirocyclic lactams, 7-Oxa-1-azaspiro[3.5]nonan-2-one should be handled as a hazardous substance with the following potential risks[1][2][3]:
-
Acute Oral Toxicity: Likely harmful if swallowed.
-
Skin Irritation/Toxicity: May cause skin irritation and could be harmful upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Potential to cause respiratory irritation if inhaled.
Given these potential hazards, the adoption of stringent safety measures is not merely recommended, but imperative.
Personal Protective Equipment (PPE):
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | To prevent contact with eyes, which can cause serious irritation[4][5]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To avoid skin contact, which may lead to irritation or toxic effects[2][5]. |
| Skin and Body | Laboratory coat and closed-toe shoes. | To protect the body from accidental spills or splashes. |
| Respiratory | Operate in a well-ventilated area, preferably under a chemical fume hood. | To minimize the risk of inhaling dust or vapors, which could irritate the respiratory tract[1][4]. |
Step-by-Step Disposal Protocol
The disposal of 7-Oxa-1-azaspiro[3.5]nonan-2-one must be conducted in strict accordance with hazardous waste regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and guidelines from the Occupational Safety and Health Administration (OSHA)[6][7][8][9].
1. Waste Identification and Segregation:
-
Characterization: Treat all waste containing 7-Oxa-1-azaspiro[3.5]nonan-2-one, including pure compound, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, as hazardous chemical waste[9].
-
Segregation: It is critical to segregate this waste stream. Do not mix 7-Oxa-1-azaspiro[3.5]nonan-2-one waste with other chemical wastes unless compatibility has been verified[8][10]. Incompatible chemicals can react, leading to fire, explosion, or the generation of toxic gases[10].
2. Container Management:
-
Approved Containers: Collect waste in containers that are approved for hazardous waste, are in good condition, and are compatible with the chemical[8].
-
Labeling: Label the waste container clearly with the words "Hazardous Waste" and the full chemical name: "7-Oxa-1-azaspiro[3.5]nonan-2-one"[8]. The date of initial waste accumulation should also be clearly marked.
-
Closure: Keep the container securely closed at all times, except when adding waste[8][10].
3. On-Site Accumulation:
-
Storage Location: Store the waste container in a designated satellite accumulation area or a central accumulation area that is secure and under the control of laboratory personnel[8].
-
Spill Containment: The storage area should have secondary containment to hold any potential leaks or spills[10].
4. Final Disposal:
-
Licensed Disposal Vendor: The ultimate disposal of 7-Oxa-1-azaspiro[3.5]nonan-2-one must be handled by a licensed hazardous waste disposal company[9][11]. These companies are equipped to transport and dispose of chemical waste in a manner that is safe and compliant with all federal and state regulations[11][12].
-
Manifesting: A hazardous waste manifest will be required for off-site transportation, which tracks the waste from the point of generation to its final disposal facility[8][12].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 7-Oxa-1-azaspiro[3.5]nonan-2-one.
Caption: A flowchart outlining the key stages for the safe and compliant disposal of 7-Oxa-1-azaspiro[3.5]nonan-2-one waste.
Emergency Procedures
In the event of an accidental release or exposure, immediate and decisive action is crucial. All laboratories handling this compound must have an emergency response plan in place[7][11].
Spill Response:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control and Contain: If safe to do so, prevent the spill from spreading using absorbent materials.
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE.
-
Cleanup: For small spills, carefully collect the material with an absorbent pad or other suitable material and place it in a sealed, labeled hazardous waste container. Ventilate the area thoroughly after cleanup is complete[1].
-
Reporting: Report all spills to the laboratory supervisor or institutional safety officer.
Exposure Response:
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention[1][5].
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes[1][4]. Seek medical advice.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][4].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][4].
By adhering to these rigorous disposal and safety protocols, research institutions can uphold their commitment to the well-being of their staff and the preservation of the environment, fostering a culture of safety and scientific integrity.
References
-
OSHA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
A-State Knowledge Base. (n.d.). Hazardous Waste Management. Retrieved from [Link]
-
Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Accela ChemBio Inc. (n.d.). Material Safety Data Sheet - 2-Boc-8-oxo-5-oxa-2-azaspiro[3.5]nonane. Retrieved from [Link]
Sources
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. accelachem.com [accelachem.com]
- 6. resources.duralabel.com [resources.duralabel.com]
- 7. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 8. epa.gov [epa.gov]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. connmaciel.com [connmaciel.com]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling 7-Oxa-1-azaspiro[3.5]nonan-2-one
A Proactive Safety Protocol for Handling 7-Oxa-1-azaspiro[3.5]nonan-2-one
This guide provides a comprehensive framework for the safe handling and disposal of 7-Oxa-1-azaspiro[3.5]nonan-2-one, a novel spirocyclic lactam. Given the limited publicly available safety data for this specific molecule, this protocol is built upon established best practices for handling analogous chemical structures and novel compounds of unknown toxicity. The cornerstone of this guidance is a proactive, risk-based approach to ensure the highest level of safety for all laboratory personnel.
A thorough risk assessment is mandatory before commencing any work with 7-Oxa-1-azaspiro[3.5]nonan-2-one. This document serves as a foundational resource to inform that assessment, not replace it. All procedures must be conducted in strict accordance with your institution's environmental health and safety (EHS) guidelines.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Due to the absence of a specific Safety Data Sheet (SDS) for 7-Oxa-1-azaspiro[3.5]nonan-2-one, we must infer potential hazards from its structural motifs. The molecule contains a β-lactam fused to a tetrahydropyran ring, a structure that warrants a cautious approach.
-
β-Lactam Moiety: The four-membered β-lactam ring is a known structural alert. This strained ring system can be reactive and may act as an allergen or sensitizer, similar to penicillin and cephalosporin antibiotics which share this core structure. Repeated exposure could potentially lead to respiratory sensitization.
-
General Heterocyclic Compound Hazards: As with many novel organic compounds, the toxicological properties of 7-Oxa-1-azaspiro[3.5]nonan-2-one have not been fully elucidated. Therefore, it is prudent to treat this compound as potentially hazardous upon inhalation, ingestion, and skin contact.
In the absence of specific data, a conservative approach is mandated. Treat 7-Oxa-1-azaspiro[3.5]nonan-2-one as a compound of unknown toxicity and handle it with the appropriate level of precaution at all times.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling 7-Oxa-1-azaspiro[3.5]nonan-2-one. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves (double-gloved) | Lab coat | Not generally required if handled in a chemical fume hood |
| Solution Preparation | Chemical splash goggles | Nitrile gloves (double-gloved) | Lab coat | Not generally required if handled in a chemical fume hood |
| Reaction Setup and Workup | Chemical splash goggles and face shield | Nitrile gloves (double-gloved) | Lab coat | Recommended if there is a potential for aerosol generation outside of a fume hood |
| Large-Scale Operations (>5g) | Chemical splash goggles and face shield | Nitrile gloves (double-gloved) | Chemical-resistant apron over lab coat | Required; use a NIOSH-approved respirator with an organic vapor cartridge |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron over lab coat | Required; use a NIOSH-approved respirator with an organic vapor cartridge |
Justification for PPE Selection:
-
Eye Protection: Chemical splash goggles provide a seal around the eyes, offering superior protection from splashes compared to safety glasses. A face shield should be used in conjunction with goggles when there is a significant splash hazard.
-
Hand Protection: Double-gloving with nitrile gloves provides an extra layer of protection against potential permeation. For extended handling or in the event of a spill, more robust gloves like butyl rubber may be necessary. Always inspect gloves for any signs of degradation before and during use.
-
Body Protection: A standard lab coat is sufficient for small-scale operations. For larger quantities or procedures with a higher risk of splashes, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: All work with 7-Oxa-1-azaspiro[3.5]nonan-2-one should ideally be performed within a certified chemical fume hood to minimize inhalation exposure. If this is not feasible, or for emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is mandatory.
Operational and Disposal Plans: A Step-by-Step Guide
A clear and concise operational plan is essential for safe and efficient handling. The following workflow outlines the key steps for working with 7-Oxa-1-azaspiro[3.5]nonan-2-one.
Pre-Operational Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all PPE: Before handling the compound, ensure all required PPE is readily available and in good condition.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Waste Containers: Have designated, clearly labeled waste containers ready for solid and liquid waste.
Handling Procedure
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Work Within Fume Hood: Conduct all manipulations of 7-Oxa-1-azaspiro[3.5]nonan-2-one, including weighing and solution preparation, inside a certified chemical fume hood.
-
Minimize Dust Generation: When handling the solid form, use techniques that minimize the generation of dust, such as gentle scooping rather than pouring.
-
Controlled Dispensing: When working with solutions, use a syringe or pipette to transfer liquids and avoid splashing.
-
Immediate Cleanup: Clean up any small spills immediately using an appropriate absorbent material.
Post-Operational Procedure
-
Decontaminate Surfaces: Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.
-
Properly Dispose of Waste: Dispose of all contaminated materials, including gloves, pipette tips, and absorbent pads, in the designated hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash Hands: Wash hands thoroughly with soap and water after removing gloves.
Waste Disposal
All waste generated from handling 7-Oxa-1-azaspiro[3.5]nonan-2-one must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including unused compound, contaminated gloves, and absorbent materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions containing 7-Oxa-1-azaspiro[3.5]nonan-2-one in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly approved by your institution's EHS department.
Consult your institution's EHS guidelines for specific instructions on the final disposal of hazardous chemical waste.
Emergency Procedures: Be Prepared
In the event of an emergency, follow these procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: For small spills within a fume hood, use an appropriate absorbent material and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department immediately.
Visualized Workflow: PPE Selection and Handling
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling 7-Oxa-1-azaspiro[3.5]nonan-2-one.
Caption: Decision workflow for PPE selection and safe handling of 7-Oxa-1-azaspiro[3.5]nonan-2-one.
This comprehensive guide is intended to foster a culture of safety and proactive risk management in the laboratory. By understanding the potential hazards and adhering to these handling and disposal protocols, researchers can work confidently and safely with novel chemical entities like 7-Oxa-1-azaspiro[3.5]nonan-2-one. Always remember that safety is a shared responsibility, and adherence to established protocols is paramount for the well-being of everyone in the laboratory.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
